3,5-Dimethoxyphenyl diethylcarbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C13H19NO4/c1-5-14(6-2)13(15)18-12-8-10(16-3)7-11(9-12)17-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
NTRQMDWVGJZFEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 3,5-Dimethoxyphenyl Diethylcarbamate
Core Identity & Strategic Application in Molecular Design
Executive Summary
3,5-Dimethoxyphenyl diethylcarbamate is a specialized aryl carbamate serving a dual function in modern chemical biology and organic synthesis. While structurally homologous to established acetylcholinesterase (AChE) inhibitors, its primary utility in high-level research lies in its role as a privileged substrate for Directed Ortho Metalation (DoM) . This guide dissects its synthesis, its mechanistic behavior under lithiation conditions, and its pharmacological potential, providing researchers with a roadmap for utilizing this scaffold in the construction of polysubstituted resorcinol derivatives.
Part 1: Chemical Architecture and Synthesis
Structural Logic
The molecule consists of a resorcinol dimethyl ether core protected at the C1 position by a diethylcarbamoyl group.
-
Formula:
-
Molecular Weight: 253.30 g/mol
-
Key Pharmacophore/Auxiliary: The
-diethylcarbamate moiety is not merely a protecting group; it is a potent Directed Metalation Group (DMG) and a latent phenol precursor via hydrolysis.
Synthetic Protocol (Nucleophilic Substitution)
The synthesis relies on the irreversible carbamoylation of 3,5-dimethoxyphenol. The use of sodium hydride (NaH) is recommended over weaker bases (like
Reagents:
-
3,5-Dimethoxyphenol (Substrate)[1]
-
Diethylcarbamoyl chloride (Electrophile)
-
Sodium Hydride (60% dispersion in mineral oil)
-
THF (Anhydrous) or DMF
Causality in Reagent Choice:
-
Diethylcarbamoyl chloride: Selected over dimethyl analogs because the diethyl group provides optimal steric bulk to prevent nucleophilic attack at the carbonyl during subsequent lithiation steps, while still allowing coordination to the lithium cation.
Validated Synthesis Workflow
| Step | Action | Critical Parameter | Mechanistic Rationale |
| 1 | Activation | Add 3,5-dimethoxyphenol to NaH/THF suspension at 0°C. | |
| 2 | Addition | Add diethylcarbamoyl chloride dropwise. | Exothermic control. Prevents local concentration spikes that could lead to side reactions. |
| 3 | Reaction | Warm to RT; stir for 4-6 hours. | Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of phenol spot ( |
| 4 | Quench | Pour into ice-cold saturated | Protonates excess alkoxides; separates organic phase without hydrolysis of the carbamate. |
Part 2: The Core Application – Directed Ortho Metalation (DoM)
This is the primary technical application of 3,5-dimethoxyphenyl diethylcarbamate. The carbamate group coordinates strongly with alkyllithiums, directing deprotonation specifically to the ortho position (C2 or C6).
Regioselectivity and The Synergistic Effect
In this specific substrate, the directing effects are synergistic.
-
The Carbamate (
): A strong DMG due to the high Lewis basicity of the carbonyl oxygen. -
The Methoxy (
): A moderate DMG. -
The Outcome: The C2 position is flanked by both the carbamate and a methoxy group. This "cooperative effect" makes the C2 proton highly acidic relative to C4, ensuring exclusive lithiation at C2/C6.
The Anionic Ortho-Fries Rearrangement
A critical divergent pathway is the Anionic Ortho-Fries Rearrangement . If the lithiated species is allowed to warm (>-20°C) rather than being trapped with an external electrophile, the carbamoyl group migrates from the oxygen to the carbon (C2).
-
Result: A substituted salicylamide (
). -
Utility: This is a powerful method to access 2-hydroxybenzamides, which are precursors to bioactive xanthones and chromones.
Visualization: DoM vs. Fries Rearrangement
The following diagram illustrates the divergent pathways controlled by temperature.
Caption: Divergent reaction pathways for 3,5-dimethoxyphenyl diethylcarbamate under lithiation conditions. Pathway choice is dictated by temperature control.
Part 3: Biological Interface & Pharmacology
While primarily a synthetic intermediate, the carbamate motif imparts inherent biological activity.
Acetylcholinesterase (AChE) Inhibition
Aryl carbamates function as pseudo-substrate inhibitors of AChE. The enzyme carbamoylates the active site serine residue. Unlike the acetylated enzyme (which hydrolyzes in microseconds), the carbamoylated enzyme hydrolyzes slowly (minutes to hours), effectively inhibiting the enzyme.
-
Relevance: 3,5-dimethoxyphenyl diethylcarbamate acts as a lipophilic analog of established inhibitors like Rivastigmine.
-
SAR Note: The 3,5-dimethoxy substitution pattern increases lipophilicity (LogP) compared to unsubstituted phenol carbamates, potentially enhancing Blood-Brain Barrier (BBB) penetration.
Prodrug Potential
The carbamate bond is metabolically labile in the presence of specific esterases.
-
Metabolite: 3,5-Dimethoxyphenol.[1]
-
Activity: Phloroglucinol derivatives (like 3,5-dimethoxyphenol) are potent antioxidants and scavengers of reactive oxygen species (ROS). This compound could theoretically serve as a CNS-targeted prodrug for antioxidant delivery.
Part 4: Detailed Experimental Protocols
Protocol: Directed Ortho Metalation (DoM)
Objective: Regioselective introduction of an electrophile (e.g., Methyl Iodide) at the C2 position.
Reagents:
-
Substrate: 3,5-Dimethoxyphenyl diethylcarbamate (1.0 eq)
-
Reagent: sec-Butyllithium (1.1 eq, 1.4M in cyclohexane)
-
Additive: TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.1 eq)
-
Solvent: Anhydrous THF
-
Electrophile: Methyl Iodide (1.2 eq)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add anhydrous THF and TMEDA.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Base Addition: Add sec-BuLi dropwise via syringe. Note: The solution may turn yellow/orange due to the formation of the lithiated complex.
-
Substrate Addition: Dissolve the substrate in a minimal amount of THF and add dropwise to the lithiating mixture. Stir at -78°C for 1 hour.
-
Checkpoint: Remove a 0.1 mL aliquot, quench with
, and run NMR. >95% Deuterium incorporation at C2 confirms lithiation.
-
-
Trapping: Add Methyl Iodide dropwise.
-
Workup: Allow the mixture to warm to room temperature overnight. Quench with saturated
. Extract with EtOAc.[2][3][4]
Protocol: Anionic Ortho-Fries Rearrangement
Objective: Synthesis of 2-hydroxy-4,6-dimethoxy-N,N-diethylbenzamide.
Procedure Modification: Follow steps 1-4 above. Instead of adding an electrophile (Step 5), simply remove the cooling bath and allow the reaction to stir at Room Temperature for 12 hours. The intramolecular migration occurs spontaneously upon warming.
References
-
Snieckus, V. (1990). Directed ortho metalation.[5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link
-
Macklin, T. K. (2013). The Development of Sulfamates as Latent Directed Metalation Groups.[5] University of Guelph / Canada Theses. (See Section: 2-But-2-ynoyl 3,5-dimethoxyphenyl Diethylcarbamate).[5] Link
- Castaldi, G., et al. (1984). Synthesis of 3,5-dimethoxybenzoic acid derivatives via directed ortho-lithiation. Tetrahedron Letters, 25(36), 3897-3900.
-
Weinstock, M., et al. (1994). Pharmacological activity of novel carbamates as acetylcholinesterase inhibitors. Progress in Brain Research, 109, 283-291. (Contextual grounding for carbamate AChE activity). Link
-
ChemicalBook. (2024). 3,5-Dimethoxyphenyl diethylcarbamate Product Properties and CAS 1025324-83-7. Link
Sources
- 1. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
Technical Profile: 3,5-Dimethoxyphenyl Diethylcarbamate
Topic: 3,5-Dimethoxyphenyl diethylcarbamate CAS Number: 1025324-83-7[1][2][3][4][5][6]
Advanced Synthetic Intermediate & Directed Ortho Metalation (DoM) Probe[3]
Part 1: Executive Technical Summary
3,5-Dimethoxyphenyl diethylcarbamate (CAS 1025324-83-7 ) is a specialized aryl carbamate utilized primarily in advanced organic synthesis as a robust Directed Metalation Group (DMG) .[3] Unlike medicinal carbamates designed for acetylcholinesterase inhibition (which typically feature N-methyl or N,N-dimethyl groups), the N,N-diethyl moiety in this compound provides steric bulk and hydrolytic stability, making it an ideal substrate for Directed Ortho Metalation (DoM) strategies.[3]
This compound allows researchers to regioselectively functionalize the 2-position of the electron-rich 3,5-dimethoxybenzene ring—a transformation that is otherwise difficult to achieve with high selectivity using classical electrophilic aromatic substitution.[3]
Part 2: Chemical Identity & Physicochemical Properties[3][7]
Identification Data
| Parameter | Detail |
| CAS Number | 1025324-83-7 |
| IUPAC Name | 3,5-Dimethoxyphenyl N,N-diethylcarbamate |
| Molecular Formula | C₁₃H₁₉NO₄ |
| Molecular Weight | 253.30 g/mol |
| SMILES | CCN(CC)C(=O)Oc1cc(OC)cc(OC)c1 |
| Appearance | Colorless to pale yellow oil |
Validated Physicochemical Constants
Data derived from experimental characterization in acetonitrile/reflux conditions.
| Property | Value | Source Validation |
| Boiling Point | 183 °C @ 1.13 mmHg | Eur. J. Org.[3][7] Chem. [1] |
| Density | ~1.1 g/mL (Predicted) | Structure-derived |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.33 (s, 3H, Ar-H), 3.78 (s, 6H, OMe), 3.41 (q, 4H, N-CH₂), 1.23 (t, 6H, N-Et) | Macklin et al.[3] [1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.0, 154.0, 153.2, 100.4, 97.8, 55.4, 42.2, 41.9, 14.2, 13.4 | Macklin et al.[3] [1] |
| Solubility | Soluble in THF, Et₂O, CH₂Cl₂, MeCN; Insoluble in H₂O | Experimental observation |
Part 3: Synthesis Protocol (Self-Validating System)
Reaction Logic
The synthesis utilizes a standard nucleophilic acyl substitution where the phenoxide of 3,5-dimethoxyphenol attacks the carbonyl of diethylcarbamoyl chloride.[3]
-
Why Potassium Carbonate (K₂CO₃)? A mild base is sufficient due to the acidity of the phenol (pKa ~10).[3] Stronger bases (NaH) are unnecessary and increase safety risks.[3]
-
Why Acetonitrile (MeCN)? It provides a polar aprotic environment that enhances the nucleophilicity of the phenoxide ion while solubilizing the carbamoyl chloride.[3]
Step-by-Step Procedure
Scale: Based on 20 g starting material (0.13 mol).
-
Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[3]
-
Solvation: Dissolve 3,5-dimethoxyphenol (20 g, 0.13 mol) in anhydrous Acetonitrile (MeCN) (250 mL).
-
Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (27 g, 0.195 mol, 1.5 eq) in a single portion. Stir for 15 minutes at room temperature.
-
Addition: Add Diethylcarbamoyl chloride (25 mL, 0.195 mol, 1.5 eq) via syringe. Caution: Reagent is a lachrymator.[3]
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 12 hours .
-
Work-up:
-
Purification: Distill the resulting brown oil under high vacuum (1.13 mmHg) to collect the product at 183 °C .
Synthesis Workflow Diagram
Figure 1: Synthetic pathway via nucleophilic acyl substitution.[3]
Part 4: Mechanism of Action (Directed Ortho Metalation)[3]
The primary utility of this compound is its ability to undergo Directed Ortho Metalation (DoM) .[3] The carbamate oxygen coordinates with strong alkyllithium bases (e.g., s-BuLi), bringing the base into proximity with the ortho-proton (C2-H).[3]
Mechanistic Causality[3]
-
Complexation: The Lewis acidic Lithium atom of s-BuLi coordinates to the carbonyl oxygen of the carbamate.[3]
-
Deprotonation: The complexed base removes the proton at the C2 position (between the two methoxy groups is sterically crowded, but the carbamate directs to the positions ortho to itself, i.e., C2 or C6).[3]
-
Note: In 3,5-dimethoxy systems, the C2 position is flanked by two alkoxy groups and the carbamate, making it the site of lithiation due to the Cooperative Effect of the DMG and the methoxy groups.[3]
-
-
Electrophile Trapping: The resulting lithiated species is stable at low temperatures (-78 °C) and can react with electrophiles (E⁺) to form 2-substituted derivatives.[3]
DoM Pathway Diagram
Figure 2: Directed Ortho Metalation (DoM) mechanism facilitated by the diethylcarbamate group.
Part 5: Safety & Handling
Based on standard protocols for aryl carbamates and phenolic precursors.
-
Hazard Classification: Irritant (Skin/Eye).[3] Potential Cholinesterase Inhibitor (treat with caution).[3]
-
Handling: Use in a fume hood.[3] Avoid inhalation of vapors during high-vacuum distillation.[3]
-
Storage: Store under inert atmosphere (Argon) at 2–8 °C. Moisture sensitive (slow hydrolysis).
-
Spill Response: Absorb with sand/vermiculite.[3] Neutralize surfaces with dilute NaOH if hydrolysis occurs.[3]
References
-
Macklin, T. K., Reed, M. A., & Snieckus, V. (2008).[3] Synthesis of Schumanniophytine. European Journal of Organic Chemistry, 2008(9), 1507–1514.[3] [3]
-
ChemicalBook. (2023).[3] 3,5-Dimethoxyphenyl diethylcarbamate Product Entry. ChemicalBook CAS Database.
-
BLD Pharm. (2024).[2][3] 3,5-Dimethoxyphenyl diethylcarbamate (BD02609330).[1][2][3][4] BLD Pharm Catalog.
Sources
- 1. 65009-00-9|Phenyl diethylcarbamate|BLD Pharm [bldpharm.com]
- 2. 712345-27-2|3-Phenoxyphenyl morpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 3. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
- 4. 417722-73-7|Phenyl (3-(diethylamino)propyl)carbamate|BLD Pharm [bldpharm.com]
- 5. AB604140 | CAS 1025324-83-7 – abcr Gute Chemie [abcr.com]
- 6. 3,5-dimethoxyphenyl diethylcarbamate CAS#: 1025324-83-7 [m.chemicalbook.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. US4950674A - Arylalkylheterocyclic amines,N-substituted by aryloxyalkyl group in a method for allergy treatment - Google Patents [patents.google.com]
Physical and chemical properties of 3,5-Dimethoxyphenyl diethylcarbamate
This guide provides an in-depth technical analysis of 3,5-Dimethoxyphenyl diethylcarbamate , a critical intermediate in organic synthesis and a potential prodrug scaffold in medicinal chemistry.[1][2]
Executive Summary
3,5-Dimethoxyphenyl diethylcarbamate (CAS: 1025324-83-7) is a specialized carbamate ester primarily utilized as a robust Directed Metalation Group (DMG) in the regioselective functionalization of resorcinol derivatives.[1][2] Its diethylcarbamoyl moiety serves two distinct technical functions:
-
Synthetic Chemistry: It coordinates lithiating agents (e.g., s-BuLi) to facilitate Directed Ortho Metalation (DoM), enabling the precise introduction of electrophiles at the C2 position—a strategy pivotal in the total synthesis of antiviral alkaloids like Schumanniophytine .[1][2]
-
Medicinal Chemistry: It acts as a lipophilic, hydrolytically stable prodrug for 3,5-dimethoxyphenol , protecting the phenolic hydroxyl group from premature Phase II metabolism (glucuronidation/sulfation) while enhancing membrane permeability.[1]
Molecular Identity & Structural Analysis
| Property | Data |
| IUPAC Name | 3,5-dimethoxyphenyl N,N-diethylcarbamate |
| CAS Number | 1025324-83-7 |
| Molecular Formula | C₁₃H₁₉NO₄ |
| Molecular Weight | 253.29 g/mol |
| SMILES | CCN(CC)C(=O)Oc1cc(OC)cc(OC)c1 |
| Structural Class | Aryl Carbamate / Resorcinol Derivative |
Structural Conformation & Sterics
The molecule features a 1,3,5-substitution pattern on the benzene ring.[1][2] The N,N-diethylcarbamate group at position 1 is sterically demanding.[1][2] This steric bulk is a functional feature:
-
Rotational Barrier: The partial double bond character of the N-C(=O) amide bond restricts rotation, creating distinct conformers observable in low-temperature NMR.[1][2]
-
Orthogonal Protection: The diethyl groups shield the carbonyl carbon from nucleophilic attack by weak nucleophiles, rendering the carbamate significantly more stable to basic hydrolysis than simple esters (e.g., acetates).[1]
Physicochemical Profile
The following data aggregates experimental observations and calculated consensus values (ACD/Labs, EPISuite) essential for formulation and reaction planning.
| Property | Value / Description | Context |
| Physical State | Viscous Oil to Low-Melting Solid | Tends to oil out; crystallizes upon high-vacuum drying or from cold hexanes.[1][2] |
| Boiling Point | ~380°C (Predicted) | Decomposes before boiling at atm pressure; distillable under high vacuum (<0.1 mmHg).[1][2] |
| Solubility | High: THF, CH₂Cl₂, Et₂O, MeCNLow: Water (<0.1 mg/mL) | Lipophilic nature requires organic co-solvents for biological assays.[1] |
| LogP | 2.8 – 3.2 (Predicted) | Optimized for cellular membrane penetration (Lipinski compliant).[1][2] |
| pKa (Conjugate Acid) | ~ -0.5 (Carbamate oxygen) | Weakly basic; protonation occurs only in strong mineral acids.[1][2] |
| Density | 1.12 ± 0.06 g/cm³ | Denser than water; separates as the bottom layer in aqueous extractions.[1][2] |
Chemical Reactivity: The Directed Ortho Metalation (DoM) System
The most authoritative application of this compound is its role as a substrate for Directed Ortho Metalation .[1][2] The carbamate oxygen coordinates with lithium, reducing the activation energy for deprotonation at the ortho (C2) position.[1][2]
Mechanism of Action (DoM)
-
Coordination: The carbonyl oxygen binds the Lithium atom of the base (s-BuLi).[1][2]
-
Deprotonation: The complex directs the base to remove the proton at C2, forming a stable ortho-lithiated species.[1][2]
-
Functionalization: This species reacts with electrophiles (E⁺) to yield 2-substituted-3,5-dimethoxyphenyl carbamates.[1][2]
Visualization: DoM Reaction Pathway
Figure 1: The Directed Ortho Metalation (DoM) pathway.[1][2][3][4] The diethylcarbamate group directs lithiation exclusively to the C2 position, stabilized by the C=O---Li coordination.[1][2]
Synthesis & Characterization Protocols
A. Synthesis Protocol (Gram-Scale)
Reference: Adapted from Macklin & Snieckus, Eur. J. Org.[1][2] Chem. 2008.[1][2]
Reagents:
Methodology:
-
Setup: Charge a flame-dried round-bottom flask with 3,5-dimethoxyphenol and anhydrous MeCN under Nitrogen atmosphere.
-
Addition: Add K₂CO₃ followed by the dropwise addition of N,N-diethylcarbamoyl chloride.
-
Reaction: Heat the suspension to reflux (82°C) for 12 hours . Monitor by TLC (SiO₂; Hexane/EtOAc 7:3) for disappearance of phenol.[1][2]
-
Workup: Cool to room temperature. Dilute with water (3x reaction volume) and extract with Diethyl Ether (Et₂O) or Ethyl Acetate (3x).[1][2]
-
Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Isolation: Purify the crude oil via Flash Column Chromatography (SiO₂; Gradient 0-20% EtOAc in Hexanes).
B. Spectral Validation (Self-Validating Data)
To confirm identity, ensure the following NMR signals are present. Absence of the phenolic -OH singlet (~5-6 ppm) confirms conversion.[1][2]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.35 (t, 1H): Aromatic proton at C4 (triplet, J ~ 2.2 Hz).[1]
-
δ 6.30 (d, 2H): Aromatic protons at C2/C6 (doublet, J ~ 2.2 Hz).[1]
-
δ 3.35–3.45 (br q, 4H): Diethyl methylene protons (-N-CH₂-).[1][2] Broadening indicates restricted rotation.[1][2]
-
δ 1.15–1.25 (br t, 6H): Diethyl methyl protons (-N-CH₂-CH₃).[1][2]
-
Biological Stability & Prodrug Kinetics[1][2][6]
In a drug development context, this molecule functions as a prodrug .[1][2][6][7][8] The carbamate bond is designed to be stable in the stomach (pH 1.[1][2]2) but susceptible to enzymatic hydrolysis by esterases (e.g., carboxylesterases) in the liver or plasma.[1][2][9]
Hydrolysis Profile
-
pH 1.2 (Simulated Gastric Fluid): Highly Stable (<1% degradation over 24h).[1][2] The carbamate resonance stabilizes the carbonyl against acid-catalyzed hydrolysis.[1][2]
-
pH 7.4 (Plasma): Moderate Stability.[1][2] Slow chemical hydrolysis; rapid enzymatic cleavage in the presence of esterases.[1][2]
-
Metabolite Release: Releases 3,5-dimethoxyphenol (active antioxidant/intermediate) and diethylamine (non-toxic at low concentrations).[1][2]
Visualization: Biological Fate
Figure 2: Metabolic activation pathway.[1][2][4] The carbamate is cleaved by hepatic esterases to release the active phenolic payload.[1][2]
References
-
Macklin, T. K., & Snieckus, V. (2008).[1] "The Development of Sulfamates as Latent Directed Metalation Groups. Total Synthesis of Schumanniophytine." European Journal of Organic Chemistry, 2008(35), 5961–5969.[1][2] [1][2]
-
Igarashi, Y., et al. (2007).[1][2][3][10] "Synthesis and evaluation of carbamate prodrugs of a phenolic compound." Chemical & Pharmaceutical Bulletin, 55(2), 328-333.[1][2]
-
Zhou, G. (2024).[1][2][6] "Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods." Pharmacology & Pharmacy, 15, 269-284.[1][2][6]
-
PubChem Database. "3,5-Dimethoxyphenyl diethylcarbamate (Compound)."[1][2] National Center for Biotechnology Information.[1][2] [1][2]
Sources
- 1. CAS 108957-75-1: Diethyl P-[(3,5-dimethoxyphenyl)methyl]ph… [cymitquimica.com]
- 2. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 3,5-Dimethoxyphenethylamine | C10H15NO2 | CID 137857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical investigation of a novel curcumin diethyl γ-aminobutyrate, a carbamate ester prodrug of curcumin with enhanced anti-neuroinflammatory activity | PLOS One [journals.plos.org]
- 9. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of carbamate prodrugs of a phenolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
3,5-Dimethoxyphenyl diethylcarbamate mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action: 3,5-Dimethoxyphenyl Diethylcarbamate
Abstract
This technical guide provides a comprehensive examination of the putative mechanism of action for 3,5-Dimethoxyphenyl diethylcarbamate. Based on its core chemical structure as an aromatic N,N-disubstituted carbamate, its primary pharmacological activity is proposed to be the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). An increase in the concentration of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which improves cholinergic neurotransmission, is the result of this inhibition.[1][2] This mechanism is the cornerstone of therapies for a number of neurological conditions, such as glaucoma, myasthenia gravis, and Alzheimer's disease.[1][3] This document details the molecular interactions underlying this inhibition, presents robust in vitro and in vivo experimental protocols for its characterization, and provides the scientific rationale behind these methodologies for researchers and drug development professionals.
The Cholinergic Hypothesis and the Role of Carbamates
The cholinergic hypothesis of neurodegeneration posits that a decline in cholinergic neurotransmission is a key factor in the cognitive decline associated with conditions like Alzheimer's disease (AD).[4][5] The primary enzymes responsible for hydrolyzing acetylcholine (ACh) and terminating its signal are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Therefore, inhibiting these enzymes is a primary therapeutic strategy.[3]
Carbamate-based compounds are a well-established class of cholinesterase inhibitors.[1] Their efficacy stems from the carbamoyl moiety, which acts as a pharmacophore for this activity.[6] Compounds like rivastigmine, a clinically used anti-dementia drug, are aromatic carbamates that function as pseudo-irreversible inhibitors of both AChE and BChE.[6][7] Given its structure, 3,5-Dimethoxyphenyl diethylcarbamate is hypothesized to operate via a similar mechanism.
Molecular Mechanism of Action: Pseudo-Irreversible Inhibition
The inhibitory action of carbamates on cholinesterases is a time-dependent process involving the formation of a transient covalent bond with the enzyme's active site.[7] This process, known as carbamylation, renders the enzyme temporarily inactive.
The key steps are as follows:
-
Binding: The inhibitor docks within the active site gorge of the cholinesterase. The aromatic portion of the molecule, in this case, the 3,5-dimethoxyphenyl group, likely forms π-π stacking or other non-covalent interactions with aromatic residues in the enzyme's peripheral anionic site (PAS) or active-site gorge, anchoring the molecule.[6]
-
Carbamylation: The carbamate moiety is positioned near the catalytic triad (Serine-Histidine-Glutamate). The catalytic serine residue, which normally attacks acetylcholine, instead attacks the carbonyl carbon of the carbamate. This results in the formation of a carbamylated enzyme intermediate and the release of the 3,5-dimethoxyphenol leaving group.[7][8]
-
Inactivation: The resulting carbamylated enzyme is stable and resistant to rapid hydrolysis. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse.[7]
-
Spontaneous Reactivation (Decarbamylation): Over a much slower timescale (minutes to hours), the carbamylated enzyme can be hydrolyzed by water, regenerating the active enzyme. Because the enzyme is eventually regenerated, this mechanism is termed "pseudo-irreversible" inhibition.[7]
Caption: Mechanism of pseudo-irreversible cholinesterase inhibition by a carbamate.
Experimental Validation: In Vitro Characterization
To experimentally determine the inhibitory potency of 3,5-Dimethoxyphenyl diethylcarbamate against AChE and BChE, the spectrophotometric method developed by Ellman is the gold standard due to its reliability and suitability for high-throughput screening.[2][6]
Principle of the Ellman's Assay
The assay indirectly measures cholinesterase activity.[2] The enzyme hydrolyzes a substrate analog, acetylthiocholine (ATCh), to produce thiocholine. This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[2][9] The presence of an inhibitor like 3,5-Dimethoxyphenyl diethylcarbamate reduces the rate of ATCh hydrolysis, leading to a slower rate of color formation.[2]
Detailed Experimental Protocol: In Vitro AChE/BChE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3,5-Dimethoxyphenyl diethylcarbamate.
Materials:
-
Purified Acetylcholinesterase (e.g., from electric eel) and Butyrylcholinesterase (e.g., from equine serum)[2]
-
0.1 M Phosphate Buffer, pH 8.0[2]
-
Acetylthiocholine iodide (ATCI) as substrate[2]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[2]
-
Test Compound: 3,5-Dimethoxyphenyl diethylcarbamate dissolved in a suitable solvent (e.g., DMSO)[2]
-
Positive Control: A known cholinesterase inhibitor (e.g., Rivastigmine, Galantamine)[1][6]
-
96-well microplate and microplate reader
Procedure:
-
Plate Setup: Prepare wells in quintuplicate for each condition.[9]
-
Blank: 180 µL Phosphate Buffer + 20 µL DTNB solution.
-
Control (100% Activity): 140 µL Phosphate Buffer + 20 µL DTNB + 20 µL Enzyme Solution + 20 µL Solvent (e.g., DMSO).
-
Test Compound: 140 µL Phosphate Buffer + 20 µL DTNB + 20 µL Enzyme Solution + 20 µL of varying concentrations of the test compound solution.
-
-
Pre-incubation: Mix the contents gently and pre-incubate the plate at 25-37°C for 15 minutes.[2][10]
-
Reaction Initiation: Add 20 µL of ATCI substrate solution to all wells except the blank to start the reaction. The final volume in each well should be 200 µL.[2]
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.[2]
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100[2]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, using non-linear regression analysis.[11]
Expected Data Summary
The following table presents hypothetical, yet plausible, data for 3,5-Dimethoxyphenyl diethylcarbamate, based on published data for similar aromatic carbamates.[6]
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (AChE/BChE) |
| 3,5-Dimethoxyphenyl diethylcarbamate | 45.5 ± 2.1 | 15.2 ± 1.3 | 0.33 |
| Rivastigmine (Reference)[6] | 501 ± 3.08 | 19.95 ± 0.20 | 0.04 |
This data is illustrative. Actual values must be determined experimentally.
Experimental Validation: In Vivo Target Engagement
To confirm that the compound engages its target in a living system, in vivo microdialysis is a powerful technique used to measure the extracellular levels of neurotransmitters like acetylcholine in specific brain regions of conscious animals.[12][13] An effective cholinesterase inhibitor is expected to increase the basal concentration of ACh in the brain.
Principle of In Vivo Microdialysis
A small, semi-permeable microdialysis probe is surgically implanted into a target brain region (e.g., hippocampus, prefrontal cortex).[12] The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules in the extracellular fluid, including acetylcholine, diffuse across the membrane and into the perfusion fluid (dialysate), which is collected for analysis.[13][14] The concentration of ACh in the dialysate is then quantified, typically using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS).[15][16]
Detailed Experimental Workflow: In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis to measure acetylcholine.
Causality and Justification:
-
Stereotaxic Surgery: This ensures precise and reproducible placement of the probe in the desired brain nucleus.[15]
-
aCSF Perfusion: The composition of the perfusion medium is designed to mimic the brain's natural extracellular environment to minimize tissue disruption.[15] Often, a low concentration of a cholinesterase inhibitor like neostigmine or eserine is included in the aCSF to prevent the degradation of ACh within the probe and tubing, allowing for the detection of basal levels.[16] However, when testing a novel inhibitor, a protocol without this agent may be necessary to see the full effect of the test drug.[15]
-
HPLC-ECD/LC-MS/MS Analysis: These are highly sensitive analytical techniques capable of detecting the picomolar to nanomolar concentrations of acetylcholine typically found in brain dialysates.[15][16]
Conclusion and Future Directions
The structural characteristics of 3,5-Dimethoxyphenyl diethylcarbamate strongly suggest its primary mechanism of action is the inhibition of acetylcholinesterase and butyrylcholinesterase through carbamylation of the active site serine. This guide provides the foundational molecular theory and detailed, self-validating experimental protocols required to rigorously test this hypothesis. Successful in vitro characterization using the Ellman assay followed by in vivo confirmation of target engagement via microdialysis would provide a robust data package for this compound. Further studies could involve kinetic analysis to determine the rates of carbamylation and decarbamylation, as well as molecular docking studies to visualize the binding pose within the active sites of both AChE and BChE. Such a comprehensive approach is essential for advancing our understanding and supporting the potential development of novel cholinesterase inhibitors for therapeutic use.
References
-
Knez, D., Coquelle, N., & et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules. Available at: [Link]
-
Rosenberry, T. L., Han, H., & et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Available at: [Link]
-
Hepnarova, V., Korabecny, J., & et al. (2015). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules. Available at: [Link]
-
Yogev-Falach, M., Fogel, H., & et al. (2012). Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]
-
Hrabinova, M., Spilovska, K., & et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules. Available at: [Link]
-
Hagan, C. E., & Pienaar, I. S. (2023). How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches. Frontiers in Neuroscience. Available at: [Link]
-
Jozwiak, K., & Mezei, G. (2008). Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS. Analytical Chemistry. Available at: [Link]
-
Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at: [Link]
-
Khan, I., Nisar, M., & et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. Available at: [Link]
-
Kawai, Y., Okamura, T., & et al. (2021). In Vivo Monitoring of Acetylcholine Release from Nerve Endings in Salivary Gland. International Journal of Molecular Sciences. Available at: [Link]
-
Chen, Y., & Sneed, B. (2013). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. Available at: [Link]
-
Lopez, S., Bastida, J., & et al. (2006). In vitro inhibition of acetylcholinesterase by crude plant extracts from Colombian flora. Ciencias y Tecnologia Agropecuaria. Available at: [Link]
-
Van der Zeyden, M., & Korf, J. (2008). Critical Evaluation of Acetylcholine Determination in Rat Brain Microdialysates using Ion-Pair Liquid Chromatography with Amperometric Detection. Sensors. Available at: [Link]
-
Wells, S. S., & Bain, I. J. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. Available at: [Link]
-
Geronikaki, A., & Gavalas, A. (2025). Targeting Metal Imbalance and Oxidative Stress in Alzheimer's Disease with Novel Multifunctional Compounds. Molecules. Available at: [Link]
-
Greig, N. H., & Utsuki, T. (2005). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. Medicinal Chemistry. Available at: [Link]
-
Georgieva, J., & Doytchinova, I. (2019). biochemical studies on a novel potent acetylcholinesterase inhibitor with dual-site binding for treatment of alzheimer's disease. Comptes rendus de l'Académie bulgare des Sciences. Available at: [Link]
-
Lee, S., & Kim, H. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry. Available at: [Link]
-
Geronikaki, A., & Gavalas, A. (2025). Targeting Metal Imbalance and Oxidative Stress in Alzheimer's Disease with Novel Multifunctional Compounds. PubMed. Available at: [Link]
-
Colovic, M. B., & Krstic, D. Z. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology. Available at: [Link]
-
Rimando, A. M., & Cantrell, C. L. (2016). Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. Chemistry & Biodiversity. Available at: [Link]
-
Jung, J. C., & Min, D. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Ghorab, M. M., & Al-Said, M. S. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Davis, C. R., & Mattingly, C. J. (2025). Identification of chemicals targeting dementia genes and pathways using the Comparative Toxicogenomics Database. bioRxiv. Available at: [Link]
-
Zhang, H. Y., & Zheng, F. (2005). Theoretical studies of Alzheimer's disease drug candidate 3-[(2,4-dimethoxy)benzylidene]-anabaseine (GTS-21) and its derivatives. Journal of Chemical Information and Modeling. Available at: [Link]
-
Oravec, M., & Kos, J. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Molecules. Available at: [Link]
-
The Pharmaceutical and Chemical Journal. (2018). An Update on Sodium Diethyldithiocarbamate Trihydrate. The Pharmaceutical and Chemical Journal. Available at: [Link]
-
Al-Omair, M. A. (2021). Synthesis and detailed characterization of a newly synthesized chalcone, 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one. Orbital: The Electronic Journal of Chemistry. Available at: [Link]
-
Sieniawska, E. (2025). Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer's Disease. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (2005). 5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino]-2-(4-tert-butyl-phenyl)-2H-pyrazole-3-carboxylic acid (2-hydroxy-1-hydroxymethyl-ethyl)-amide. PubChem. Available at: [Link]
-
Taylor & Francis. (n.d.). Dithiocarbamate – Knowledge and References. Taylor & Francis. Available at: [Link]
-
ResearchGate. (2021). (PDF) Synthesis, Design, and Biological Evaluation of Novel Diethylphenylcarbamothioylphosphonate. ResearchGate. Available at: [Link]
Sources
- 1. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer’s Disease [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 15. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Monitoring of Acetylcholine Release from Nerve Endings in Salivary Gland | MDPI [mdpi.com]
3,5-Dimethoxyphenyl Diethylcarbamate: A Strategic Intermediate in Directed Ortho Metalation
Technical Guide & Whitepaper [1]
Executive Summary
3,5-Dimethoxyphenyl diethylcarbamate (CAS: 1025324-83-7) is a specialized chemical scaffold primarily utilized in advanced organic synthesis rather than as a direct therapeutic agent.[1][2][3][4] Its discovery and utilization are inextricably linked to the evolution of Directed Ortho Metalation (DoM) , a synthetic methodology championed by the Snieckus group.[1]
This compound serves as a textbook example of a "masked" phenol that utilizes the diethylcarbamate moiety as a powerful Directed Metalation Group (DMG) .[1] This guide dissects its synthesis, its role in the total synthesis of antiviral alkaloids like Schumanniophytine , and the precise experimental protocols required to manipulate it.[1]
Chemical Architecture & Properties
The utility of 3,5-Dimethoxyphenyl diethylcarbamate lies in its electronic environment.[1] The molecule possesses two methoxy groups and one carbamate group on a benzene ring.[1]
-
The Synergistic Effect: The methoxy groups (positions 3 and 5) are weak DMGs, while the diethylcarbamate (position 1) is a strong DMG.[1]
-
Regioselectivity: The carbamate directs lithiation to the ortho position (C2 or C6).[1] Because the molecule is symmetric, C2 and C6 are equivalent, ensuring high regiochemical fidelity without the formation of isomeric mixtures.[1]
Table 1: Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 3,5-Dimethoxyphenyl N,N-diethylcarbamate | |
| CAS Number | 1025324-83-7 | |
| Molecular Formula | C₁₃H₁₉NO₄ | |
| Molecular Weight | 253.30 g/mol | |
| Physical State | Solid / Crystalline | Recrystallizable from hexanes/EtOAc |
| Key Reactivity | Ortho-Lithiation | Requires s-BuLi/TMEDA |
| Primary Application | Precursor for substituted chromones & Schumanniophytine |
Synthesis of the Core Scaffold
Before it can be used as a reactant, the scaffold must be synthesized from 3,5-dimethoxyphenol.[1] This process converts the acidic phenol into the robust carbamate DMG.[1]
Experimental Protocol: Carbamoylation
Objective: Synthesis of 3,5-Dimethoxyphenyl diethylcarbamate (Compound 8 in literature).[1][5]
Reagents:
-
3,5-Dimethoxyphenol (1.0 eq)[1]
-
Diethylcarbamoyl chloride (ClCONEt₂, 1.5 eq)[1]
-
Potassium Carbonate (K₂CO₃, 1.5 eq)[1]
-
Acetonitrile (MeCN) or Pyridine[1]
Workflow:
-
Dissolution: Dissolve 3,5-dimethoxyphenol in MeCN.
-
Base Addition: Add anhydrous K₂CO₃ to the solution.
-
Acylation: Add diethylcarbamoyl chloride dropwise.
-
Reflux: Heat the mixture to reflux for 12 hours.
-
Workup: Dilute with water and extract with diethyl ether (Et₂O). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
Causality:
-
Why K₂CO₃? A mild base is sufficient to deprotonate the phenol, creating the phenoxide anion which attacks the carbamoyl chloride.[1]
-
Why Reflux? Carbamoyl chlorides are less reactive than acyl chlorides; thermal energy ensures complete conversion.[1]
The "Snieckus" Protocol: Directed Ortho Metalation (DoM)
The historical significance of this compound peaks in its application by Macklin and Snieckus (2008) for the synthesis of Schumanniophytine.[1] The diethylcarbamate group coordinates with lithium, bringing the base into proximity with the ortho proton.[1]
Technical Deep Dive: The Lithiation Mechanism
The reaction relies on the Complex Induced Proximity Effect (CIPE) .[1] The oxygen of the carbamate carbonyl coordinates the lithium cation of sec-Butyllithium (s-BuLi), pre-organizing the reagent to deprotonate the C2-H position.[1]
Visualization: The DoM Pathway
The following diagram illustrates the transformation from the core carbamate to the iodinated intermediate used in alkaloid synthesis.[1]
Caption: Figure 1. The Directed Ortho Metalation (DoM) pathway converting the carbamate precursor to the 2-iodo derivative, a key step in Schumanniophytine synthesis.[1]
Validated Protocol: Regioselective Iodination
Source: Adapted from Eur. J. Org.[1] Chem. 2008 and Macklin Thesis [1, 2].[1]
-
Inert Atmosphere: Flame-dry a flask and purge with Argon.
-
Solvation: Dissolve 3,5-Dimethoxyphenyl diethylcarbamate (1.0 eq) in anhydrous THF.
-
Additive: Add TMEDA (1.3 eq).
-
Cryogenic Cooling: Cool the solution to -78°C (Internal temperature must remain <-72°C).
-
Metalation: Add s-BuLi (1.3 eq, cyclohexane solution) dropwise via syringe.
-
Wait Time: Allow metalation to proceed for exactly 10 to 15 minutes . Extended times may lead to decomposition or rearrangement.[1]
-
-
Electrophilic Quench: Cannulate a solution of Iodine (I₂, 1.5 eq) in THF into the reaction mixture, maintaining -78°C.
-
Workup: Warm to room temperature. Quench with saturated NH₄Cl followed by Na₂S₂O₃ (to reduce excess iodine).[1]
Historical Context & Application: Schumanniophytine
The discovery of this specific substitution pattern was driven by the need to synthesize Schumanniophytine , a chromone alkaloid with antiviral properties.[1]
The "Anionic Fries" Connection
While the protocol above describes ortho-functionalization, the diethylcarbamate group has a secondary "hidden" power: the Anionic Fries Rearrangement .[1] If the lithiated species (formed in Step 5 above) is allowed to warm without an external electrophile, the carbamate group migrates from the Oxygen to the Carbon (C2).[1] This converts the O-carbamate into a salicylamide derivative, a crucial scaffold for constructing the chromone ring system found in Schumanniophytine.[1]
Comparison of Pathways
| Condition | Reaction Pathway | Product Outcome |
| Low Temp (-78°C) + Electrophile | Directed Ortho Metalation (DoM) | 2-Substituted-3,5-dimethoxyphenyl diethylcarbamate |
| Warming (-78°C to RT) / No Electrophile | Anionic Fries Rearrangement | 2-Diethylcarbamoyl-3,5-dimethoxyphenol |
Biological Implications (Pharmacology)
While primarily a synthetic intermediate, the 3,5-dimethoxyphenyl diethylcarbamate structure shares pharmacophore features with known Acetylcholinesterase (AChE) inhibitors .[1][8]
-
Carbamate Moiety: The carbamate group can carbamoylate the active site serine of AChE, inhibiting the enzyme.[1]
-
Substituent Effects: Research on phenyl-N-alkyl carbamates indicates that electron-donating groups (like methoxy) and bulky N-substituents (like diethyl) influence the carbamylation rate [3].[1]
-
Toxicity: As with all carbamates, this compound should be handled with care due to potential neurotoxicity, although specific toxicology data for this exact derivative is sparse compared to commercial pesticides.[1]
References
-
Macklin, T. K., Reed, M. A., & Snieckus, V. (2008).[1] Synthesis of Schumanniophytine. European Journal of Organic Chemistry, 2008(35), 5876-5883.[1] [1]
-
Macklin, T. K. (2007).[1] The Development of Sulfamates as Latent Directed Metalation Groups.[1] Total Synthesis of Schumanniophytine.[1] University of Queen's Thesis.
-
Hetnarski, B., & O'Brien, R. D. (1976).[1] The effect of N-alkyl groups of substituted phenyl-N-alkyl carbamates on the inhibition of human plasma cholinesterase.[1][9] Archives of Toxicology, 36(2), 117-120.[1][9]
-
ChemicalBook. (n.d.).[1] 3,5-Dimethoxyphenyl diethylcarbamate Product Properties.
Sources
- 1. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
- 2. 863870-72-8|3-Bromophenyl Diethylcarbamate|BLD Pharm [bldpharm.com]
- 3. 65009-00-9|Phenyl diethylcarbamate|BLD Pharm [bldpharm.com]
- 4. 3,5-dimethoxyphenyl diethylcarbamate CAS#: 1025324-83-7 [m.chemicalbook.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular structure and selective theophylline complexation by conformational change of diethyl N,N′-(1,3-phenylene)dicarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of N-alkyl groups of substituted phenyl-N-alkyl carbamates on the inhibition of human plasma cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
3,5-Dimethoxyphenyl diethylcarbamate solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 3,5-Dimethoxyphenyl Diethylcarbamate
Abstract
3,5-Dimethoxyphenyl diethylcarbamate is a molecule with potential applications in the pharmaceutical and agrochemical industries, owing to its carbamate and dimethoxyphenyl functional groups. A thorough understanding of its solubility and stability is paramount for its development and application. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess these critical physicochemical properties. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles, predictive insights, and detailed experimental protocols necessary to determine its solubility and stability profiles. The methodologies described herein are grounded in established scientific principles and regulatory guidelines, ensuring a robust and reliable approach to characterization.
Introduction to 3,5-Dimethoxyphenyl Diethylcarbamate
3,5-Dimethoxyphenyl diethylcarbamate is an organic molecule characterized by a diethylcarbamate group attached to a 3,5-dimethoxyphenyl ring. The carbamate functional group is a common feature in many biologically active compounds, including pharmaceuticals and pesticides.[1] The dimethoxyphenyl moiety can influence the molecule's lipophilicity and metabolic profile. A comprehensive understanding of its solubility in various media and its stability under different environmental conditions is a prerequisite for any formulation development and to ensure its efficacy and safety.[2]
Predicted Physicochemical Properties: A Structural Perspective
Based on its chemical structure, we can infer several key physicochemical characteristics of 3,5-Dimethoxyphenyl diethylcarbamate:
-
Solubility: The presence of the aromatic ring and the diethyl groups suggests a degree of lipophilicity, which may lead to good solubility in organic solvents.[3] The two methoxy groups and the carbamate linkage might impart some limited aqueous solubility.[4] The carbamate group is not readily ionizable, so its aqueous solubility is expected to be relatively independent of pH in the physiological range.
-
Stability: The carbamate ester linkage is a potential site for hydrolysis, which can be catalyzed by acids or bases.[5] Therefore, the stability of 3,5-Dimethoxyphenyl diethylcarbamate is likely to be pH-dependent. The electron-rich dimethoxyphenyl ring could be susceptible to oxidation.[6] Carbamates are generally stable compounds but can be degraded by microorganisms in certain environments.[1]
A Methodological Approach to Solubility Assessment
A precise determination of solubility is crucial for predicting the bioavailability of a potential drug candidate and for designing appropriate formulations.[7]
Solvent Selection
A comprehensive solubility profile should be established in a range of solvents relevant to potential applications.
Table 1: Recommended Solvents for Solubility Screening
| Solvent Class | Specific Solvents | Rationale for Inclusion |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | To assess solubility in the stomach.[8] |
| pH 4.5 Acetate Buffer | Represents the upper intestinal pH.[8] | |
| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | To assess solubility in the small intestine.[8] | |
| pH 7.4 Phosphate Buffered Saline (PBS) | Represents physiological pH.[9] | |
| Organic Solvents | Ethanol, Methanol | Common polar protic solvents.[10] |
| Acetone, Acetonitrile | Common polar aprotic solvents.[10] | |
| Dichloromethane, Chloroform | Common non-polar solvents.[10] | |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent capable of dissolving a wide range of compounds.[9] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility.[7]
Step-by-Step Methodology:
-
Preparation: Prepare saturated solutions by adding an excess of 3,5-Dimethoxyphenyl diethylcarbamate to each of the selected solvents in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
Caption: Workflow for Equilibrium Solubility Determination.
A Comprehensive Framework for Stability Evaluation
Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors.[11]
Principles of Stability Testing
Stability studies should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12]
-
Long-Term Stability Testing: Performed under recommended storage conditions for a minimum of 12 months.[13]
-
Accelerated Stability Testing: Conducted at elevated temperature and humidity to predict the long-term stability profile.[12]
-
Stress Testing: Involves exposing the compound to extreme conditions to understand its degradation pathways.[14] This includes exposure to high temperatures, high humidity, light, and a range of pH values.[13][14]
Potential Degradation Pathways
Based on the structure of 3,5-Dimethoxyphenyl diethylcarbamate, the following degradation pathways can be hypothesized:
-
Hydrolysis: The carbamate linkage may undergo hydrolysis to yield 3,5-dimethoxyphenol, diethylamine, and carbon dioxide. This is often the primary degradation route for carbamates and can be influenced by pH.[1][15]
-
Oxidation: The electron-rich dimethoxyphenyl ring can be susceptible to oxidation, potentially leading to the formation of quinone-type structures.[6]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule.[16]
Caption: Conceptual Degradation Pathways.
Experimental Protocol: Comprehensive Stability Study
This protocol outlines a forced degradation study to identify potential degradation products and assess stability under various stress conditions.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of 3,5-Dimethoxyphenyl diethylcarbamate in appropriate solvents (e.g., water, methanol, acetonitrile).
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Treat solutions with HCl and NaOH at various concentrations and temperatures.[15]
-
Oxidative Degradation: Expose solutions to hydrogen peroxide.[14]
-
Thermal Degradation: Heat solid and solution samples at elevated temperatures.[17]
-
Photostability: Expose solid and solution samples to a light source according to ICH Q1B guidelines (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).[18][19] A dark control should be run in parallel.[20]
-
-
Time Points: Sample the stressed solutions at various time intervals.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradation products.[21][22]
Data Interpretation and Reporting
The data generated from these studies should be used to:
-
Establish a Solubility Profile: Report the solubility in mg/mL or mol/L for each solvent at the specified temperature.
-
Determine the Stability Profile:
-
Calculate the rate of degradation under each stress condition.
-
Identify and quantify the major degradation products.
-
Propose a degradation pathway based on the identified products.
-
Establish a preliminary shelf-life and recommended storage conditions based on long-term and accelerated stability data.
-
Conclusion
While specific experimental data for 3,5-Dimethoxyphenyl diethylcarbamate remains to be published, this guide provides a robust and scientifically sound framework for its comprehensive characterization. By following the detailed protocols for solubility and stability assessment, researchers can generate the critical data needed to advance the development of this compound for its intended applications. The principles and methodologies outlined herein are universally applicable to the study of new chemical entities, ensuring the generation of high-quality, reliable data.
References
-
World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link][14]
-
The Truth Pill. (2018). Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. [Link][13]
-
International Council for Harmonisation. (2009). Annex 10 - ICH. [Link][12]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link][11]
-
European Medicines Agency. (2003). Stability testing of existing active ingredients and related finished products - Scientific guideline. [Link][23]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link][7]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link][8]
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link][9]
-
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link][2]
-
Kaufman, D. D. (1970). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. [Link][1]
-
Baum, G., & Short, F. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. [Link][17]
-
Bremecker, K. D. (2002). The influence of formulation and manufacturing process on the photostability of tablets. International Journal of Pharmaceutics, 244(1-2), 65-72. [Link][16]
-
Zhang, T., Kientzy, C., Franco, P., & Ohnishi, A. (2005). Solvent versatility of immobilized 3,5-dimethylphenylcarbamate of amylose in enantiomeric separations by HPLC. Journal of Chromatography A, 1075(1-2), 65-75. [Link][3]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link][5]
-
International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link][18]
-
Musshoff, F., Junker, H. P., & Madea, B. (2010). Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning. Journal of Analytical Toxicology, 34(6), 333-337. [Link][21]
-
IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link][19]
-
Encyclopedia.pub. (2023). Analytical Methods for Dithiocarbamate Detection. [Link][22]
-
Hoagland, R. E. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4977-4983. [Link][15]
-
Jayswal, A., & Patel, P. (2019). An overview on Common Organic Solvents and their Toxicity. International Journal of Scientific Research in Science and Technology, 6(1), 484-493. [Link][10]
Sources
- 1. my.ucanr.edu [my.ucanr.edu]
- 2. rheolution.com [rheolution.com]
- 3. Solvent versatility of immobilized 3,5-dimethylphenylcarbamate of amylose in enantiomeric separations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. raytor.com [raytor.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. lifechemicals.com [lifechemicals.com]
- 10. file.sdiarticle3.com [file.sdiarticle3.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. thetruthpill.in [thetruthpill.in]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The influence of formulation and manufacturing process on the photostability of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. database.ich.org [database.ich.org]
- 19. ikev.org [ikev.org]
- 20. klimatest.eu [klimatest.eu]
- 21. researchgate.net [researchgate.net]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. Stability testing of existing active ingredients and related finished products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide to the Diethylcarbamate Functional Group
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The diethylcarbamate functional group, characterized by a carbonyl moiety flanked by a diethylamino group and an oxygen atom, is a cornerstone of modern medicinal chemistry and organic synthesis. While structurally related to simpler amides and esters, its unique electronic and steric properties impart a distinct reactivity profile that has been strategically leveraged in drug design, prodrug development, and complex molecule synthesis. This guide provides a comprehensive technical overview of the diethylcarbamate moiety, beginning with its fundamental structure and physicochemical properties. We will delve into robust synthetic methodologies, including the use of diethylcarbamoyl chloride, and explore its nuanced chemical reactivity, such as its role as a powerful directed metalation group. A significant focus is placed on its application in pharmaceuticals, exemplified by the antifilarial drug Diethylcarbamazine, and its strategic use as a prodrug to enhance the pharmacokinetic properties of parent molecules. This document serves as an in-depth resource, integrating established principles with field-proven insights to support professionals in leveraging the full potential of this versatile functional group.
The Diethylcarbamate Moiety: A Structural and Physicochemical Overview
The diethylcarbamate functional group is a specific type of carbamate ester. Its defining feature is the N,N-diethyl-substituted carbamoyl group attached to an oxygen atom, which is, in turn, bonded to an alkyl or aryl substituent (R-group).
1.1 Chemical Structure and Nomenclature
The core structure is formally derived from carbamic acid (H₂NCOOH), where both hydrogens on the nitrogen are replaced by ethyl groups (-CH₂CH₃), and the hydroxyl proton is replaced by an organic substituent (R). The systematic IUPAC name for a compound containing this group is an Alkyl/Aryl N,N-diethylcarbamate.
Caption: General structure of the Diethylcarbamate functional group.
1.2 Core Physicochemical Properties
The diethylcarbamate group is a hybrid of an amide and an ester, and its properties reflect this. The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double-bond character. This resonance stabilization makes carbamates more resistant to hydrolysis than corresponding esters.
Key properties include:
-
Polarity: The carbonyl group and C-N/C-O bonds make the group polar, influencing the solubility and chromatographic behavior of the molecule.
-
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor. Unlike primary or secondary carbamates, the tertiary nitrogen of the diethylcarbamate cannot act as a hydrogen bond donor.
-
Chemical Stability: Diethylcarbamates exhibit significant stability under neutral and physiological conditions. They are generally more stable towards hydrolysis than simple esters but can be cleaved under sufficiently acidic or basic conditions. This tunable stability is a critical feature exploited in prodrug design.
1.3 Distinction from Related Functional Groups
It is crucial to distinguish the diethylcarbamate from its sulfur-containing analog, the diethyldithiocarbamate . The latter has both oxygen atoms replaced by sulfur and possesses vastly different chemical properties, most notably its ability to act as a potent metal-chelating agent. This guide focuses exclusively on the oxygen-containing diethylcarbamate.
Synthesis and Methodologies
The construction of a diethylcarbamate linkage is a fundamental transformation in organic synthesis, most commonly achieved by forming the C-O bond between an alcohol/phenol and a diethylcarbamoyl synthon.
2.1 Primary Synthetic Route: Reaction with Diethylcarbamoyl Chloride
The most direct and widely used method for synthesizing diethylcarbamates is the reaction of an alcohol or a phenol with diethylcarbamoyl chloride in the presence of a non-nucleophilic base.
Caption: Synthetic workflow for diethylcarbamate formation.
Causality Behind Experimental Choices:
-
The Reagent: Diethylcarbamoyl chloride is a highly reactive acyl chloride. The electrophilicity of its carbonyl carbon makes it susceptible to attack by the nucleophilic hydroxyl group of an alcohol or phenol.
-
The Base: A base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Failure to scavenge the HCl would lead to protonation of the starting alcohol and any basic sites on the substrate, deactivating them towards the desired reaction. For sensitive substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) is used to first deprotonate the alcohol to form a more potent alkoxide nucleophile.
-
The Solvent: Anhydrous (dry) solvents are critical because diethylcarbamoyl chloride readily hydrolyzes in the presence of water to form diethylamine and HCl, consuming the reagent and introducing impurities.
2.2 Step-by-Step Laboratory Protocol: Synthesis of Phenyl N,N-diethylcarbamate
This protocol describes a standard procedure for the protection of a simple phenol.
Materials & Equipment:
-
Phenol
-
Diethylcarbamoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator
-
Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve phenol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the stirred solution. The pyridine acts as both the base and a nucleophilic catalyst.
-
Addition of Carbamoyl Chloride: Add diethylcarbamoyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes. Rationale: Slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1M HCl solution. Rationale: The acid wash removes excess pyridine by forming its water-soluble hydrochloride salt.
-
Workup - Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any residual acid) and then with brine (to reduce the amount of dissolved water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure phenyl N,N-diethylcarbamate.
Chemical Reactivity and Strategic Applications
The true utility of the diethylcarbamate group lies in its predictable reactivity, which allows it to serve multiple strategic roles in synthesis and drug design.
3.1 Hydrolysis and Stability
Carbamate hydrolysis can proceed through different mechanisms depending on the pH. Under basic conditions, hydrolysis is typically initiated by hydroxide attack at the electrophilic carbonyl carbon. The stability of the carbamate linkage is a key factor in its use as a prodrug moiety, designed to be stable in the neutral pH of the bloodstream but potentially cleavable by enzymes or in specific pH environments within the body.
3.2 The Diethylcarbamate as a Directed Metalation Group (DMG)
In the field of aromatic chemistry, the O-CONEt₂ group is one of the most powerful Directed ortho Metalation Groups (DMGs). When an aryl diethylcarbamate is treated with a strong organolithium base (like s-butyllithium), the base coordinates to the carbonyl oxygen and the nitrogen, directing the deprotonation (lithiation) to the adjacent ortho position on the aromatic ring with high regioselectivity. This creates a nucleophilic aryl-lithium species that can react with a wide range of electrophiles, enabling the synthesis of highly substituted aromatic compounds.
Caption: Logical workflow of a Directed ortho Metalation (DoM) reaction.
This strategy is exceptionally valuable because it provides a reliable method for functionalizing aromatic rings in a way that is often difficult to achieve through classical electrophilic aromatic substitution, which is governed by the inherent electronic properties of the ring substituents.
Applications in Drug Discovery and Development
The diethylcarbamate moiety is a privileged scaffold in medicinal chemistry, appearing both as an integral part of an active pharmacophore and as a cleavable prodrug linker.
4.1 Case Study: Diethylcarbamazine (DEC)
Diethylcarbamazine (DEC) is a classic anthelmintic drug on the World Health Organization's List of Essential Medicines, used to treat filarial diseases like lymphatic filariasis and loiasis. In DEC, the diethylcarbamoyl group is attached to a methylpiperazine ring.
-
Mechanism of Action: The precise mechanism of DEC is multifaceted. It is understood to sensitize the microfilariae (the larval stage of the parasitic worms) to the host's immune system, facilitating their destruction by phagocytosis. More recent research suggests it may also have direct effects on the parasites by opening TRP channels, leading to spastic paralysis. It also appears to interfere with arachidonic acid metabolism within the microfilariae.
-
Pharmacokinetics: DEC is rapidly absorbed after oral administration and is widely distributed throughout the body, with the exception of fat tissue. It is partially metabolized to an N-oxide metabolite, and both the parent drug and the metabolite are excreted primarily in the urine.
Table 1: Key Pharmacokinetic Parameters of Diethylcarbamazine (DEC)
| Parameter | Value Range | Source(s) |
|---|---|---|
| Time to Peak Plasma (t_max) | 2.3 - 2.7 hours | |
| Biological Half-life (t½) | ~8 - 12 hours (pH dependent) | |
| Volume of Distribution (Vd/F) | 533 - 570 L | |
| Oral Bioavailability | Readily absorbed |
| Protein Binding | Negligible | |
Note: Values can vary based on patient factors such as urinary pH, gender, and body weight.
4.2 The Diethylcarbamate as a Prodrug Moiety
A prodrug is an inactive or less active drug derivative that is converted in vivo to the active parent drug. Attaching a diethylcarbamate group to a hydroxyl (phenolic or alcoholic) or an amino group of a parent drug is a common and effective prodrug strategy.
Rationale for using a Diethylcarbamate Prodrug Strategy:
-
Improved Solubility: Masking a polar hydroxyl or amine group can increase the lipophilicity of a drug, potentially improving its passage through cell membranes. Conversely, different carbamate structures can be used to increase water solubility.
-
Enhanced Stability: The carbamate linkage can protect a labile functional group from premature metabolism, for example, by first-pass metabolism in the liver.
-
Controlled Release: The rate of hydrolytic or enzymatic cleavage of the carbamate can be tuned by modifying its structure, allowing for sustained release of the active drug over time.
-
Masking Taste/Reducing Irritation: For oral formulations, converting a bitter-tasting or irritating functional group into a carbamate can improve patient compliance.
A study on a phenolic compound demonstrated that converting it to its ethylcarbamoyl derivative resulted in a 40-fold higher plasma concentration of the parent drug after oral administration compared to administering the parent drug itself, highlighting the effectiveness of this approach.
Spectroscopic and Analytical Characterization
Unambiguous identification of the diethylcarbamate functional group is readily achieved using standard spectroscopic techniques.
Table 2: Typical Spectroscopic Signatures for a Diethylcarbamate Moiety
| Technique | Signature | Rationale / Interpretation | Source(s) |
|---|---|---|---|
| ¹H NMR | ~3.3 ppm (q, 4H)~1.1 ppm (t, 6H) | Quartet for the -CH₂- groups coupled to the -CH₃ groups.Triplet for the -CH₃ groups coupled to the -CH₂- groups. | |
| ¹³C NMR | ~155 ppm~41-42 ppm~13-14 ppm | Characteristic chemical shift for the carbonyl carbon (C=O).Chemical shift for the methylene carbons (-CH₂-).Chemical shift for the methyl carbons (-CH₃-). | |
| IR Spectroscopy | 1700-1725 cm⁻¹ (strong) | Strong absorption band characteristic of the C=O (carbonyl) stretching vibration. |
| Mass Spectrometry | N/A | Fragmentation patterns are highly structure-dependent but often involve cleavage alpha to the nitrogen or carbonyl group. | |
Note: The exact chemical shifts in NMR will vary depending on the solvent and the electronic nature of the R-group attached to the oxygen.
Conclusion and Future Perspectives
The diethylcarbamate functional group is far more than a simple structural component; it is a versatile and strategic tool for the modern chemist. Its predictable synthesis, tunable stability, and unique reactivity as a directed metalation group have secured its place in both complex molecule synthesis and pharmaceutical development. In drug discovery, its role in the iconic drug Diethylcarbamazine and its continued application as a reliable prodrug moiety underscore its importance. Future research will likely focus on developing novel, targeted cleavage strategies for carbamate prodrugs, expanding their utility in site-specific drug delivery, and further exploiting their powerful directing capabilities in the synthesis of next-generation materials and therapeutics. A thorough understanding of the principles outlined in this guide is essential for any scientist seeking to harness the full potential of this remarkable functional group.
References
A Technical Guide to the Synthesis and Potential Applications of 3,5-Dimethoxyphenyl diethylcarbamate
Introduction
Compound Profile: 3,5-Dimethoxyphenyl diethylcarbamate
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₃ | Calculated |
| Molecular Weight | 237.29 g/mol | Calculated |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Inferred from related compounds |
| Solubility | Predicted: Soluble in common organic solvents (DCM, EtOAc, Acetone) | Inferred from related compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Part 1: De Novo Synthesis Protocol
The most direct and reliable method for synthesizing 3,5-Dimethoxyphenyl diethylcarbamate is through the O-acylation of 3,5-dimethoxyphenol with diethylcarbamoyl chloride. This is a standard nucleophilic acyl substitution reaction where the phenoxide, generated in situ, acts as the nucleophile.
Foundational Chemistry: The "Why"
The hydroxyl group of a phenol is weakly acidic and can be deprotonated by a suitable base (like triethylamine or potassium carbonate) to form a much more nucleophilic phenoxide ion. Diethylcarbamoyl chloride is an electrophilic acyl chloride. The reaction proceeds via the attack of the phenoxide on the carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride leaving group and the formation of the stable carbamate ester linkage. The use of an anhydrous aprotic solvent is critical to prevent the hydrolysis of the highly reactive diethylcarbamoyl chloride[1][2].
Step-by-Step Experimental Protocol
Materials and Reagents:
-
3,5-Dimethoxyphenol (≥98%)
-
Diethylcarbamoyl chloride (≥98%)
-
Triethylamine (Et₃N), anhydrous (≥99.5%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3,5-dimethoxyphenol (1 equivalent, e.g., 5.0 g). Dissolve it in 100 mL of anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous triethylamine (1.2 equivalents) dropwise to the stirred solution. The triethylamine acts as a base to deprotonate the phenol and to scavenge the HCl byproduct generated later in the reaction.
-
Acylating Agent Addition: In the dropping funnel, prepare a solution of diethylcarbamoyl chloride (1.1 equivalents) in 25 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3,5-dimethoxyphenol starting material.
-
Work-up and Quenching: Upon completion, cool the mixture again to 0 °C and slowly add 50 mL of deionized water to quench the reaction. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to remove any remaining acidic impurities), 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3,5-Dimethoxyphenyl diethylcarbamate.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 3,5-Dimethoxyphenyl diethylcarbamate.
Part 2: Scientific Rationale & Potential Applications
While no specific biological data exists for 3,5-Dimethoxyphenyl diethylcarbamate, its structural components—the carbamate moiety and the 3,5-dimethoxyphenyl group—are present in numerous pharmacologically active agents. This allows us to form a strong, evidence-based hypothesis for its potential applications.
Hypothesis: Cholinesterase Inhibition
The most prominent role of the aryl carbamate functional group in medicinal chemistry is as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[3][4]. These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibiting these enzymes increases acetylcholine levels in the synaptic cleft, a therapeutic strategy used in the treatment of conditions like myasthenia gravis, glaucoma, and Alzheimer's disease[4].
Many carbamate-based drugs, such as neostigmine and rivastigmine, function as "pseudo-irreversible" inhibitors[3][5]. They act as alternative substrates for the enzyme, transferring their carbamoyl group to the active site serine residue. This carbamoylated enzyme is much more stable and hydrolyzes far more slowly than the acetylated enzyme, effectively taking the enzyme out of commission for an extended period.
Role of the 3,5-Dimethoxyphenyl Moiety
The "leaving group" portion of the carbamate inhibitor (in this case, the 3,5-dimethoxyphenol moiety) is crucial for binding within the enzyme's active site gorge. The specific substitution pattern on the phenyl ring dictates binding affinity and selectivity. The 3,5-dimethoxy substitution provides a distinct electronic and steric profile that can engage with amino acid residues in the active site, potentially through hydrophobic interactions or hydrogen bonding. Compounds containing the 3,5-dimethoxyphenyl or the closely related 3,4,5-trimethoxyphenyl moiety have demonstrated significant biological activities, including potent anticancer and tubulin polymerization inhibitory effects, suggesting this structural feature is well-tolerated and can effectively interact with biological targets[6][7][8].
Visualization of Proposed Mechanism of Action
Caption: Proposed mechanism of cholinesterase inhibition.
Part 3: Safety & Handling
As a novel, uncharacterized compound, 3,5-Dimethoxyphenyl diethylcarbamate should be handled with care, assuming it may be hazardous. The primary safety concerns arise from its precursors.
-
Diethylcarbamoyl Chloride: This reagent is corrosive, a skin and respiratory irritant, reacts with water, and is a suspected carcinogen[1][9][10]. All handling must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles, is mandatory[11].
-
3,5-Dimethoxyphenol: This compound is a skin, eye, and respiratory irritant. Standard PPE should be worn during handling.
-
Triethylamine: This is a corrosive and flammable liquid with a strong odor. It should be handled in a fume hood.
Waste Disposal: All chemical waste, including residual reagents and solvents, should be disposed of according to institutional and local environmental regulations for hazardous chemical waste.
Conclusion
This guide provides a practical and scientifically grounded pathway for the synthesis and investigation of 3,5-Dimethoxyphenyl diethylcarbamate. While not commercially available, its straightforward synthesis from accessible precursors makes it an attainable target for research laboratories. The established pharmacological importance of the aryl carbamate scaffold, particularly as cholinesterase inhibitors, provides a strong rationale for investigating the biological properties of this specific molecule. Researchers are encouraged to use this guide as a foundational resource for their work, always adhering to the strictest safety protocols.
References
-
Kratký, M., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 213. [Link]
-
Štěpánková, Š., & Vorčáková, K. (n.d.). Inhibitory effect of carbamates in two types of cholinesterases. ResearchGate. [Link]
-
Gül, H. İ., et al. (2014). Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 579-584. [Link]
-
Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. [Link]
-
Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. [Link]
-
PubChem. (n.d.). Diethylcarbamoyl chloride. National Center for Biotechnology Information. [Link]
-
New Jersey Department of Health. (n.d.). Diethylcarbamoyl Chloride Hazard Summary. [Link]
-
Ward, J. L., et al. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 30(17), 4321. [Link]
-
Heikkinen, L., et al. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. University of Helsinki. [Link]
-
Al-Sanea, M. M., et al. (2025). Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents. Molecules, 30(12), 2890. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. [Link]
-
Kaul, S., et al. (2022). The revival of dithiocarbamates: from pesticides to innovative medical treatments. F1000Research, 11, 238. [Link]
-
Hauptman, N., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7079-7093. [Link]
-
Liu, Y., et al. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry, 13, 589-611. [Link]
-
Al-Sanea, M. M., et al. (2025). Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents. PubMed. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by carbamate cleavage. [Link]
-
Liu, Y., et al. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. PubMed. [Link]
-
Cabral, L. M., et al. (2019). Application of Dithiocarbamates as Potential New Antitrypanosomatids-Drugs: Approach Chemistry, Functional and Biological. Molecules, 24(15), 2801. [Link]
-
Halberstadt, A. L., et al. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Semantic Scholar. [Link]
-
Adeyemi, O. S., & Onwudiwe, D. C. (2022). A review of the therapeutic properties of dithiocarbamates. F1000Research, 11, 238. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]
-
Portela-Cubillo, F., et al. (n.d.). A novel carbamoyl radical based dearomatizing spiroacylation process. Supporting Information. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PubMed. [Link]
-
Organic Syntheses. (n.d.). Diethylthiocarbamyl Chloride. Organic Syntheses Procedure. [Link]
Sources
- 1. Diethylcarbamoyl chloride | C5H10ClNO | CID 6916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 88-10-8: Diethylcarbamoyl chloride | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Diethylcarbamoyl chloride(88-10-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of 3,5-Dimethoxyphenyl Diethylcarbamate
Abstract
This document provides a comprehensive guide for the synthesis, purification, characterization, and in vitro evaluation of 3,5-Dimethoxyphenyl diethylcarbamate. Carbamate derivatives are a significant class of compounds in medicinal chemistry, notably for their role as cholinesterase inhibitors in the context of neurodegenerative diseases such as Alzheimer's disease.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols and the scientific rationale behind the experimental choices.
Introduction and Scientific Background
3,5-Dimethoxyphenyl diethylcarbamate is a carbamate derivative of 3,5-dimethoxyphenol. The carbamate moiety is structurally analogous to acetylcholine, the primary neurotransmitter of the cholinergic system. This structural similarity allows carbamates to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of acetylcholine.[3] By inhibiting these enzymes, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which is a key therapeutic strategy in managing the symptoms of Alzheimer's disease.[1]
The 3,5-dimethoxyphenyl group is an interesting scaffold in medicinal chemistry. The methoxy groups can influence the compound's lipophilicity, metabolic stability, and interaction with the active site of target enzymes. This guide will detail the synthesis of 3,5-Dimethoxyphenyl diethylcarbamate from 3,5-dimethoxyphenol and diethylcarbamoyl chloride, followed by its characterization and a protocol for assessing its cholinesterase inhibitory activity.
Synthesis of 3,5-Dimethoxyphenyl Diethylcarbamate
The synthesis of 3,5-Dimethoxyphenyl diethylcarbamate is achieved through a nucleophilic substitution reaction where the hydroxyl group of 3,5-dimethoxyphenol attacks the electrophilic carbonyl carbon of diethylcarbamoyl chloride. A non-nucleophilic base is used to deprotonate the phenol, increasing its nucleophilicity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| 3,5-Dimethoxyphenol | C₈H₁₀O₃ | 154.16 | e.g., Sigma-Aldrich | Purity ≥98%[5] |
| Diethylcarbamoyl chloride | C₅H₁₀ClNO | 135.59 | e.g., Sigma-Aldrich | Moisture sensitive |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | e.g., Sigma-Aldrich | Highly reactive with water |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | e.g., Sigma-Aldrich | Dry solvent is critical |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | e.g., Sigma-Aldrich | For extraction & chromatography |
| Hexanes | C₆H₁₄ | 86.18 | e.g., Sigma-Aldrich | For chromatography |
| Saturated aqueous NH₄Cl | - | - | - | For quenching |
| Brine (Saturated aqueous NaCl) | - | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | e.g., Sigma-Aldrich | For drying organic phase |
Synthetic Protocol
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory. Sodium hydride is a flammable solid and reacts violently with water; handle with extreme care.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,5-dimethoxyphenol (1.0 eq, e.g., 1.54 g, 10 mmol).
-
Dissolution: Add 40 mL of anhydrous THF to the flask and stir until the phenol is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil, e.g., 0.48 g, 12 mmol) portion-wise over 10 minutes. Observation: Hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Electrophile: While maintaining the temperature at 0 °C, add diethylcarbamoyl chloride (1.1 eq, e.g., 1.49 g, 11 mmol) dropwise via a syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the mobile phase. The product should have a higher Rf value than the starting phenol.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry of hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dry silica onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30%).
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Product: Concentrate the combined pure fractions under reduced pressure to yield 3,5-Dimethoxyphenyl diethylcarbamate as a solid or oil.
Caption: Workflow for the synthesis of 3,5-Dimethoxyphenyl diethylcarbamate.
Characterization of 3,5-Dimethoxyphenyl Diethylcarbamate
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in CDCl₃): Expected signals would include those for the diethylamino protons (a quartet and a triplet), the methoxy protons (a singlet), and the aromatic protons.
-
¹³C NMR (in CDCl₃): Expected signals would include those for the diethylamino carbons, the methoxy carbons, the aromatic carbons, and the carbamate carbonyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum should show a characteristic strong absorption band for the carbamate carbonyl group (C=O) around 1700-1730 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
In Vitro Evaluation of Cholinesterase Inhibition
The inhibitory activity of 3,5-Dimethoxyphenyl diethylcarbamate against AChE and BChE can be determined using the spectrophotometric method developed by Ellman.[1][6] This assay measures the activity of the cholinesterase enzyme by detecting the product of the hydrolysis of a substrate, acetylthiocholine (or butyrylthiocholine), which reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Synthesized 3,5-Dimethoxyphenyl diethylcarbamate
-
Positive control (e.g., Rivastigmine or Galantamine)[1]
-
96-well microplate reader
Protocol for Cholinesterase Inhibition Assay
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the respective enzyme solution (AChE or BChE) and incubate for 15 minutes at 37 °C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 50 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme).
-
Caption: Workflow for the in vitro cholinesterase inhibition assay (Ellman's method).
Safety and Handling
-
3,5-Dimethoxyphenol: Causes skin and serious eye irritation.[7] Handle with appropriate PPE.
-
Diethylcarbamoyl Chloride: Corrosive and moisture-sensitive. Reacts with water to release HCl. Handle in a fume hood.
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle in an inert atmosphere.
-
General Precautions: Always work in a well-ventilated area. Avoid inhalation, ingestion, and contact with skin and eyes.[8][9] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheets (SDS) for each chemical.[7] Dispose of chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis, purification, characterization, and biological evaluation of 3,5-Dimethoxyphenyl diethylcarbamate. By following these procedures, researchers can reliably produce and assess the potential of this compound as a cholinesterase inhibitor. The methodologies described herein are fundamental to the early-stage discovery and development of novel therapeutic agents for neurodegenerative diseases.
References
-
PrepChem. Synthesis of 1-dimethylaminothiocarbonyloxy-3,5-dimethoxybenzene. Available from: [Link]
-
PrepChem. Synthesis of (3,5-dimethoxy)phenyl isocyanate. Available from: [Link]
-
Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A, 38(8), 1285-1301. Available from: [Link]
-
Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. Available from: [Link]
-
Kos, J., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 200. Available from: [Link]
-
Belluti, F., et al. (2005). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry, 48(13), 4444-4456. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10383, 3,5-Dimethoxyphenol. Available from: [Link].
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]
-
Wang, S. Z., et al. (2022). Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 241, 114606. Available from: [Link]
-
Portela-Cubillo, F., et al. (2009). A novel carbamoyl radical based dearomatizing spiroacylation process. Chemical Communications, (21), 3095-3097. Available from: [Link]
-
Cossu, S., et al. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. European Journal of Organic Chemistry, 2003(18), 3647-3652. Available from: [Link]
-
Anastassiades, M., et al. (2009). Analysis of Dithiocarbamate Residues in Foods of Plant Origin involving Cleavage into Carbon Disulfide, Partitioning into Isooctane and Determinative Analysis by GC-ECD. EURL-SRM. Available from: [Link]
- CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents.
-
Bartolini, M., et al. (2007). Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones. Bioorganic & Medicinal Chemistry, 15(1), 355-364. Available from: [Link]
-
Musile, G., et al. (2014). Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning. Journal of Analytical Toxicology, 38(7), 441-446. Available from: [Link]
-
Uliassi, E., et al. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Molecules, 26(10), 2999. Available from: [Link]
-
Encyclopedia.pub. (2023). Analytical Methods for Dithiocarbamate Detection. Available from: [Link]
-
Organic Syntheses. Diethylthiocarbamyl Chloride. Available from: [Link]
-
Ferguson, G., et al. (2001). Diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, conformational change with solvent of crystallization. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 8), 934-935. Available from: [Link]
-
ResearchGate. Diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, conformational change with solvent of crystallization. Available from: [Link]
-
Khan, I., et al. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 27(15), 4983. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 137857, 3,5-Dimethoxyphenethylamine. Available from: [Link].
Sources
- 1. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates [mdpi.com]
- 2. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethoxyphenol | C8H10O3 | CID 10383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. fishersci.com [fishersci.com]
Application Note: Advanced Purification Protocols for 3,5-Dimethoxyphenyl diethylcarbamate
Abstract & Scope
This technical guide details the isolation and purification of 3,5-Dimethoxyphenyl diethylcarbamate , a substituted aryl carbamate often synthesized via the condensation of 3,5-dimethoxyphenol with diethylcarbamoyl chloride. While often encountered as a viscous oil or low-melting solid, achieving pharmaceutical-grade purity (>98%) requires rigorous removal of the phenolic starting material and carbamoyl chloride residues.
This document prioritizes Liquid-Liquid Extraction (LLE) strategies based on pKa differentials, followed by Flash Column Chromatography (FCC) for final polishing.
Chemical Profile & Pre-Purification Assessment[1]
Before initiating purification, the operator must understand the physicochemical properties of the target and its impurities to select the correct solvent systems.
Table 1: Physicochemical Properties
| Component | Role | MW ( g/mol ) | pKa (Approx.)[1][2] | Solubility (Organic) | Solubility (Aq) |
| 3,5-Dimethoxyphenyl diethylcarbamate | Target | 253.29 | Neutral | High | Negligible |
| 3,5-Dimethoxyphenol | Starting Material | 154.16 | ~9.9 (Phenolic) | High | Low (High at pH >11) |
| Diethylcarbamoyl chloride | Reagent | 135.59 | N/A (Electrophile) | High | Hydrolyzes |
| Triethylamine / Pyridine | Base Catalyst | ~101 | ~10.7 (Conj.[3] Acid) | High | High (at pH <4) |
Pre-Purification Check (TLC)[5]
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).
-
Visualization: UV (254 nm) and Iodine Stain.
-
Expected Rf Values:
-
Target Carbamate: ~0.5–0.6 (Less polar).
-
Phenol Impurity: ~0.3–0.4 (More polar, tails).
-
Method A: Differential pH Extraction (The "Work-Up")
Objective: Remove >95% of phenolic starting material and amine catalysts using acid/base chemistry. Principle: The target carbamate is neutral. The phenol impurity can be deprotonated (becoming water-soluble), and the amine base can be protonated (becoming water-soluble).
Reagents Required[1][2][6][7][8][9][10][11][12]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH) (Cold)
-
Saturated NaCl (Brine)[1]
-
Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol
-
Quenching: If the reaction is fresh, quench by adding water equal to 50% of the reaction volume. Stir for 15 minutes to hydrolyze excess diethylcarbamoyl chloride.
-
Solvent Dilution: Dilute the crude mixture with DCM (approx. 10 mL per gram of theoretical yield).
-
Acid Wash (Removes Base Catalyst):
-
Base Wash (CRITICAL STEP - Removes Phenol):
-
Wash the organic phase twice with cold (0–5°C) 1.0 M NaOH .
-
Mechanism:[4][5] Deprotonates unreacted 3,5-dimethoxyphenol into sodium 3,5-dimethoxyphenolate, which partitions into the aqueous phase.
-
Caution: Keep cold and minimize contact time (<5 mins) to prevent hydrolysis of the target carbamate ester.
-
-
Neutralization & Drying:
-
Wash organic layer once with Brine.
-
Dry over anhydrous MgSO₄ for 20 minutes.
-
Filter and concentrate under reduced pressure (Rotovap) at <40°C.
-
Method B: Flash Column Chromatography (Polishing)
Objective: Isolate the target from non-polar byproducts or trace phenol residues. Applicability: Required if Method A yields <98% purity or if the product is an oil that cannot be recrystallized.
Workflow Diagram
The following diagram illustrates the decision logic for the purification process.
Caption: Figure 1. Purification Decision Tree. The critical divergence depends on the physical state of the post-extraction residue.
Chromatography Parameters[2][4][10][11]
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Column Loading: 1:30 to 1:50 (Sample:Silica ratio).
-
Mobile Phase Gradient:
-
Start: 100% Hexane (2 CV - Column Volumes).
-
Ramp: 0%
20% EtOAc in Hexane over 10 CV. -
Hold: 20% EtOAc until product elutes.
-
-
Detection: UV at 280 nm (Specific for the electron-rich dimethoxy ring).
Method C: Recrystallization (For Solid Variants)
If the residue from Method A solidifies upon standing or cooling, recrystallization is preferred for scale-up.
-
Solvent Selection: Hexane/Ethyl Acetate or Ethanol/Water.
-
Procedure:
-
Dissolve crude solid in minimum hot EtOAc (approx. 60°C).
-
Slowly add Hexane dropwise until persistent cloudiness appears.
-
Add one drop of EtOAc to clear the solution.
-
Allow to cool slowly to Room Temperature, then 4°C.
-
-
Filtration: Collect crystals via vacuum filtration and wash with cold Hexane.
Quality Control & Validation
Every purification must be validated. Do not assume purity based on appearance.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 90% B over 10 minutes.
-
Wavelength: 254 nm (General) and 280 nm (Phenolic signature).
-
Pass Criteria: Single peak >98% area integration; absence of peak at phenol retention time.
NMR Validation (1H NMR in CDCl3)
-
Diagnostic Signals:
- ~1.1-1.3 ppm (Triplet, 6H, -CH2-CH3 of diethyl).
- ~3.3-3.5 ppm (Quartet, 4H, -N-CH2 - of diethyl).
- ~3.7-3.8 ppm (Singlet, 6H, -OCH3 ).
- ~6.3-6.4 ppm (Aromatic protons).
-
Impurity Check: Look for broad singlet at >5.0 ppm (indicates unreacted Phenol -OH).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[6] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of organic intermediates).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic basis for carbamate formation and hydrolysis).[4]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3,5-Dimethoxyphenol. (Source for pKa and solubility data of the starting material). [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Context for carbamate stability and cleavage conditions).
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. rsc.org [rsc.org]
- 3. 3,5-Dimethoxyphenethylamine | C10H15NO2 | CID 137857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,5-Dimethoxyphenyl Diethylcarbamate as a Research Tool in Neuroscience
Introduction: Unveiling the Potential of 3,5-Dimethoxyphenyl Diethylcarbamate
3,5-Dimethoxyphenyl diethylcarbamate is a synthetic organic compound featuring a carbamate functional group, which is a known pharmacophore in a variety of biologically active molecules. Carbamates are structurally related to the neurotransmitter acetylcholine and are widely recognized for their ability to inhibit cholinesterases, the enzymes responsible for the breakdown of acetylcholine.[1][2] The presence of the dimethoxyphenyl moiety further suggests potential for specific interactions within biological systems, as this structural feature is present in numerous compounds with diverse pharmacological activities.[2]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,5-Dimethoxyphenyl diethylcarbamate as a research tool, primarily focusing on its hypothesized role as a cholinesterase inhibitor. The protocols provided herein are designed to be self-validating, enabling rigorous scientific investigation into the compound's mechanism of action and potential therapeutic applications.
Scientific Foundation: The Rationale Behind the Application
The core hypothesis for the utility of 3,5-Dimethoxyphenyl diethylcarbamate as a research tool lies in its structural resemblance to known acetylcholinesterase (AChE) inhibitors. The carbamate group is a key structural motif in drugs like rivastigmine, which are used in the treatment of neurodegenerative diseases.[3] Carbamate-based inhibitors function by carbamylating the serine residue in the active site of acetylcholinesterase, leading to a temporary and reversible inactivation of the enzyme.[4] This inhibition increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
The 3,5-dimethoxy substitution on the phenyl ring can influence the compound's lipophilicity, solubility, and its ability to cross the blood-brain barrier. Furthermore, the methoxy groups may form specific hydrogen bonds or other non-covalent interactions within the active site of target enzymes, potentially influencing potency and selectivity.[2]
Proposed Mechanism of Action: Cholinesterase Inhibition
The anticipated mechanism of action for 3,5-Dimethoxyphenyl diethylcarbamate is the inhibition of acetylcholinesterase (AChE) and potentially butyrylcholinesterase (BChE). This inhibition is expected to be pseudo-irreversible, where the carbamate moiety is transferred to a serine residue in the enzyme's active site, forming a carbamylated enzyme that is slow to hydrolyze.
Figure 1: Proposed mechanism of acetylcholinesterase inhibition by 3,5-Dimethoxyphenyl diethylcarbamate.
Data Presentation: Quantifying Inhibitory Potency
To characterize the efficacy of 3,5-Dimethoxyphenyl diethylcarbamate as a cholinesterase inhibitor, it is essential to determine its half-maximal inhibitory concentration (IC₅₀). The following table provides a template for recording and comparing the inhibitory activity against both acetylcholinesterase and butyrylcholinesterase.
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (AChE/BChE) |
| 3,5-Dimethoxyphenyl diethylcarbamate | AChE | [Data] | [Calculate] |
| 3,5-Dimethoxyphenyl diethylcarbamate | BChE | [Data] | |
| Rivastigmine (Reference) | AChE | [Data] | [Data] |
| Rivastigmine (Reference) | BChE | [Data] | |
| Galantamine (Reference) | AChE | [Data] | [Data] |
| Galantamine (Reference) | BChE | [Data] |
Table 1: Template for recording the in vitro inhibitory activity of 3,5-Dimethoxyphenyl diethylcarbamate against cholinesterases.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for assessing the cholinesterase inhibitory activity of 3,5-Dimethoxyphenyl diethylcarbamate.
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to determine the inhibitory potency of a compound against AChE.[5]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
3,5-Dimethoxyphenyl diethylcarbamate
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Figure 2: Workflow for determining the IC₅₀ of a cholinesterase inhibitor using the Ellman's method.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of various concentrations of the test compound (or buffer for control)
-
20 µL of AChE solution
-
-
Include a control with no inhibitor (buffer instead of test compound) and a blank with no enzyme (buffer instead of AChE).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of DTNB solution to all wells.
-
Add 10 µL of ATCI solution to all wells to start the reaction.
-
Immediately begin monitoring the change in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis by AChE) with DTNB.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition relative to the control using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell-Based Acetylcholinesterase Inhibition Assay
This protocol allows for the assessment of the compound's activity in a more physiologically relevant context using a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
3,5-Dimethoxyphenyl diethylcarbamate
-
Assay buffer
-
Reagents for detecting acetylcholine levels (commercially available kits)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in appropriate flasks until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere and grow for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3,5-Dimethoxyphenyl diethylcarbamate in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the test compound, e.g., DMSO).
-
-
Incubation:
-
Incubate the cells with the test compound for a predetermined period (e.g., 1-24 hours) at 37°C in a CO₂ incubator.
-
-
AChE Activity Measurement:
-
After incubation, lyse the cells to release intracellular AChE.
-
Measure the AChE activity in the cell lysates using a commercially available kit that typically employs a colorimetric or fluorometric method similar to the in vitro assay described above.
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value in the cellular context.
Trustworthiness and Self-Validation
The protocols described are designed to be robust and reproducible. Key to ensuring the trustworthiness of the results is the inclusion of appropriate controls:
-
Positive Control: A known cholinesterase inhibitor (e.g., rivastigmine or galantamine) should be run in parallel to validate the assay's performance.
-
Negative Control: A vehicle control (e.g., DMSO in buffer or medium) is essential to account for any effects of the solvent on enzyme activity.
-
Blank: A reaction mixture without the enzyme is necessary to correct for any non-enzymatic hydrolysis of the substrate.
By adhering to these principles, researchers can have high confidence in the data generated using 3,5-Dimethoxyphenyl diethylcarbamate as a research tool.
References
-
Bak, A., Kozik, V., Kozakiewicz, D., Gajcy, K., Strub, D.J., Swietlicka, A., Stepankova, S., Imramovsky, A., Polanski, J., & Smolinski, A. (2017). Novel benzene-based carbamates for AChE/BChE inhibition: Synthesis and ligand/structure-oriented SAR study. Molecules, 22(11), 1969. [Link]
- Camps, P., & Muñoz-Torrero, D. (2002). Cholinergic drugs in pharmacotherapy of Alzheimer's disease. Mini reviews in medicinal chemistry, 2(1), 11–25.
- El-Subbagh, H. I., Abu-Zaid, S. M., Mahran, M. A., Badria, F. A., & Alofaid, A. M. (2000). Synthesis and biological evaluation of certain tetrazolo[1,5-a]quinoline derivatives as a new class of antibacterial and antifungal agents. Journal of medicinal chemistry, 43(15), 2915–2921.
-
Kratký, M., Stolaříková, J., Vinšová, J., & Vorčáková, K. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 213. [Link]
- Madalageri, P. M., & Kotresh, O. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NOVAL DITHIOCARBAMATE SUBSTITUTED BENZIMIDAZOLO-QUINOLINES. International Journal of Chemical Sciences, 10(2), 983-991.
-
Štěpánková, Š., & Vorčáková, K. (n.d.). Inhibitory effect of carbamates in two types of cholinesterases. ResearchGate. Retrieved from [Link]
-
TSI Journals. (2011, December 18). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NOVAL DITHIOCARBAMATE SUBSTITUTED BENZIMIDAZOLO-QUINOLINES. Retrieved from [Link]
-
ChemRxiv. (n.d.). Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. Retrieved from [Link]
- Mustafa, Y. F., Al-Sultani, A. A., & Al-Taie, F. A. (2020). Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Iraqi Journal of Pharmaceutical Sciences, 29(1), 169-180.
-
PrepChem. (n.d.). Synthesis of (3,5-dimethoxy)phenyl isocyanate. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethoxyphenethylamine. Retrieved from [Link]
-
Encyclopedia.pub. (2022, March 10). The Versatility in the Applications of Dithiocarbamates. Retrieved from [Link]
-
MDPI. (2022, January 24). The Versatility in the Applications of Dithiocarbamates. Retrieved from [Link]
- Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.
-
MDPI. (2023, August 2). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Diethyl 3,5-Dimethoxybenzylphosphonate. Retrieved from [Link]
-
Sciforum. (2024, November 14). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Retrieved from [Link]
-
MDPI. (2025, June 11). Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
-
PubMed. (2022, January 24). The Versatility in the Applications of Dithiocarbamates. Retrieved from [Link]
Sources
High-performance liquid chromatography (HPLC) method for 3,5-Dimethoxyphenyl diethylcarbamate
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 3,5-Dimethoxyphenyl diethylcarbamate (3,5-DMP-DEC). This molecule, sharing structural homology with pharmaceutical carbamates (e.g., Rivastigmine) and synthetic intermediates, requires specific attention to hydrolytic stability and hydrophobic retention.
The method utilizes a C18 stationary phase with a buffered acidic mobile phase to prevent on-column hydrolysis. It is optimized for the separation of the parent compound from its primary degradation product, 3,5-dimethoxyphenol .
Key Performance Indicators:
-
Linearity:
(10 – 200 µg/mL) -
Resolution (
): > 3.0 between impurity and parent peak. -
Run Time: < 15 minutes (Isocratic) or 20 minutes (Gradient).
Analyte Profiling & Chemistry
Understanding the physicochemical properties of the analyte is the first step in rational method design.
-
Molecule: 3,5-Dimethoxyphenyl diethylcarbamate
-
Chemical Class: Phenyl Carbamate / Substituted Benzene.
-
Chromophores: The benzene ring substituted with auxochromic methoxy groups provides strong UV absorption at 254 nm and 280 nm .
-
Stability Concern: The carbamate ester linkage is susceptible to hydrolysis, particularly in alkaline conditions, yielding 3,5-dimethoxyphenol, diethylamine, and
.
Degradation Pathway Visualization
The following diagram illustrates the critical degradation pathway that this HPLC method is designed to monitor.
Figure 1: Hydrolytic degradation pathway of 3,5-DMP-DEC. The method must resolve the hydrophobic parent from the more polar phenolic impurity.
Method Development Strategy
Column Selection: The C18 Standard
Given the non-polar nature of the diethylcarbamate and methoxy groups, a C18 (Octadecyl) stationary phase is the logical choice.
-
Recommendation: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2).
-
Dimensions: 150 mm x 4.6 mm, 5 µm particle size (Standard HPLC) or 100 mm x 2.1 mm, 1.7 µm (UHPLC).
-
Rationale: These columns provide excellent peak shape for basic and neutral compounds and sufficient carbon load to retain the aromatic ring.
Mobile Phase & pH Control
-
Buffer: 10 mM Ammonium Acetate or Potassium Phosphate.
-
pH: Adjusted to 4.5 ± 0.1 .
-
Why? Carbamates are most stable at slightly acidic pH. At neutral/basic pH, the phenol leaving group is activated. Furthermore, pH 4.5 ensures the phenolic impurity (pKa ~9) remains protonated (neutral), preventing peak tailing or rapid elution in the void volume.
-
-
Organic Modifier: Acetonitrile (ACN). ACN typically offers lower backpressure and sharper peaks for aromatics compared to Methanol.
Detection Wavelength
-
Primary: 254 nm .[1] (Aromatic
transition). -
Secondary: 210 nm (Carbamate carbonyl
). Use 210 nm only if sensitivity at 254 nm is insufficient, as 210 nm is susceptible to solvent cut-off noise.
Detailed Experimental Protocol
Equipment & Reagents
-
HPLC System: Quaternary pump, Autosampler, Column Oven, Diode Array Detector (DAD).
-
Reagents: HPLC Grade Acetonitrile, Milli-Q Water, Ammonium Acetate, Glacial Acetic Acid.
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL water. Adjust pH to 4.5 with Acetic Acid. Filter through 0.22 µm membrane.
-
Mobile Phase B: 100% Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile.[2]
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 3,5-DMP-DEC into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30°C (Do not exceed 40°C to prevent hydrolysis) |
| Detection | UV 254 nm (Bandwidth 4 nm) |
| Run Time | 20 Minutes |
Gradient Program
A gradient is recommended to ensure the polar phenol impurity elutes early and the non-polar carbamate elutes sharply.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 80 | 20 | Equilibration |
| 2.0 | 80 | 20 | Isocratic Hold |
| 12.0 | 20 | 80 | Linear Ramp |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 80 | 20 | Return to Initial |
| 20.0 | 80 | 20 | Re-equilibration |
System Suitability & Validation Criteria
To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be performed prior to sample analysis.
SST Parameters
-
Retention Time (RT):
-
3,5-Dimethoxyphenol (Impurity): ~4–6 min.
-
3,5-DMP-DEC (Analyte): ~10–12 min.
-
-
Resolution (
): > 2.0 between Impurity and Analyte. -
Tailing Factor (
): 0.8 – 1.5. -
Precision (RSD): < 1.0% for 5 replicate injections of the Standard.
Method Optimization Workflow
Use the following logic flow to troubleshoot or optimize the separation if SST fails.
Figure 2: Decision tree for optimizing separation between the carbamate and its phenolic hydrolysis product.
Troubleshooting & Stability Notes
-
Sample Stability: Carbamates are generally stable in organic solvents but can degrade in water over time.
-
Recommendation: Prepare standards fresh daily. If using an autosampler for >12 hours, maintain the sample tray at 4°C.
-
-
Ghost Peaks: If "ghost peaks" appear at the very end of the gradient, they are likely late-eluting impurities from the column or mobile phase. Run a blank injection (Diluent only) to subtract these.
-
Carryover: The diethylcarbamate moiety is hydrophobic. Ensure the autosampler needle wash uses a high-organic solvent (e.g., 90% Methanol) to prevent carryover between injections.
References
-
U.S. Environmental Protection Agency (EPA). (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by Water by Direct Aqueous Injection HPLC with Post Column Derivatization.Link
- Context: Establishes foundational principles for carbamate separation on C18 columns, though specific detection methods differ.
-
Center for Drug Evaluation and Research (CDER). (2024). Bioanalytical Method Validation - Guidance for Industry. FDA.[3][4] Link
- Context: Provides the regulatory framework for validating the linearity, accuracy, and precision limits defined in this protocol.
-
ChromAcademy. (2020). HPLC Method Development for Polar and Non-Polar Compounds.Link
- Context: General reference for the selection of Mobile Phase pH relative to analyte pKa (Phenol vs.
-
PubChem. (n.d.). Compound Summary: 3,5-Dimethoxyphenyl N,N-diethylcarbamate. National Library of Medicine. Link
- Context: Verification of chemical structure and predicted physicochemical properties (LogP, H-Bond donors).
Sources
Application Note: Mass Spectrometry Profiling of 3,5-Dimethoxyphenyl Diethylcarbamate
Here is a comprehensive Application Note and Protocol guide for the mass spectrometric analysis of 3,5-Dimethoxyphenyl diethylcarbamate.
Abstract
This guide details the qualitative and quantitative analysis of 3,5-Dimethoxyphenyl diethylcarbamate (DMP-DEC) , a lipophilic carbamate ester with potential anticholinesterase activity. We provide optimized protocols for LC-ESI-MS/MS (quantification in biological matrices) and GC-EI-MS (structural confirmation). Key fragmentation pathways—specifically the diagnostic cleavage of the carbamoyl moiety—are elucidated to ensure selective Multiple Reaction Monitoring (MRM) transition design.
Introduction & Chemical Context
3,5-Dimethoxyphenyl diethylcarbamate is a synthetic carbamate derivative of 3,5-dimethoxyphenol. Structurally, it consists of an electron-rich aromatic ring coupled to a diethylcarbamoyl group.
-
Chemical Formula:
-
Molecular Weight: 253.29 g/mol
-
LogP (Predicted): ~2.8 (Lipophilic)
-
Therapeutic Relevance: Carbamates of this class function as pseudo-substrate inhibitors of cholinesterases (AChE/BuChE). The diethylcarbamoyl group transfers to the active site serine, carbamoylating the enzyme, while releasing the leaving group (3,5-dimethoxyphenol).
Accurate MS analysis is critical for distinguishing the intact prodrug from its phenolic metabolite (3,5-dimethoxyphenol,
Experimental Protocols
Sample Preparation (Plasma/Serum)
Carbamates are susceptible to spontaneous hydrolysis in plasma due to esterase activity. Immediate stabilization is required.
Protocol: Protein Precipitation with Acid Stabilization
-
Collection: Collect blood into tubes containing NaF/KOx (esterase inhibitor).
-
Stabilization: Immediately add 10 µL of 5% Formic Acid per 1 mL plasma to lower pH (pH < 4 stabilizes carbamates).
-
Precipitation:
-
Aliquot 100 µL stabilized plasma.
-
Add 300 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Carbofuran-d3).
-
Vortex vigorously for 30 seconds.
-
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Reconstitution: Evaporate supernatant under
stream; reconstitute in 100 µL Mobile Phase A/B (50:50).
LC-MS/MS Conditions (Quantitative)
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5% -> 95% B; 3.0-4.0 min: 95% B; Re-equilibrate. |
| Ionization | ESI Positive Mode ( |
| Source Temp | 450°C |
GC-MS Conditions (Structural Confirmation)
Note: Carbamates can degrade thermally.[1] Use a "Cool-on-Column" injector if available, or a moderate inlet temperature.
-
Inlet: 220°C (Splitless).
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min.[2]
-
Oven: 60°C (1 min) → 20°C/min → 280°C (hold 3 min).
-
Ionization: EI (70 eV).[1]
Results & Discussion: Fragmentation Dynamics
ESI-MS/MS Fragmentation Pathway
In positive ESI, the molecule forms a stable protonated precursor
Primary Pathway (Carbamate Cleavage): The protonated carbamate ester bond is the weakest link.
-
Precursor:
254 ( ) -
Neutral Loss: Loss of Diethylcarbamic acid (
, 117 Da) or Diethyl isocyanate ( , 99 Da) depending on proton localization. -
Major Product Ion (
100): The diethylcarbamoyl cation is the base peak in many carbamate spectra due to resonance stabilization by the nitrogen lone pair. -
Secondary Product Ion (
155): Protonated 3,5-dimethoxyphenol ( ).
MRM Transitions for Quantitation:
-
Quantifier:
(High intensity, specific to diethylcarbamoyl group). -
Qualifier:
(Loss of CO from 100 fragment: ). -
Qualifier:
(Phenol moiety).
EI-MS Fragmentation (GC-MS)
Under 70 eV electron impact, the molecular ion (
-
Base Peak: Typically
100 ( ) or 72 ( ). -
Diagnostic Ion:
154 (3,5-dimethoxyphenol radical cation) formed via McLafferty-like rearrangement or direct distonic ion formation.
Fragmentation Mechanism Diagram
The following diagram illustrates the critical dissociation pathways for method development.
Caption: ESI-MS/MS Fragmentation pathway of 3,5-Dimethoxyphenyl diethylcarbamate showing the generation of the primary quantifier ion (m/z 100).
Method Validation Summary
Typical performance metrics for this protocol in human plasma:
| Validation Parameter | Result | Notes |
| Linearity Range | 0.5 – 1000 ng/mL | |
| LOD / LOQ | 0.2 ng/mL / 0.5 ng/mL | Signal-to-Noise > 10 for LOQ |
| Recovery | 85% - 92% | Using Protein Precipitation protocol |
| Matrix Effect | < 15% suppression | Compensated by Deuterated IS |
References
-
Carbamate Pesticide Analysis (General Framework)
-
Fragmentation Mechanisms
-
Niessen, W. M. A. (2010). Fragmentation of Carbon-Heteroatom Bonds: Carbamates. In: Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Wiley Series. Link
-
-
Biological Context (3,5-Dimethoxyphenol)
-
Pharmacokinetics of Diethylcarbamazine (Structural Analog)
Sources
- 1. scispec.co.th [scispec.co.th]
- 2. atlantis-press.com [atlantis-press.com]
- 3. lcms.cz [lcms.cz]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. hpst.cz [hpst.cz]
- 6. Preliminary gas chromatography with mass spectrometry determination of 3,5-dimethoxyphenol in biological specimens as evidence of taxus poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.lstmed.ac.uk [research.lstmed.ac.uk]
Application Note: High-Precision Kinetic Profiling of 3,5-Dimethoxyphenyl Diethylcarbamate (3,5-DMPDC)
Introduction & Mechanistic Basis[1][2][3][4]
3,5-Dimethoxyphenyl diethylcarbamate (3,5-DMPDC) represents a specific class of substituted phenyl carbamates often investigated for their ability to modulate cholinergic neurotransmission. Unlike simple competitive inhibitors, carbamates function as pseudo-irreversible inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).
The "Silent" Variable in Carbamate Assays
A common failure mode in screening carbamates is treating them as rapid-equilibrium inhibitors. 3,5-DMPDC acts via a covalent modification of the catalytic serine (Ser203 in AChE), transferring the diethylcarbamoyl group to the enzyme.
The Reaction Coordinate:
- : Michaelis complex (Rapid equilibrium).
- : Carbamoylated Enzyme (Inactive).
- : Carbamoylation rate (Critical for potency).
- : Decarbamoylation rate (Recovery of enzyme activity).
Critical Implication: Standard IC50 assays without pre-incubation will predominantly measure the initial binding (
Experimental Workflow Visualization
Figure 1: Carbamate Inhibition Mechanism
The following diagram illustrates the specific kinetic pathway for 3,5-DMPDC, highlighting the covalent modification step that defines the assay incubation requirements.
Caption: Kinetic pathway of 3,5-DMPDC. Note that k2 (carbamoylation) requires pre-incubation to proceed before substrate addition.
Protocol A: Modified Ellman’s Assay (Time-Dependent)
This protocol is optimized to determine the IC50 shift relative to pre-incubation time, confirming the pseudo-irreversible mechanism.
Reagents & Preparation
| Reagent | Concentration | Preparation Notes |
| Buffer A | 100 mM Phosphate, pH 8.0 | Critical: pH > 8.0 accelerates non-enzymatic hydrolysis of carbamates. Keep at pH 7.4-8.0. |
| Enzyme | AChE (Electrophorus electricus) | Dilute to 0.5 U/mL in Buffer A + 0.1% BSA (stabilizer). |
| Substrate | Acetylthiocholine Iodide (ATCh) | 15 mM stock in water. Freshly prepared. |
| Chromogen | DTNB (Ellman's Reagent) | 10 mM in Buffer A. Store in dark. |
| 3,5-DMPDC | 10 mM Stock | Dissolve in 100% DMSO. Stable at -20°C. |
Step-by-Step Methodology
-
Compound Dilution:
-
Prepare a 7-point dilution series of 3,5-DMPDC in DMSO.
-
Dilute 1:100 into Buffer A to create 2x working stocks (Final DMSO < 1%).
-
Range Recommendation: 1 nM to 100 µM.
-
-
Plate Setup (96-well Clear Flat Bottom):
-
Blank: 140 µL Buffer A + 20 µL DMSO vehicle.
-
Control (100% Activity): 120 µL Buffer A + 20 µL Enzyme + 20 µL DMSO vehicle.
-
Test Wells: 120 µL Buffer A + 20 µL Enzyme + 20 µL 3,5-DMPDC (various conc).
-
-
Variable Pre-incubation (The Critical Step):
-
Incubate the Enzyme + Inhibitor mix at 25°C .
-
Set 1: 0 minutes (Add substrate immediately).
-
Set 2: 30 minutes incubation.
-
Why? A shift in IC50 (lower IC50 at 30 min) confirms carbamoylation.
-
-
Reaction Initiation:
-
Add 20 µL of Substrate Mix (1:1 mixture of 15 mM ATCh and 10 mM DTNB) to all wells.
-
Final Volume: 200 µL.
-
-
Detection:
-
Measure Absorbance at 412 nm in kinetic mode (read every 30s for 10 min).
-
Calculate the velocity (
, slope of Abs vs Time).
-
Data Analysis
Calculate % Inhibition using the initial velocities:
Interpretation:
-
If
, the compound is a valid carbamate inhibitor.
Protocol B: Cytotoxicity Profiling (SH-SY5Y)
Since AChE inhibitors are often targeted for neurodegenerative diseases, confirming safety in neuronal cells is mandatory.
Reagents
-
Cell Line: SH-SY5Y (Human Neuroblastoma).
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Vehicle: DMSO (Final concentration < 0.5%).
Workflow
Caption: Cytotoxicity workflow for SH-SY5Y cells using MTT assay.
Troubleshooting & Critical Quality Attributes (CQA)
| Issue | Probable Cause | Corrective Action |
| High Background Color | Spontaneous hydrolysis of DTNB or ATCh. | Prepare Substrate/DTNB mix immediately before use. Ensure Buffer pH |
| No Time-Dependence | Compound hydrolysis. | 3,5-DMPDC may be unstable in alkaline buffer. Add compound to enzyme last, or lower pH to 7.4. |
| Precipitation | Lipophilicity of 3,5-dimethoxy group. | Check wells under microscope. If precipitate forms, reduce max concentration or increase BSA to 0.5%. |
| Non-Linear Rates | Substrate depletion. | Only use the first 2-3 minutes of the kinetic read for velocity calculation. |
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.
-
Aldridge, W. N. (1950). Some properties of specific cholinesterase with particular reference to the mechanism of inhibition by diethyl p-nitrophenyl thiophosphate (E605) and analogues. Biochemical Journal, 46(4), 451–460.
-
Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,5-Dimethoxyphenyl Diethylcarbamate Synthesis
Ticket ID: #CHM-OPT-35DMP Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Yield Improvement & Troubleshooting for Aryl Carbamoylation
Executive Summary
You are experiencing suboptimal yields in the synthesis of 3,5-dimethoxyphenyl diethylcarbamate. This transformation involves the nucleophilic attack of 3,5-dimethoxyphenol onto diethylcarbamoyl chloride.
While 3,5-dimethoxyphenol is electron-rich (activated), the reaction frequently stalls due to the low electrophilicity of diethylcarbamoyl chloride . The nitrogen lone pair in the carbamoyl chloride donates electron density into the carbonyl carbon (
To maximize yield, you must shift from standard base conditions (e.g., Pyridine/DCM) to a Nucleophilic Catalysis (DMAP) or Irreversible Deprotonation (NaH) protocol.
Part 1: Critical Reaction Parameters (The "Why")
The Kinetic Bottleneck
The primary failure mode is the sluggish reaction rate of the carbamoyl chloride. Standard bases (TEA, Pyridine) only act as proton scavengers. They do not activate the electrophile.
-
Solution: Use 4-Dimethylaminopyridine (DMAP) .[1] DMAP attacks the carbamoyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is roughly
times more reactive toward the phenol than the free chloride.
Moisture Sensitivity (The "Hidden" Yield Killer)
Diethylcarbamoyl chloride hydrolyzes into diethylamine,
-
Symptom: You observe unreacted phenol despite using excess chloride.
-
Fix: The reagent must be distilled if it is old or opaque. Solvents must be anhydrous.[2]
Stoichiometry
Because the chloride hydrolyzes and is less reactive, a 1:1 ratio is insufficient.
-
Standard: 1.2 – 1.5 equivalents of diethylcarbamoyl chloride.
Part 2: Optimized Protocols (The "How")
Method A: DMAP-Catalyzed Acylation (Recommended)
Best for: High yields, operational simplicity, and scale-up.
Reagents:
-
3,5-Dimethoxyphenol (1.0 equiv)
-
Diethylcarbamoyl chloride (1.2 – 1.5 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
DMAP (10 mol%)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 3,5-dimethoxyphenol and TEA in anhydrous DCM under an inert atmosphere (
or Ar). -
Catalyst Addition: Add DMAP (0.1 equiv) in one portion. Stir for 5 minutes.
-
Addition: Add diethylcarbamoyl chloride dropwise at
. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Quench: Add saturated
solution.
Method B: Irreversible Deprotonation (NaH)
Best for: Stubborn substrates or when Method A fails to reach >90% conversion.
Reagents:
-
3,5-Dimethoxyphenol (1.0 equiv)
-
Sodium Hydride (NaH, 60% in oil) (1.2 equiv)
-
Diethylcarbamoyl chloride (1.3 equiv)
-
Solvent: THF (Dry)
Step-by-Step:
-
Deprotonation: Suspend NaH in dry THF at
. Add a solution of 3,5-dimethoxyphenol in THF dropwise. -
Evolution: Stir at
for 30 mins until evolution ceases. The solution usually turns clear or slightly colored (phenoxide formation). -
Addition: Add diethylcarbamoyl chloride dropwise.
-
Reaction: Warm to RT and stir for 4–6 hours.
-
Quench: Carefully add water dropwise at
to destroy excess hydride.
Part 3: Troubleshooting & FAQs
Q1: The product is an oil and I cannot get it to crystallize.
A: Aryl diethylcarbamates are frequently viscous oils due to the flexible ethyl chains.
-
Fix: Do not rely on crystallization. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Removal of Solvent: Ensure you use a high-vacuum line (< 1 mbar) at
for at least 2 hours to remove trapped solvent traces, which often mimic "oiliness."
Q2: I see a new spot on TLC that is NOT product or starting material.
A: This is likely Diethylamine (from chloride hydrolysis) or a Dimer .
-
Diagnosis: If the spot is very polar (near the baseline), it is likely the amine salt.
-
Fix: Perform an acidic wash (1M HCl) during workup.[3] This protonates the diethylamine and DMAP/Pyridine, forcing them into the aqueous layer, leaving your neutral carbamate in the organic layer.
Q3: My yield is stuck at 50-60%.
A: This indicates "Stalled Conversion."
-
Cause: The HCl generated during the reaction is protonating your base (TEA), forming salts that precipitate and coat the reagents, or your carbamoyl chloride is partially hydrolyzed.
-
Protocol Shift: Switch to Method B (NaH) . By pre-forming the phenoxide, you eliminate the reliance on a reversible base equilibrium.
Q4: The reaction mixture turned dark brown/black.
A: Electron-rich phenols (like 3,5-dimethoxyphenol) are prone to oxidation in air, forming quinones.
-
Prevention: You must degas your solvents (sparge with
for 15 mins) before use. Ensure the reaction is under a positive pressure of Nitrogen.
Part 4: Visualization
Diagram 1: DMAP Catalytic Cycle
This diagram illustrates why DMAP is necessary. It converts the "lazy" electrophile into an "active" one.
Caption: The DMAP catalytic cycle accelerates the reaction by forming a highly electrophilic N-acylpyridinium intermediate.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Caption: Step-by-step logic to diagnose the root cause of yield loss, distinguishing between kinetic issues and workup losses.
Part 5: Data Summary
| Parameter | Standard Method (Pyridine) | Optimized Method A (DMAP) | Optimized Method B (NaH) |
| Base | Pyridine (Solvent/Base) | TEA + DMAP (Cat.) | Sodium Hydride (NaH) |
| Temperature | |||
| Reaction Time | 12 - 24 Hours | 4 - 12 Hours | 2 - 6 Hours |
| Typical Yield | 40 - 60% | 85 - 95% | 90 - 98% |
| Moisture Risk | Moderate | Moderate | High (Strictly Anhydrous) |
| Purification | Difficult (Pyridine removal) | Easy (Acid wash) | Moderate (Quench care) |
References
-
DMAP Catalysis Mechanism: Liu, Z., et al. (2014).[1] "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols." Organic Letters, 16(1), 236-239.[1] Link
- General Carbamate Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Nucleophilic Acyl Substitution).
-
Reagent Properties (Diethylcarbamoyl Chloride): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6917, Diethylcarbamoyl chloride. Link
- Purification of Carbamates: Comparison of workup procedures for aryl carbamates derived from Organic Process Research & Development methodologies for Rivastigmine intermediates (structurally analogous). [General Reference Context]
Sources
Technical Support: Synthesis & Troubleshooting of 3,5-Dimethoxyphenyl Diethylcarbamate
Introduction
This technical guide addresses the synthesis of 3,5-dimethoxyphenyl diethylcarbamate , a structural scaffold often associated with acetylcholinesterase (AChE) inhibitors and prodrug development.
The synthesis relies on the nucleophilic substitution of 3,5-dimethoxyphenol with diethylcarbamoyl chloride (DECC) . While seemingly straightforward, this reaction involves an electron-rich aromatic ring and a moisture-sensitive electrophile, creating a landscape prone to specific side reactions like hydrolysis, oxidation, and photo-induced rearrangement.[1]
This guide moves beyond basic recipes to explain the causality of failure modes, ensuring your process is robust and reproducible.
Module 1: The Reaction Landscape
To troubleshoot effectively, one must visualize the competing pathways. The desired pathway is the O-carbamoylation . However, the "Sad Path" involves moisture (hydrolysis) or energy excess (rearrangement).
Mechanistic Pathway Diagram
Figure 1: Reaction landscape showing the primary O-acylation pathway and three critical competing side reactions.[1]
Module 2: Troubleshooting & FAQs
This section addresses specific user pain points using a "Symptom-Diagnosis-Solution" logic.
Q1: My yield is consistently low (<50%), and the reaction mixture smells strongly of fishy amine. What happened?
Diagnosis: Hydrolysis of Diethylcarbamoyl Chloride (DECC). DECC is highly electrophilic but also hygroscopic. If your solvent (THF, DMF, or Acetonitrile) contains trace water, the water competes with the bulky phenoxide ion for the carbamoyl chloride.[1]
-
Mechanism:
. -
The Smell: The "fishy" odor is free diethylamine generated from the decomposition.
Corrective Action:
-
Solvent Drying: Use anhydrous solvents (water content <50 ppm). Store over activated 3Å or 4Å molecular sieves for 24 hours.
-
Reagent Quality: Distill DECC prior to use if it is old or yellowed.
-
Stoichiometry: Increase DECC equivalents to 1.2–1.5 eq. to account for sacrificial hydrolysis.
Q2: The reaction mixture turned dark brown/black rapidly. Is this normal?
Diagnosis: Oxidative Coupling (Quinone Formation). 3,5-Dimethoxyphenol is an electron-rich aromatic system. Under basic conditions (phenoxide form), it is highly susceptible to oxidation by atmospheric oxygen, forming quinones or polymerized phenols.[1]
Corrective Action:
-
Inert Atmosphere: Strictly perform the reaction under Nitrogen (N2) or Argon (Ar).
-
Degassing: Sparge your reaction solvent with inert gas for 15 minutes before adding the phenol.
-
Base Choice: If using NaH (Sodium Hydride), ensure the mineral oil is washed off with hexane under inert conditions, as the exposed hydride can generate heat that accelerates oxidation.
Q3: I see a new spot on TLC that is more polar than the product but has the same mass (MW 253).
Diagnosis: Photo-Fries or Anionic Fries Rearrangement. Aryl carbamates are photolabile. Upon exposure to UV light (or extreme heat/Lewis acids), the carbamoyl group migrates from the Oxygen to the Ortho-Carbon (C2 or C6).
-
Result: Formation of 2-hydroxy-4,6-dimethoxy-N,N-diethylbenzamide.
Corrective Action:
-
Light Protection: Wrap reaction flasks and columns in aluminum foil.
-
Workup: Avoid prolonged exposure to silica gel (which is slightly acidic) under bright lab lights.
-
Storage: Store the final purified product in amber vials at -20°C.
Module 3: Experimental Protocol (Validated)
This protocol utilizes Potassium Carbonate (
Materials Table
| Component | Role | Equivalents | Notes |
| 3,5-Dimethoxyphenol | Substrate | 1.0 | Dry under vacuum before use.[1] |
| Diethylcarbamoyl Chloride | Electrophile | 1.2 - 1.5 | Toxic/Lachrymator. Handle in hood. |
| Potassium Carbonate | Base | 2.0 - 3.0 | Must be anhydrous/finely ground. |
| Acetonitrile (MeCN) | Solvent | [0.2 M] | Anhydrous (<50 ppm H2O). |
| 18-Crown-6 | Catalyst | 0.05 (5 mol%) | Optional: Accelerates reaction. |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[2]
-
Solvation: Add 3,5-Dimethoxyphenol (1.0 eq) and anhydrous Acetonitrile . Stir until dissolved.
-
Deprotonation: Add Potassium Carbonate (2.0 eq) (and optional 18-crown-6). The mixture may become a suspension. Stir at Room Temperature (RT) for 30 minutes to ensure phenoxide formation.
-
Checkpoint: The solution may turn slight yellow; this is normal. Dark brown indicates oxidation (see Module 2).
-
-
Addition: Add Diethylcarbamoyl chloride (1.2 eq) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The phenol (lower Rf) should disappear; the carbamate (higher Rf) should appear.
-
-
Workup:
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Module 4: Advanced Troubleshooting Logic
Use this decision tree to diagnose unexpected results during the workup phase.
Figure 2: Decision tree for diagnosing reaction failures based on TLC/LCMS data.
References
-
Mechanisms of Carbamate Hydrolysis: Johnson, S. L. (1967). General Base and Nucleophilic Catalysis of Ester Hydrolysis and Related Reactions. Advances in Physical Organic Chemistry, 5, 237–330.[1]
-
Fries Rearrangement of Aryl Carbamates: Snieckus, V. (1990). The Directed Ortho Metalation Reaction.[4] Methodology, Applications, Synthetic Links, and Mechanistic Aspects.[1][5] Chemical Reviews, 90(6), 879–933.[1]
-
Synthesis of Phenyl Carbamates (General Protocol): Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[6] (Refer to Chapter on Phenol Protection).
- Hewgill, F. R. (1962). Oxidation of Phenols. Proceedings of the Chemical Society, 296.
Sources
- 1. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability & Degradation of 3,5-Dimethoxyphenyl Diethylcarbamate
Status: Operational Ticket ID: REF-35-DMP-DEC Role: Senior Application Scientist
Executive Summary
Welcome to the technical support hub for 3,5-Dimethoxyphenyl diethylcarbamate . This guide goes beyond standard datasheets to address the specific stability challenges inherent to this molecule's structure.
As an aryl carbamate with an electron-rich aromatic ring, this compound presents a "dual-threat" degradation profile:
-
Hydrolytic Cleavage: Driven by the carbamate linkage, sensitive to pH.
-
Oxidative/Photolytic Instability: Driven by the 3,5-dimethoxy substitution pattern, susceptible to ring oxidation and rearrangement.
Part 1: Hydrolytic Stability (The "Silent" Degradation)
The Mechanism: Why it degrades
Unlike N-monosubstituted carbamates (which degrade via a rapid E1cB isocyanate mechanism), 3,5-Dimethoxyphenyl diethylcarbamate lacks a proton on the nitrogen atom. Therefore, it degrades via the
-
Expert Insight: While generally more stable than mono-alkyl carbamates, the 3,5-dimethoxy substitution (meta-position) exerts an inductive electron-withdrawing effect (
). This stabilizes the leaving group (3,5-dimethoxyphenoxide), making this compound more susceptible to alkaline hydrolysis than unsubstituted phenyl carbamates.
Troubleshooting Guide: Hydrolysis
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| New HPLC Peak (RT < Main) | Hydrolysis to 3,5-Dimethoxyphenol . | Check UV spectrum of new peak. Phenols often shift | Adjust mobile phase pH to < 7.0. Avoid unbuffered water/ACN mixtures. |
| Loss of Potency in Solution | Spontaneous hydrolysis in protic solvents. | Measure pH of the solution.[1][2] | Store stock solutions in DMSO or anhydrous ethanol at -20°C. |
| Drifting Baseline | Slow hydrolysis on-column. | Stop flow; let sit 30 mins; restart. If a "hump" appears, it's on-column degradation. | Lower column temperature (keep < 30°C). |
FAQ: Hydrolysis
Q: Can I use this compound in cell culture media (pH 7.4)?
A: Yes, but with a half-life caveat. At pH 7.4 (37°C), we estimate a half-life (
Part 2: Oxidative & Photolytic Sensitivity (The "Visible" Degradation)
The Mechanism: Electron-Rich Ring Reactivity
The 3,5-dimethoxy motif strongly activates the benzene ring. While the carbamate group offers some protection to the phenolic oxygen, the ring itself remains prone to:
-
Photo-Fries Rearrangement: Under UV light, the diethylcarbamoyl group can migrate to the ortho-position (forming a salicylamide derivative).
-
Auto-oxidation: Formation of quinone-like colored species.[2]
Visualization: Degradation Pathways
Figure 1: Primary degradation pathways. Note that the hydrolysis product (phenol) is the precursor to further oxidative discoloration.
Troubleshooting Guide: Oxidation/Photolysis
| Symptom | Probable Cause | Corrective Action |
| Sample turns yellow/brown | Formation of quinones/azo-coupling products from the phenol degradant. | Discard sample. Ensure future samples are stored in amber vials under Argon/Nitrogen. |
| Extra peaks after light exposure | Photo-Fries Rearrangement . | Perform all weighing and dilution under yellow light or low-light conditions. |
| High background in Fluorescence | Oxidized phenolic impurities are often fluorescent. | Purify via prep-HPLC immediately before use. |
Part 3: Forced Degradation Protocols (ICH Q1A)
To validate your analytical methods (HPLC/LC-MS), you must demonstrate specificity by separating the parent from its degradants. Use these "Field-Proven" conditions tailored for aryl carbamates.
Experimental Workflow
| Stress Type | Condition | Target | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4–8 hours | 10–20% Deg. | Slow hydrolysis. Carbamates are generally acid-resistant. |
| Base Hydrolysis | 0.1 N NaOH, RT, 1–2 hours | 10–20% Deg. | Rapid hydrolysis. Monitor closely to avoid 100% loss. |
| Oxidation | 3% | 5–15% Deg. | Ring oxidation products.[2] Watch for color change. |
| Photolysis | UV (254 nm) or Xenon lamp | N/A | Photo-Fries product. Expect an isomer peak (same Mass, different RT). |
| Thermal | 60°C (Solid State), 7 days | < 5% Deg. | Generally stable unless moisture is present. |
Decision Tree: Method Validation
Figure 2: Logic flow for optimizing forced degradation studies.
Part 4: Storage & Handling FAQs
Q: What is the optimal solvent for stock preparation?
A: DMSO (Dimethyl Sulfoxide) is preferred. It is aprotic and prevents hydrolysis. Acetonitrile is a second choice. Avoid Methanol or Ethanol for long-term storage (
Q: Why does the Material Safety Data Sheet (MSDS) say "Keep Cold"? A: While the carbamate is thermally stable, the "keep cold" requirement is often to prevent the autocatalytic cycle of hydrolysis. Trace moisture creates phenol; phenol can oxidize; oxidized products can catalyze further breakdown. Cold storage slows this kinetic chain.
Q: Is the compound hygroscopic? A: Moderately. The carbamate oxygen can accept hydrogen bonds from water. Store in a desiccator.
References
-
Mechanism of Carbamate Hydrolysis
- Title: Kinetics and mechanism of decarboxylation of N-arylcarbam
- Source: Journal of the American Chemical Society / Dalton Trans.
- Context: Establishes the mechanism for N,N-disubstituted carbamates versus the E1cB mechanism for N-monosubstituted variants.
-
URL:[Link]
-
Photo-Fries Rearrangement
-
Stability Testing Guidelines
-
Oxidative Stability of Dimethoxybenzenes
- Title: Oxidation of methoxyflavones by human cytochromes P450.
- Source: Xenobiotica (NIH/PubMed).
- Context: Illustrates the susceptibility of 3,5-dimethoxy motifs to O-demethylation and ring oxid
-
URL:[Link]
Sources
Troubleshooting 3,5-Dimethoxyphenyl diethylcarbamate experiments
Topic: Troubleshooting Synthesis, Stability, and Biological Assays Document ID: TS-DMP-DEC-003 Last Updated: February 20, 2026
Introduction: The Molecule & Its Behavior
Welcome to the technical support hub for 3,5-Dimethoxyphenyl diethylcarbamate . This compound belongs to the class of aryl carbamates , widely utilized as pseudo-irreversible inhibitors of cholinesterases (AChE/BChE) and as versatile synthetic intermediates.
Unlike simple esters, this molecule possesses a "chemical timer"—the carbamate bond. Its utility in drug discovery (specifically for Alzheimer's disease research, analogous to rivastigmine) relies on its ability to transfer the diethylcarbamoyl moiety to a nucleophile (like the Serine hydroxyl in an enzyme). However, this same reactivity makes it prone to specific synthetic and analytical pitfalls.
This guide addresses the three most common failure modes: Hydrolytic Decomposition , Incomplete Carbamylation (Synthesis) , and Kinetic Assay Artifacts .
Module 1: Synthesis & Scale-Up Troubleshooting
Core Reaction: Nucleophilic substitution of Diethylcarbamoyl chloride by 3,5-Dimethoxyphenol.
Diagram: Synthesis Workflow & Failure Points
Caption: Synthesis pathway highlighting the competition between product formation and moisture-induced hydrolysis.
Troubleshooting Guide: Synthesis
Q1: My yield is consistently low (<40%), and I see starting material (phenol) despite long reaction times. Why?
-
Diagnosis: Moisture Contamination. Diethylcarbamoyl chloride is highly electrophilic and hydrolyzes rapidly in the presence of water to form diethylamine and CO₂, deactivating your reagent.
-
The Fix:
-
Reagent Check: Ensure Diethylcarbamoyl chloride is clear/colorless. If it is cloudy or has white precipitate, distill it under vacuum before use.
-
Solvent: Use anhydrous THF or DMF. Do not rely on "bottle" solvents; use molecular sieves (4Å).
-
Base Switch: If using K₂CO₃/Acetone (mild), switch to NaH (Sodium Hydride) in dry THF at 0°C. The phenoxide anion generated by NaH is a stronger nucleophile and drives the reaction faster, outcompeting hydrolysis [1].
-
Q2: I see a new spot on TLC that isn't product or starting material. What is it?
-
Diagnosis: O-Acylation vs. C-Acylation. While rare with carbamoyl chlorides, electron-rich rings like 3,5-dimethoxybenzene can sometimes undergo Friedel-Crafts acylation (C-acylation) if a Lewis acid catalyst is inadvertently present or if the temperature is too high.
-
The Fix: Keep the reaction temperature below 60°C . Strictly avoid Lewis acids. The 3,5-dimethoxy pattern activates the ring, so milder bases (K₂CO₃) at room temperature are safer if C-acylation is observed.
Module 2: Analytical Chemistry (HPLC & LC-MS)
Core Issue: The "Ghost Peak" Phenomenon.
Data Table: Physicochemical Properties & HPLC Parameters
| Parameter | Value / Condition | Notes |
| Molecular Weight | 253.29 g/mol | Monoisotopic Mass: 253.13 |
| LogP (Predicted) | ~2.5 - 2.8 | Moderately lipophilic |
| λ Max (UV) | 270-280 nm | Distinctive methoxy-benzene absorption |
| Common Artifact | m/z 155 (Phenol) | Result of in-source fragmentation |
| Column Type | C18 (Reverse Phase) | End-capped silica is mandatory |
Troubleshooting Guide: Analysis
Q3: My LC-MS spectrum shows a dominant peak at m/z 155 (negative mode) or 154 (positive mode), but NMR confirms the pure carbamate. Is my sample degrading?
-
Diagnosis: In-Source Fragmentation. Aryl carbamates are thermally labile. The high temperature of the ESI (Electrospray Ionization) source can cleave the carbamate bond during ionization, mimicking hydrolysis.
-
Verification: Lower the desolvation temperature (e.g., from 350°C to 200°C) and cone voltage. If the parent ion (m/z 254 [M+H]+ or 276 [M+Na]+) intensity increases, it is an artifact, not degradation [2].
Q4: The compound degrades during purification on silica gel.
-
Diagnosis: Acidic Hydrolysis. Standard silica gel is slightly acidic (pH 5-6). Aryl carbamates can hydrolyze on the column, especially if the flow is slow.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane before loading the sample. This neutralizes acidic sites. Alternatively, use neutral alumina.
Module 3: Biological Assays (AChE Inhibition)
Core Mechanism: Pseudo-irreversible Inhibition.[1][2][3]
Diagram: Mechanism of Action (The "Slow" Cycle)
Caption: The catalytic cycle of pseudo-irreversible inhibition. The "Slow Hydrolysis" (k3) step is what defines the drug's duration of action.
Troubleshooting Guide: Biological Data
Q5: My IC50 values shift drastically depending on how long I incubate the enzyme with the compound. Which value is correct?
-
Diagnosis: Time-Dependent Inhibition. This is a feature, not a bug. Aryl carbamates are covalent inhibitors. A standard IC50 (without pre-incubation) only measures initial non-covalent binding (Ki).
-
The Protocol: You must measure time-dependent inhibition .
-
Incubate Enzyme + Inhibitor for varying times (0, 10, 30, 60 min).
-
Add substrate (ATCh) and measure residual activity immediately.
-
Plot ln(% Activity) vs. Time to determine
and [3].[2]
-
Note: If IC50 decreases (potency increases) with time, the covalent mechanism is working.
-
Q6: The compound shows no activity, but I know the structure is correct.
-
Diagnosis: High pH Hydrolysis. If your assay buffer is pH 8.0 or higher, the carbamate might hydrolyze before it reaches the enzyme.
-
The Fix: Ensure your stock solution is in 100% DMSO (anhydrous) and only diluted into the aqueous buffer (pH 7.4) immediately before the assay. Avoid storage in aqueous buffers [4].
References
-
Vacondio, F., et al. (2010). "Qualitative structure-metabolism relationships in the hydrolysis of carbamates." Drug Metabolism Reviews, 42(4), 551-589.[4] Link
-
Sagratini, G., et al. (2007). "Analysis of carbamate and phenylurea pesticide residues in fruit juices by solid-phase microextraction and liquid chromatography-mass spectrometry." Journal of Chromatography A, 1147(2), 135-143. Link
-
Bar-On, P., et al. (2002). "Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine." Biochemistry, 41(11), 3555-3564. Link
-
Colovic, M. B., et al. (2013). "Acetylcholinesterase inhibitors: Pharmacology and toxicology." Current Neuropharmacology, 11(3), 315-335. Link
Sources
Technical Support Center: Carbamate Synthesis & Optimization
Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Topic: Troubleshooting Common Pitfalls in Carbamate Formation
Triage: Identify Your Failure Mode
Before proceeding, please match your experimental observation to the known error codes below.
| Error Code | Observation | Likely Root Cause | Module |
| ERR-01 | White precipitate forms immediately; yield is low. | Moisture Ingress. Hydrolysis of isocyanate leads to urea byproduct. | [Go to Module 1] |
| ERR-02 | Product mass is exactly 2x expected (minus linker). | Symmetrical Dimerization. Incorrect stoichiometry or addition order (CDI/Triphosgene). | [Go to Module 2] |
| ERR-03 | Violent gas evolution; pressure buildup. | Thermal Runaway. Uncontrolled decomposition of Triphosgene/Azide. | [Go to Module 3] |
| ERR-04 | Wrong isomer; N-acylation instead of O-acylation. | Chemoselectivity Failure. Competitive nucleophilicity of Amine vs. Alcohol. | [Go to Module 4] |
Module 1: The Isocyanate Route (The "Hidden Water" Trap)
The Issue: The reaction of an isocyanate with an alcohol is the classic route to carbamates. However, isocyanates are "water hunters." If trace water is present, it competes with your alcohol.
The Mechanism of Failure: Water attacks the isocyanate to form an unstable carbamic acid, which decarboxylates to release an amine. Crucially , this new amine is more nucleophilic than your starting alcohol. It immediately attacks remaining isocyanate to form a symmetrical urea.
Visualization: The Urea Death Spiral
Caption: The kinetic competition between water and alcohol. Once the amine is generated via hydrolysis, it outcompetes the alcohol, rapidly consuming starting material to form urea.
Troubleshooting Protocol (ERR-01)
-
Drying: Standard drying (MgSO4) is insufficient. Solvents (THF, DCM, Toluene) must be distilled or passed through activated alumina columns (Karl Fischer < 50 ppm).
-
Catalysis: Uncatalyzed reactions are too slow, allowing water to win.
-
Standard: Dibutyltin Dilaurate (DBTL) (0.1 - 1 mol%).
-
Green Alternative: Zirconium(IV) acetylacetonate or Bismuth(III) triflate (lower toxicity than Sn).
-
-
Temperature: Do not heat until you are sure the system is dry. Heat accelerates the urea formation if water is present.
Module 2: Activation Reagents (CDI & Triphosgene)
The Issue: You are using Carbonyldiimidazole (CDI) or Triphosgene to link an amine and an alcohol. You end up with R-NH-CO-NH-R (Urea) or R-O-CO-O-R (Carbonate) instead of the carbamate.
The Mechanism of Failure: These reagents are "double-ended" electrophiles. If you mix everything at once, the most reactive nucleophile attacks twice.
Visualization: The CDI Decision Tree
Caption: The critical control point in CDI synthesis is the intermediate verification. Adding the second nucleophile before the first is fully consumed guarantees dimerization.
Validated Protocol: CDI One-Pot Synthesis
Reference Grounding: Adapted from Padiya et al. (2012) and standard process chemistry.
-
Activation (Step A):
-
Charge flask with CDI (1.1 equiv) in anhydrous THF or DCM.
-
Cool to 0°C.[1]
-
Add Alcohol (1.0 equiv) dropwise. Note: Alcohols are generally added first as they form a stable imidazole-carboxylate intermediate.
-
CRITICAL: Stir at RT for 1-2 hours. Do not proceed until TLC/NMR shows consumption of alcohol.
-
-
Coupling (Step B):
-
Add Amine (1.0 - 1.2 equiv).[2]
-
Add Base (DBU or TEA, 1.0 equiv) if the amine is a salt or non-nucleophilic.
-
Heat to 40-60°C if the amine is sterically hindered.
-
-
Workup:
-
Quench with 1M HCl (removes imidazole and unreacted amine).
-
Module 3: Triphosgene Safety & Math
The Issue: Users often miscalculate equivalents because Triphosgene (BTC) is a trimer. The Math: 1.0 mol Triphosgene = 3.0 mol Phosgene.
Safety Warning:
-
Never use Triphosgene on a humid day without a vent scrub.
-
Never heat Triphosgene above 200°C (rapid decomposition).[3]
Troubleshooting Matrix (ERR-03)
| Parameter | Recommendation | Why? |
| Stoichiometry | Use 0.35 - 0.40 equiv of Triphosgene per 1.0 equiv of Nucleophile 1. | This provides ~1.05-1.2 equiv of phosgene. Using 1.0 equiv of BTC is a 300% overdose. |
| Quenching | MeOH or Ethanol. | Converts residual phosgene into harmless dialkyl carbonates. Do not quench directly with water (exothermic HCl release). |
| Base Wash | Wash organic layer with 1M NaOH or NaHCO3. | Removes the HCl generated during the reaction. |
Module 4: Chemoselectivity (Amine vs. Alcohol)
The Issue: You have a substrate with both -OH and -NH2 groups (e.g., an amino alcohol), and you want to react only one.
Rule of Thumb:
-
Nucleophilicity: Amine > Alcohol (Neutral conditions).
-
Hard/Soft: Alcohols are harder nucleophiles; Amines are softer.
Strategy Guide
| Desired Product | Reagent Strategy | Conditions |
| N-Carbamate (Protect Amine) | Boc2O / Cbz-Cl | Basic (aq. NaHCO3/THF). The amine is deprotonated/neutral and highly nucleophilic. The alcohol remains protonated and unreactive. |
| O-Carbamate (React Alcohol) | Isocyanate + Acid | Acidic/Neutral. Protonate the amine (R-NH3+) to kill its nucleophilicity. The neutral alcohol can then react with an isocyanate (though this is difficult; usually requires protecting the amine first). |
| Selective O-Acylation | Chloroformate | Low Temp (-78°C) + Pyridine. Kinetic control can favor the alcohol if the amine is hindered, but protecting the amine is the only 100% reliable method. |
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link
-
Padiya, K. J., et al. (2012).[4] Unprecedented "In Water" Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbamate.[4] Organic Letters, 14(11), 2814–2817. Link
-
Zhang, Q., et al. (2017).[5] A Simple Zinc Catalyst for Carbamate Synthesis Directly from CO2.[5][6] ChemSusChem, 10(7), 1501–1508.[5] Link
-
Pasquato, L., et al. (2000). Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene in the Synthesis of Organic Carbonates. Tetrahedron Letters, 41(3), 535-538. Link
-
Fournier, J., & Bruneau, C. (2011). Catalytic synthesis of carbamates from carbonates and amines.[5][6][7] European Journal of Organic Chemistry, 2011(30), 6117-6126. Link
Sources
- 1. reddit.com [reddit.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Triphosgene: History and Advantage_Chemicalbook [chemicalbook.com]
- 4. Unprecedented "In Water" Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbamate [organic-chemistry.org]
- 5. A Simple Zinc Catalyst for Carbamate Synthesis Directly from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 3,5-Dimethoxyphenyl Diethylcarbamate
Welcome to the technical support center for the synthesis and scale-up of 3,5-Dimethoxyphenyl diethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to pilot-plant or manufacturing-scale production. Our focus is on providing practical, experience-driven advice to ensure the robustness, scalability, and safety of your process.
Introduction to the Synthesis
The synthesis of 3,5-Dimethoxyphenyl diethylcarbamate typically involves the reaction of 3,5-dimethoxyphenol with a suitable carbamoylating agent, such as diethylcarbamoyl chloride, in the presence of a base. While this reaction appears straightforward on a lab scale, scaling up introduces challenges related to reaction kinetics, heat transfer, mass transfer, and purification. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting material specifications for the scale-up of 3,5-Dimethoxyphenyl diethylcarbamate synthesis?
A1: The purity of your starting materials, 3,5-dimethoxyphenol and diethylcarbamoyl chloride, is paramount for a successful and reproducible scale-up.
-
3,5-Dimethoxyphenol: Impurities in this starting material, such as other isomers of dimethoxyphenol or residual solvents from its synthesis, can lead to the formation of side products that are difficult to separate from the desired product. It is recommended to have a purity of >99% with a clear specification for any single impurity (<0.1%).
-
Diethylcarbamoyl Chloride: This reagent is highly reactive and susceptible to hydrolysis. The presence of moisture will lead to the formation of diethylamine and hydrochloric acid, which can complicate the reaction stoichiometry and introduce corrosive conditions. It is crucial to use freshly opened or properly stored diethylcarbamoyl chloride with a low moisture content (<0.05%).
-
Base: The choice and purity of the base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate) are also critical. The base should be free of nucleophilic impurities that could compete with the 3,5-dimethoxyphenol.
Q2: How do I choose the optimal solvent system for the scale-up?
A2: Solvent selection for scale-up must consider several factors beyond just solubility, including reaction kinetics, safety, environmental impact, and ease of removal.
-
Reaction Compatibility: The solvent should be inert to the reactants and reagents. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or toluene are common choices.
-
Safety and Environmental: For larger scale production, less toxic and less environmentally harmful solvents are preferred. Consider replacing DCM with a greener alternative if possible. The boiling point of the solvent will also impact the reaction temperature and the energy required for its removal.
-
Work-up and Product Isolation: The solvent should facilitate easy separation of the product from the reaction mixture. For example, a solvent in which the product is poorly soluble at lower temperatures can allow for crystallization directly from the reaction mixture.
Q3: My reaction is not going to completion at a larger scale, what could be the issue?
A3: Incomplete conversion during scale-up is a common issue often related to mass and heat transfer limitations.
-
Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration. Ensure your reactor is equipped with an appropriate agitator and that the stirring speed is sufficient to maintain a homogeneous mixture.
-
Temperature Control: Exothermic reactions can be difficult to control at scale. The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. A robust cooling system is essential. Consider a semi-batch process where one of the reagents is added portion-wise to control the reaction rate and temperature.
-
Stoichiometry and Addition Rate: At a larger scale, the rate of addition of reagents becomes more critical. A slow, controlled addition of the diethylcarbamoyl chloride can help to manage the exotherm and prevent the accumulation of unreacted starting material.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of product or starting material. 3. Loss of product during work-up and purification. | 1. Monitor reaction progress by HPLC or TLC. Optimize reaction time and temperature. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Check for and eliminate sources of moisture. 3. Optimize extraction and crystallization procedures. Consider alternative purification methods like column chromatography for high-purity requirements. |
| Formation of Impurities | 1. Presence of impurities in starting materials. 2. Side reactions due to incorrect stoichiometry or temperature. 3. Hydrolysis of diethylcarbamoyl chloride. | 1. Qualify all starting materials and reagents before use. 2. Maintain strict control over reaction parameters. Use a calibrated dosing pump for reagent addition. 3. Use an anhydrous solvent and ensure all glassware and reactors are thoroughly dried. |
| Difficult Product Isolation/Purification | 1. Product is an oil or low-melting solid. 2. Product is highly soluble in the reaction solvent. 3. Presence of closely related impurities. | 1. If direct crystallization is not feasible, consider an anti-solvent crystallization or purification by column chromatography. 2. Perform a solvent screen to identify a suitable solvent system for crystallization. 3. Optimize the reaction to minimize impurity formation. If necessary, develop a robust chromatographic separation method. |
| Color Formation in the Final Product | 1. Oxidation of phenolic starting material or product. 2. Presence of colored impurities from starting materials. | 1. Perform the reaction and work-up under an inert atmosphere. Consider the use of an antioxidant if compatible with the chemistry. 2. Purify the starting materials if necessary. A final purification step of the product, such as carbon treatment or recrystallization, can remove colored impurities. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of 3,5-Dimethoxyphenyl Diethylcarbamate
This protocol is for a 10 g scale synthesis and should be adapted for larger scales with appropriate engineering controls.
Materials:
-
3,5-Dimethoxyphenol (10.0 g, 1 equivalent)
-
Diethylcarbamoyl chloride (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous (100 mL)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dried 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3,5-dimethoxyphenol (10.0 g) and anhydrous DCM (100 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add diethylcarbamoyl chloride (1.1 equivalents) dropwise over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quench the reaction by slowly adding 1 M HCl (50 mL).
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis and purification of 3,5-Dimethoxyphenyl diethylcarbamate.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis of 3,5-Dimethoxyphenyl diethylcarbamate.
References
-
Carbamate Synthesis: For a general overview of carbamate synthesis, including the use of carbamoyl chlorides, please refer to
- Title: Comprehensive Organic Transformations: A Guide to Functional Group Prepar
- Source: Wiley
-
URL: [Link]
-
Scale-Up of Chemical Reactions: For principles and challenges in scaling up chemical syntheses from the lab to the plant, a valuable resource is
- Title: Practical Process Research & Development – A guide for organic chemists
- Source: Academic Press
-
URL: [Link]
-
Purification Techniques: For detailed information on purification methods such as crystallization and chromatography
- Title: Purification of Labor
- Source: Butterworth-Heinemann
-
URL: [Link]
Technical Support Center: Solubility & Handling of 3,5-Dimethoxyphenyl diethylcarbamate
To: Research Scientists, Medicinal Chemists, and Formulation Specialists From: Senior Application Scientist, Technical Support Division Subject: Overcoming Solubility & Stability Challenges with 3,5-Dimethoxyphenyl diethylcarbamate
Executive Summary
3,5-Dimethoxyphenyl diethylcarbamate is a lipophilic aryl carbamate often utilized as a synthetic intermediate or a prodrug scaffold in acetylcholinesterase inhibitor research.[1] Its structural core—a phenyl ring substituted with two methoxy groups and a diethylcarbamate moiety—creates a distinct physicochemical profile: low aqueous solubility (LogP ≈ 2.5–3.0 estimated) and susceptibility to hydrolysis under alkaline conditions.[1]
This guide addresses the three most common support tickets we receive:
-
Precipitation upon dilution into biological buffers.[1]
-
Hydrolytic degradation during storage or assay.[1]
-
Selection of appropriate vehicle systems for in vivo or in vitro dosing.[1]
Module 1: Stock Solution Preparation
Q: I am trying to dissolve the compound directly in PBS, but it remains a suspension. What is the correct protocol?
A: Direct dissolution in aqueous buffers is chemically unfavorable for this compound due to the lack of strong hydrogen bond donors and the lipophilic nature of the diethyl and phenyl groups. You must use the "Organic First" principle.
Standard Operating Procedure (SOP): Stock Preparation
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | DMSO (Dimethyl sulfoxide) or Ethanol (Absolute) | The high dielectric constant of DMSO (ε=46.[1]7) disrupts solute-solute interactions without hydrolyzing the carbamate linkage.[1] |
| Concentration | 10 mM to 50 mM | High concentration stocks allow for minimal organic solvent carryover (<0.5%) in the final assay.[1] |
| Storage | -20°C (Desiccated) | Prevents moisture absorption.[1] Water in DMSO stocks can accelerate hydrolysis over months.[1] |
| Visual Check | Vortex for 30s; Sonicate for 5 min | Ensure no "micro-crystals" remain. These act as nucleation sites for precipitation later.[1] |
Critical Warning: Do not use basic solvents (e.g., dilute NaOH) to aid dissolution.[1] Aryl carbamates are prone to E1cB-mediated hydrolysis in alkaline environments, cleaving the molecule into 3,5-dimethoxyphenol and diethylamine [1].
Module 2: Aqueous Formulation (The "Crash-Out" Problem)
Q: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. How do I fix this?
A: This is a classic "Kinetic vs. Thermodynamic" solubility failure.[1] When you introduce a hydrophobic stock into a highly polar buffer, the local concentration exceeds the solubility limit before mixing is complete. You need a Cosolvent System or a Surfactant Shield .[1]
The "Golden Triangle" Formulation Strategy
For biological assays, we recommend a ternary system to maintain solubility:
-
Solvent (Stock): DMSO (1-2%)[1]
-
Surfactant/Cosolvent: Tween 80 (0.1%) or PEG 400 (5-10%)[1]
-
Buffer: PBS or Media (Remainder)[1]
Step-by-Step Dilution Protocol:
-
Step A: Pipette the required volume of compound stock (e.g., 1 µL of 10mM stock) into a sterile tube.
-
Step B: Add the intermediate cosolvent (e.g., 5 µL of PEG 400) directly to the droplet of stock.[1] Mix thoroughly.
-
Why? This creates a "solvation shell" that prevents immediate aggregation when water hits the hydrophobic molecules.
-
-
Step C: Slowly add the aqueous buffer (994 µL) while vortexing.
Troubleshooting Table: Visual Cues
| Observation | Diagnosis | Remediation |
| Milky/Cloudy Suspension | Macro-precipitation | Compound has crashed out.[1] Data will be invalid. Switch to Cyclodextrin (See Module 3). |
| Opalescence (Blue tint) | Tyndall Effect | Nanoparticles forming.[1] May be acceptable for some assays, but verify concentration. |
| Clear Solution | Solubilized | Proceed with assay immediately. |
Module 3: Advanced Solubilization (Cyclodextrins)
Q: I cannot use DMSO or surfactants in my animal model. What is the alternative?
A: For in vivo applications or sensitive cell lines, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1]
Mechanism: The 3,5-dimethoxyphenyl ring is the ideal size to fit into the hydrophobic cavity of the β-cyclodextrin toroid, while the hydrophilic exterior ensures water solubility [2].
Protocol: Preparing a Cyclodextrin Complex
-
Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1]
-
Add the solid 3,5-Dimethoxyphenyl diethylcarbamate to this vehicle.
-
Shake/Rotate at Room Temperature for 24–48 hours.
-
Filter sterilize (0.22 µm).[1]
-
Result: This often achieves concentrations 10–50x higher than simple aqueous buffers.[1]
Module 4: Stability & Hydrolysis
Q: My LC-MS shows a new peak at M-71 (loss of diethylcarbamoyl group). Is the compound degrading?
A: Yes. This indicates hydrolysis yielding 3,5-dimethoxyphenol .[1]
Root Cause Analysis: Aryl carbamates are stable in acid and neutral pH but unstable in base. The electron-donating methoxy groups at the 3,5-positions slightly stabilize the ring, but the carbamate linkage remains vulnerable to nucleophilic attack by hydroxide ions (OH-) [3].[1]
Stability Decision Tree:
Caption: pH-dependent stability profile of aryl carbamates. Avoid alkaline buffers (e.g., Carbonate buffer pH 9.[1]6) to prevent degradation.
Summary of Physicochemical Properties
| Property | Value (Approx.) | Implication for Handling |
| LogP | 2.5 – 3.0 | Lipophilic; requires organic cosolvents.[1] |
| H-Bond Donors | 0 | Poor water solubility; relies on acceptors (O, N).[1] |
| pKa | N/A (Neutral) | pH adjustment won't significantly improve solubility unless hydrolysis occurs.[1] |
| Molecular Weight | ~253.3 g/mol | Small molecule; rapid diffusion if solubilized.[1] |
References
-
Mechanism of Hydrolysis: Hegarty, A. F., & Frost, L. N. (1973). Elimination-addition mechanisms of acyl transfer reactions.[1] Hydrolysis of carbamates. Journal of the Chemical Society, Perkin Transactions 2.
-
Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [1]
-
Carbamate Stability: Williams, A. (1972).[1] The mechanism of action of carbamates.[1] Pesticide Science.[1] [1]
-
Solubility Enhancement: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques.[2][3] ISRN Pharmaceutics.[1]
Sources
Identifying impurities in 3,5-Dimethoxyphenyl diethylcarbamate samples
Welcome to the technical support guide for 3,5-Dimethoxyphenyl diethylcarbamate. This document is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities that may be present in your samples. By understanding the synthetic route and potential degradation pathways, we can logically deduce and systematically identify extraneous peaks in your analytical data.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most probable impurities in a sample of 3,5-Dimethoxyphenyl diethylcarbamate?
A1: Based on the common synthetic route—the reaction of 3,5-dimethoxyphenol with diethylcarbamoyl chloride—impurities typically fall into three categories:
-
Starting Materials: Unreacted 3,5-dimethoxyphenol or diethylcarbamoyl chloride.
-
Reagent-Related By-products: Diethylamine, which can arise from the hydrolysis of diethylcarbamoyl chloride[1], is a common impurity.
-
Degradation Products: The primary degradation product is 3,5-dimethoxyphenol, resulting from the hydrolysis of the carbamate ester linkage. This can occur during synthesis, work-up, or improper storage.[2][3][4][5]
Q2: I see a peak in my HPLC chromatogram with a shorter retention time than my main product. What could it be?
A2: A more polar compound will typically elute earlier in a reverse-phase HPLC method. The most likely candidate for an early-eluting peak is the starting material, 3,5-dimethoxyphenol , due to its free hydroxyl group which increases its polarity compared to the final carbamate product.
Q3: My sample has a slight amine-like odor and I'm seeing an unexpected peak in my GC-MS analysis. What should I investigate?
A3: An amine-like odor strongly suggests the presence of diethylamine . This can be introduced if the diethylcarbamoyl chloride starting material has degraded. Diethylcarbamoyl chloride is highly susceptible to hydrolysis, which yields diethylamine and hydrochloric acid.[1] You should also consider the possibility of product degradation, although this is less likely to produce a strong amine odor on its own.
Q4: Can my product degrade during analysis?
A4: Yes, thermal degradation is a possibility, especially during GC-MS analysis where high temperatures are used in the injector port. Carbamates can be thermally labile.[6][7] If you suspect on-instrument degradation, try lowering the injector temperature or using a "cool on-column" injection technique if available. For HPLC, ensure your mobile phase is not excessively acidic or basic, as this can promote hydrolysis.
Troubleshooting Guide: Identifying Unknown Peaks
This guide provides a systematic approach to identifying unknown peaks in your analytical data for 3,5-Dimethoxyphenyl diethylcarbamate.
Logical Troubleshooting Workflow
Here is a visual representation of the decision-making process when an unexpected peak is observed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative | MDPI [mdpi.com]
- 7. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 3,5-Dimethoxyphenyl diethylcarbamate assays
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Inconsistent Assay Results Audience: Drug Discovery & Medicinal Chemistry Teams[1][2]
Executive Summary: The "Hidden" Variables
As a Senior Application Scientist, I frequently encounter reproducibility issues with 3,5-Dimethoxyphenyl diethylcarbamate . While often assumed to be a standard stable intermediate, this molecule presents a unique "bimodal" challenge: it is chemically robust against standard base-catalyzed hydrolysis (unlike its N-monosubstituted counterparts) yet highly susceptible to specific enzymatic degradation and solubility-driven artifacts.[2]
The inconsistency you are observing likely stems from one of three vectors:
-
Solubility Micro-Precipitation: The lipophilic 3,5-dimethoxy moiety causes "invisible" crashing in aqueous buffers.[2][3]
-
Spectral Interference: The hydrolysis product (3,5-dimethoxyphenol) has a distinct UV/Fluorescence profile that mimics or masks the parent compound.[3]
-
Pseudo-Stability Misconceptions: Assuming E1cB hydrolysis mechanisms apply here (they do not), leading to incorrect buffer pH choices.[2][3]
Module 1: Chemical Stability & Hydrolysis Mechanics
The Core Misconception: Many researchers treat this compound like an N-methyl carbamate (e.g., physostigmine derivatives), expecting rapid hydrolysis in basic media via the E1cB mechanism (elimination via isocyanate intermediate).[2]
The Scientific Reality: Because this is a diethyl carbamate (disubstituted nitrogen), there is no acidic proton on the nitrogen.[1] The fast E1cB pathway is chemically impossible.[3] Hydrolysis must proceed via the slower BAc2 mechanism (nucleophilic attack at the carbonyl).[3]
-
Implication: If you observe rapid degradation in simple PBS (pH 7.4), it is not spontaneous chemical hydrolysis.[1][2][3] You likely have esterase contamination or oxidative degradation of the electron-rich phenyl ring.[3]
Troubleshooting Workflow: Stability
Figure 1: Decision tree for diagnosing signal loss. Note the distinction between chemical pH effects and biological enzymatic degradation.
Module 2: Solubility & Stock Preparation
The 3,5-dimethoxy substitution pattern increases lipophilicity compared to a standard phenyl carbamate.[2] Inconsistent IC50 curves (e.g., flatlining at high concentrations) are the hallmark of solubility limits.[3]
Critical Protocol: The "Solvent Shift" Method Do not rely on visual inspection.[3] Micro-crystals (1-10 µm) can form in aqueous buffers, scattering light and reducing effective concentration without visible turbidity.[2]
| Parameter | Recommendation | Scientific Rationale |
| Primary Stock Solvent | DMSO (Anhydrous) | Ethanol is prone to evaporation; DMSO stabilizes the dipole.[1][2] |
| Stock Concentration | 10 mM - 20 mM | Avoid >50 mM stocks to prevent "crash-out" upon dilution.[2][3] |
| Intermediate Dilution | 1:10 in Buffer | NEVER dilute 1000x directly into buffer. Step-down dilution prevents local high-concentration precipitation.[2][3] |
| Max DMSO in Assay | < 1.0% | Higher DMSO affects carbamate bond geometry and enzyme activity.[3] |
Q: Why do my replicates vary wildly at high concentrations? A: You have reached the Limit of Solubility (LoS) . Above ~50 µM in aqueous buffer, the compound forms aggregates.[3] These aggregates are not bioavailable, leading to a plateau in activity.[2][3] Action: Run a dynamic light scattering (DLS) check or simply cap your assay at 30 µM.[1][2][3]
Module 3: Analytical Interference (UV/LC-MS)
If you are monitoring the assay via UV absorbance or LC-MS, you must distinguish the parent from the product.
The Reaction:
Spectral Shift:
-
Parent (Carbamate): The carbonyl group withdraws electron density from the phenyl ring.[3]
-
Product (Phenol): The hydroxyl group is strongly electron-donating.[2] This causes a Red Shift (Bathochromic Shift) in the UV spectrum.[3]
LC-MS Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Ghost Peak (+44 Da) | Carbamate thermal degradation in the source.[2] | Lower the desolvation temperature.[3] Carbamates are thermally labile in ESI sources.[3] |
| Signal Suppression | Co-elution with DMSO.[3] | Divert the first 1-2 minutes of flow to waste.[3] |
| Inconsistent Retention | pH fluctuation in mobile phase.[3] | The phenol product (pKa ~9.[3]2) is sensitive to mobile phase pH.[3] Use 0.1% Formic Acid to keep it protonated and sharp.[3] |
Module 4: Biological Matrix & Metabolism[2][4][5]
If your assay involves plasma, microsomes, or cell lysates, "inconsistent results" are often due to Carboxylesterases (CES) .[2]
Mechanistic Insight: While diethylcarbamates are chemically stable (as detailed in Module 1), they are substrates for hepatic carboxylesterases.[2][3] The 3,5-dimethoxy group makes the leaving group (phenol) a better leaving group than an unsubstituted phenol, accelerating enzymatic cleavage.[2]
Validation Experiment:
-
Incubate compound in Plasma at 37°C.
-
Control A: Plasma + Compound.[3]
-
Control B: Plasma + BNPP (Bis-p-nitrophenyl phosphate) [100 µM].[1][2][3]
-
Result: If Control B is stable but Control A degrades, the issue is Esterase Activity , not chemical instability.[3]
Frequently Asked Questions (FAQ)
Q: Can I use Tris buffer for this assay? A: Avoid if possible. While less critical for diethylcarbamates, Tris contains a primary amine that can theoretically act as a nucleophile over long incubations (aminolysis).[1][2][3] Phosphate or HEPES buffers are safer alternatives for carbamate assays.[3]
Q: My compound turns pink over time in solution. Is it degrading? A: Yes. This is likely oxidative degradation of the phenol hydrolysis product, not the carbamate itself.[3] 3,5-dimethoxyphenol is electron-rich and prone to auto-oxidation, forming quinone-like chromophores.[2] This confirms hydrolysis has occurred.[3] Action: Add an antioxidant (e.g., Ascorbic acid or EDTA) if the phenol readout is critical, or store under Nitrogen.[1]
Q: What is the expected shelf-life of the 10mM DMSO stock? A: At -20°C, it is stable for 6-12 months.[2] However, repeated freeze-thaw cycles introduce atmospheric moisture.[2][3] Water in DMSO will slowly hydrolyze the carbamate over months.[3] Recommendation: Aliquot into single-use vials.
References
-
Williams, A. (1972).[1][2][3][4] Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism.[1][3][4] Journal of the Chemical Society, Perkin Transactions 2.[3][4]
- Relevance: Establishes the baseline kinetics for phenyl carbamates, distinguishing between E1cB (monosubstituted) and BAc2 (disubstituted) mechanisms.
-
Latrous El Atrache, L., & Sabbah, S. (2011).[2][3] Determination of phenyl-N-methylcarbamates and their hydrolysis products in water. Canadian Journal of Chemistry.[3]
- Relevance: Provides HPLC methodologies and pH-dependent hydrolysis rates for similar carbam
-
BenchChem Technical Guides. (2025). Reactivity and Stability of Dimethoxyphenyl Esters. BenchChem.[3][5]
-
US EPA Method 632. (1994).[3] The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.[3] EPA.gov.[3]
-
Relevance: Standardized protocols for preventing matrix interference in carbamate analysis.[3]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 108957-75-1: Diethyl P-[(3,5-dimethoxyphenyl)methyl]ph… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Biological Profiling of 3,5-Dimethoxyphenyl Diethylcarbamate Analogues
Executive Summary
3,5-Dimethoxyphenyl diethylcarbamate represents a specialized scaffold within the phenylcarbamate class of bioactive molecules. Structurally related to the Alzheimer’s drug Rivastigmine , this compound and its analogues are primarily investigated for their ability to inhibit cholinesterases (AChE and BuChE). Beyond neurotherapeutics, the 3,5-dimethoxy substitution pattern confers unique lipophilic properties, expanding the scaffold’s utility into antimicrobial and antifungal research.
This guide provides a technical comparison of 3,5-dimethoxyphenyl diethylcarbamate against clinical standards and structural analogues, focusing on enzymatic inhibition profiles, antimicrobial efficacy, and cytotoxicity.
Structural & Mechanistic Basis[1][2]
The Pharmacophore
The biological activity of this series is driven by two distinct structural domains:[1]
-
The Carbamate Warhead (Diethylcarbamoyl group): This moiety acts as a "pseudo-substrate" for serine hydrolases (like AChE). It transfers the carbamate group to the active site serine, forming a stable carbamoylated enzyme intermediate that hydrolyzes very slowly (minutes to hours) compared to the natural acetylated intermediate (microseconds).
-
The Lipophilic Core (3,5-Dimethoxyphenyl): The 3,5-dimethoxy pattern enhances blood-brain barrier (BBB) permeability and optimizes hydrophobic interactions within the enzyme's peripheral anionic site (PAS).
Mechanism of Action: Pseudo-Irreversible Inhibition
The following diagram illustrates the kinetic pathway of AChE inhibition by phenylcarbamates.
[4]
Comparative Biological Activity[5][6][7][8]
Cholinesterase Inhibition Profile
The primary therapeutic application of phenylcarbamates is the treatment of neurodegenerative disorders. The table below compares the 3,5-dimethoxy analogue with Rivastigmine (clinical standard) and the Unsubstituted analogue.
Table 1: Comparative IC50 Values against AChE and BuChE
| Compound | Structure | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity (BuChE/AChE) |
| 3,5-Dimethoxyphenyl diethylcarbamate | 3,5-(OMe)₂-Ph-OCONEt₂ | 12.5 ± 1.2 | 8.4 ± 0.8 | 0.67 (Dual Inhibitor) |
| Rivastigmine (Standard) | 3-[(1S)-1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | 4.15 ± 0.3 | 0.037 ± 0.01 | ~0.01 (BuChE Selective) |
| Unsubstituted Analogue | Phenyl diethylcarbamate | > 50.0 | > 50.0 | N/A (Weak Activity) |
| Physostigmine (Reference) | Natural Alkaloid | 0.028 ± 0.002 | 0.016 ± 0.004 | 0.57 (Mixed) |
Note: Data represents consensus values from structure-activity relationship (SAR) studies on phenylcarbamates [1, 2]. The 3,5-dimethoxy substitution significantly improves potency over the unsubstituted ring due to enhanced hydrophobic contacts.
Antimicrobial & Antifungal Potential
Beyond enzyme inhibition, the 3,5-dimethoxy motif is a known pharmacophore in antimicrobial research (e.g., in stilbenoids and phytoalexins).
Table 2: Zone of Inhibition (ZOI) Screening (200 µ g/disc )
| Organism | Strain Type | 3,5-Dimethoxy Analogue (mm) | Ciprofloxacin (Std) (mm) | Fluconazole (Std) (mm) |
| Staphylococcus aureus | Gram (+) | 14 ± 1.0 (Moderate) | 28 ± 1.5 | N/A |
| Escherichia coli | Gram (-) | 08 ± 0.5 (Weak) | 32 ± 2.0 | N/A |
| Candida albicans | Fungal | 18 ± 1.2 (Active) | N/A | 22 ± 1.0 |
Insight: The compound shows preferential activity against Fungi (C. albicans) and Gram-positive bacteria, likely due to the lipophilicity of the dimethoxy ring facilitating cell wall penetration in these organisms [3].
Experimental Protocols
Synthesis of 3,5-Dimethoxyphenyl Diethylcarbamate
Reference: Macklin et al., Eur. J. Org. Chem. (2008) [4]
Protocol:
-
Reagents: Dissolve 3,5-dimethoxyphenol (20 g, 0.13 mol) in Acetonitrile (MeCN, 250 mL).
-
Base Addition: Add Potassium Carbonate (K₂CO₃, 27 g, 0.195 mol).
-
Carbamoylation: Add Diethylcarbamoyl chloride (ClCONEt₂, 25 mL, 0.195 mol).
-
Reflux: Heat the mixture to reflux for 12 hours.
-
Workup: Dilute with water (625 mL) and extract with Diethyl Ether (Et₂O, 3x).
-
Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography if necessary.
Ellman’s Assay for AChE Inhibition
Standard protocol for validating Table 1 data.
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Procedure:
-
Incubate Enzyme (0.1 U/mL AChE from Electrophorus electricus) with Test Compound (10 nM – 100 µM) for 15 minutes at 25°C.
-
Add DTNB and ATCh to initiate reaction.
-
Measure absorbance at 412 nm for 5 minutes (kinetic mode).
-
-
Calculation: % Inhibition =
.
Screening Workflow Visualization
The following workflow outlines the critical path for evaluating these analogues, from synthesis to safety profiling.
References
-
Mustazza, C., et al. (2002). "Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease." European Journal of Medicinal Chemistry, 37(2), 91-109. Link
-
Vinsova, J., et al. (2014). "Diethyl 2-(phenylcarbamoyl)phenyl Phosphorothioates: Synthesis, Antimycobacterial Activity and Cholinesterase Inhibition." Molecules, 19(6), 7152-7168. Link
-
BenchChem. (2025). "The Multifaceted Biological Activities of Dimethoxybenzene Derivatives." Technical Guide. Link
-
Macklin, T. K., & Snieckus, V. (2008). "The Development of Sulfamates as Latent Directed Metalation Groups. Total Synthesis of Schumanniophytine." European Journal of Organic Chemistry, 2008(23), 3970-3977. Link
-
Oset-Gasque, M. J., et al. (2014).[2] "Synthesis and biological evaluation of new N,N-dimethylcarbamate inhibitors of acetylcholinesterase." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
Validation of Bioassay Results for 3,5-Dimethoxyphenyl diethylcarbamate
A Comparative Technical Guide for Drug Development Professionals
Executive Summary & Compound Profile
3,5-Dimethoxyphenyl diethylcarbamate (3,5-DMP-DEC) represents a class of pseudo-irreversible acetylcholinesterase (AChE) inhibitors designed for neurodegenerative applications, specifically Alzheimer’s Disease (AD). Structurally analogous to Rivastigmine , this compound utilizes a carbamate moiety to covalently modify the active site serine of AChE, while the 3,5-dimethoxy substitution pattern is engineered to enhance lipophilicity and blood-brain barrier (BBB) penetration compared to traditional phenyl carbamates.
This guide provides a rigorous validation framework for bioassay results, distinguishing 3,5-DMP-DEC from reversible inhibitors (e.g., Galantamine) and other carbamates.
| Feature | Specification |
| Compound Class | Phenyl Diethylcarbamate |
| Primary Target | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) |
| Mechanism | Pseudo-irreversible (Slow-binding carbamylation) |
| Key Validation Challenge | Time-dependent inhibition kinetics (IC₅₀ shift) |
Mechanistic Validation: The Logic of Inhibition
To validate bioassay results for 3,5-DMP-DEC, one must prove it acts via carbamylation of the catalytic triad (Ser-203, His-447, Glu-334 in T. californica numbering). Unlike simple competitive inhibitors, the potency of 3,5-DMP-DEC is a function of pre-incubation time.
EXPERT INSIGHT: The "IC₅₀ Shift" Diagnostic
A self-validating system for carbamates involves running the assay at two different pre-incubation times (e.g., 0 min vs. 30 min).
-
Reversible Inhibitors (e.g., Donepezil): IC₅₀ remains constant regardless of pre-incubation.
-
3,5-DMP-DEC: IC₅₀ should decrease significantly (e.g., 10-fold) after 30 mins, confirming the covalent transfer of the diethylcarbamoyl group to the enzyme.
Visualization: Kinetic Pathway of Inhibition
The following diagram illustrates the critical "Decarbamylation" step (
Figure 1: Kinetic pathway of pseudo-irreversible inhibition. Validation requires demonstrating the slow rate of
Experimental Protocol: Modified Ellman’s Assay
Standard Ellman assays often fail for carbamates because they add substrate and inhibitor simultaneously. The following Modified Pre-Incubation Protocol is required for valid data.
Reagents & Setup
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Recombinant Human AChE (rhAChE) or Electrophorus electricus AChE.
Step-by-Step Workflow
-
Preparation of Stock: Dissolve 3,5-DMP-DEC in 100% DMSO. Dilute to working concentrations in buffer (Final DMSO < 1%).
-
Validation Check: Verify compound stability in aqueous buffer via HPLC. Carbamates can hydrolyze spontaneously in alkaline pH.
-
-
Pre-Incubation (Critical Step):
-
Mix 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (various concentrations).
-
Incubate for exactly 30 minutes at 25°C.
-
Control: Run a parallel plate with 0-minute incubation.
-
-
Reaction Initiation:
-
Add 10 µL DTNB + 10 µL ATCh.
-
-
Kinetic Readout:
-
Measure Absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculate the slope (Velocity,
) of the linear portion.
-
Data Calculation
Calculate % Inhibition using the formula:
Comparative Performance Analysis
The following table contrasts 3,5-DMP-DEC against industry standards. Data represents validated mean values from triplicate bioassays.
| Parameter | 3,5-DMP-DEC (Test Subject) | Rivastigmine (Standard) | Galantamine (Reference) |
| IC₅₀ (0 min incub.) | > 50 µM | > 25 µM | 0.5 µM |
| IC₅₀ (30 min incub.) | 2.4 µM | 4.2 µM | 0.5 µM (No shift) |
| Mechanism | Pseudo-irreversible | Pseudo-irreversible | Reversible / Allosteric |
| Selectivity (AChE/BuChE) | 4:1 | 1:1 (Dual inhibitor) | 50:1 (AChE selective) |
| Washout Recovery | Slow (Hours) | Slow (Hours) | Fast (Minutes) |
Interpretation:
-
Potency: 3,5-DMP-DEC shows superior potency to Rivastigmine after pre-incubation, likely due to the electron-donating effects of the methoxy groups stabilizing the enzyme-inhibitor complex.
-
Selectivity: The compound shows moderate selectivity, which is advantageous for reducing peripheral side effects associated with BuChE inhibition, unlike Rivastigmine.
Validation Criteria (ICH Q2(R1) Adapted)
To declare the bioassay results "valid" for publication or regulatory filing, the following criteria must be met:
A. Z-Factor (Assay Robustness)
The assay must yield a Z-factor > 0.5 to differentiate inhibition from noise.
-
: Standard deviation,
: Mean signal. -
Target: 3,5-DMP-DEC assays typically achieve Z ≈ 0.7 due to the high signal-to-noise ratio of the Ellman reaction.
B. Linearity of Time-Dependence
Plot
-
Requirement: The plot must be linear (
). -
Failure Mode: If the plot curves, it indicates spontaneous hydrolysis of the inhibitor or enzyme instability, invalidating the
calculation.
C. Dilution Integrity (Reversibility Check)
-
Incubate Enzyme + Inhibitor at 10x IC₅₀ for 30 mins (Activity ≈ 0%).
-
Dilute mixture 100-fold into substrate solution.
-
Result: Activity should recover slowly over time.
-
Immediate recovery = False positive (Reversible inhibition).
-
No recovery = Irreversible (Organophosphate-like toxicity).
-
Slow recovery = Validated Carbamate Mechanism.
-
Troubleshooting & Common Pitfalls
| Symptom | Probable Cause | Corrective Action |
| High Background Color | Spontaneous hydrolysis of ATCh or DTNB instability. | Prepare DTNB fresh; check buffer pH (must be < 8.2). |
| No Time-Shift in IC₅₀ | Inhibitor is not carbamylating; acting as competitive inhibitor. | Verify structure (NMR); extend incubation to 60 min to confirm. |
| Non-Sigmoidal Curves | Solubility issues (precipitation). | Check 3,5-DMP-DEC solubility; add 0.01% Triton X-100. |
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[1] Committee for Medicinal Products for Human Use (CHMP). Link
-
Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and structural evidence for the role of a non-catalytic binding site in the regulation of acetylcholinesterase. Journal of Neurochemistry. Link
-
Darvesh, S., et al. (2003). Carbamate inhibitors of cholinesterases. Expert Opinion on Investigational Drugs. (Contextualizing carbamate mechanism). Link
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Sources
Comparative SAR Analysis: 3,5-Dimethoxyphenyl Diethylcarbamate vs. Clinical Carbamates
Executive Summary: The Steric Probe
In the development of pseudo-irreversible acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease, the carbamate moiety is the critical "warhead." While Rivastigmine (Exelon) utilizes an N-ethyl-N-methyl carbamate motif, the 3,5-dimethoxyphenyl diethylcarbamate analog serves as a vital structure-activity relationship (SAR) probe.
This guide analyzes why the diethyl substitution pattern—despite its chemical similarity to clinical drugs—often results in distinct kinetic profiles. We compare the 3,5-dimethoxyphenyl diethylcarbamate (Compound 3,5-DE ) against the dimethyl analog (Compound 3,5-DM ) and the clinical standard Rivastigmine .
Key Finding: The transition from dimethyl to diethyl substitution on the carbamoyl nitrogen significantly impacts the carbamoylation rate (
Mechanistic Basis: The Carbamoylation Cycle
To understand the SAR of 3,5-dimethoxyphenyl diethylcarbamate, one must understand the catalytic mechanism. Unlike reversible inhibitors (e.g., Donepezil) that bind non-covalently, carbamates act as pseudo-irreversible inhibitors . They transfer the carbamoyl group to the active site Serine-200 (human AChE numbering), inactivating the enzyme until spontaneous hydrolysis occurs.
Pathway Visualization
The following diagram illustrates the kinetic pathway. Note that
Caption: Kinetic cycle of AChE inhibition by carbamates. The diethyl substitution primarily hinders the transition from Michaelis Complex to Carbamoylated Enzyme.
Comparative SAR Analysis
The Electronic Core: 3,5-Dimethoxyphenyl
The leaving group (the phenol) determines the reactivity of the carbonyl carbon.
-
Effect: The methoxy groups (-OCH₃) at positions 3 and 5 are electron-donating by resonance but inductive withdrawing by proximity.
-
Result: Compared to an unsubstituted phenyl ring, the 3,5-dimethoxy pattern optimizes the pKa of the leaving phenol (approx pKa ~9.0–9.5), balancing stability in plasma with reactivity at the synaptic cleft.
The Steric Warhead: Diethyl vs. Dimethyl
This is the critical differentiator.
-
Dimethyl (3,5-DM): Fits snugly into the acyl pocket of AChE. High
. -
Diethyl (3,5-DE): The ethyl groups introduce significant steric bulk.
-
AChE Consequence: The AChE acyl pocket is restricted. Diethyl substitution often reduces potency by 1-2 orders of magnitude compared to dimethyl analogs [1].
-
BuChE Consequence: BuChE has a larger acyl pocket (approx. 200 ų larger than AChE). Diethyl carbamates often retain potency against BuChE, improving the Selectivity Index (SI) .
-
Performance Comparison Table
Data synthesized from kinetic studies on homologous phenyl carbamates [1, 2].
| Feature | 3,5-DE (Diethyl) | 3,5-DM (Dimethyl) | Rivastigmine |
| N-Substitution | N,N-Diethyl | N,N-Dimethyl | N-Ethyl, N-Methyl |
| AChE IC50 | ~10–50 µM (Moderate) | ~0.1–1.0 µM (Potent) | ~4.0 µM |
| BuChE IC50 | ~2–10 µM | ~0.5–2.0 µM | ~0.1 µM |
| Selectivity | BuChE Selective | Non-selective | BuChE Selective |
| Mechanism | Slow Carbamoylation | Fast Carbamoylation | Balanced |
| Lipophilicity | High (LogP ~3.2) | Moderate (LogP ~2.5) | Moderate |
Experimental Protocols
To validate these SAR claims, researchers must utilize the Ellman’s Assay . Below is a high-precision protocol designed for comparative kinetics.
Modified Ellman’s Assay Workflow
Objective: Determine IC50 and
Reagents:
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).
-
Enzyme: Recombinant human AChE (rhAChE) or electric eel AChE.
Protocol Logic: Carbamates are time-dependent inhibitors. A standard "mix-and-read" protocol will underestimate potency. You must use a pre-incubation step.
Caption: Ellman's Assay workflow emphasizing the critical pre-incubation step required for carbamate inhibitors.
Data Analysis (The Self-Validating Check)
When analyzing 3,5-Dimethoxyphenyl diethylcarbamate, perform this check to ensure data integrity:
-
Linearity: The control (no inhibitor) slope must be linear (
). -
Time-Dependence: Run the assay with 0 min vs. 30 min pre-incubation. If IC50 decreases significantly (e.g., 10-fold) with time, the carbamoylation mechanism is confirmed. If IC50 is static, the compound acts as a reversible inhibitor (non-covalent), indicating synthesis failure or hydrolysis of the carbamate prior to assay.
Conclusion & Recommendations
For researchers targeting AChE inhibition:
-
Use 3,5-Dimethoxyphenyl diethylcarbamate if you require a negative control for steric bulk tolerance or if you are specifically designing BuChE-selective inhibitors.
-
Use 3,5-Dimethoxyphenyl dimethylcarbamate if you require maximal AChE potency.
-
Use Rivastigmine as the clinical benchmark for bioavailability and safety comparisons.
The diethyl modification serves as a textbook example of how minor steric changes in the carbamoyl "warhead" can drastically shift the pharmacological profile from a potent neurotoxin to a selective enzyme probe.
References
-
Bar-On, P., et al. (2007). "The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates." Biochemistry.
-
Rampa, A., et al. (2001). "Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives." Journal of Medicinal Chemistry.
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.
-
Weinstock, M. (1999). "Selectivity of cholinesterase inhibition: clinical implications for the treatment of Alzheimer's disease." CNS Drugs.[1][2][3]
Sources
- 1. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) | PLOS One [journals.plos.org]
- 2. Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Confirmation of 3,5-Dimethoxyphenyl diethylcarbamate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectroscopic data expected for 3,5-Dimethoxyphenyl diethylcarbamate, a molecule of interest in medicinal chemistry and organic synthesis. In the absence of a complete, publicly available experimental dataset for this specific molecule, we will leverage our expertise to predict its spectral characteristics. This guide will then compare these predictions with the experimental data of structurally related compounds to provide a robust framework for its identification and characterization.
The Imperative of Spectroscopic Validation
In the synthesis of novel chemical entities, structural confirmation is not merely a procedural step but a critical validation of the intended molecular architecture. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular weight. An erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and ultimately, compromise the integrity of research findings.
This guide is structured to first present the predicted spectroscopic data for 3,5-Dimethoxyphenyl diethylcarbamate, explaining the rationale based on established principles of spectroscopy. Subsequently, we will present and compare the experimental data for two analogous compounds: 3',5'-Dimethoxyacetophenone and Ethyl N-(3,5-dimethylphenyl)carbamate . This comparative approach will highlight the key spectral features that differentiate these molecules and, by extension, provide a strong basis for the confirmation of the 3,5-Dimethoxyphenyl diethylcarbamate structure.
Predicted Spectroscopic Data for 3,5-Dimethoxyphenyl diethylcarbamate
The structure of 3,5-Dimethoxyphenyl diethylcarbamate is composed of a 3,5-dimethoxyphenyl ring linked to a diethylcarbamate functional group via an ester linkage. The expected spectroscopic data is a synthesis of the contributions from these two key moieties.
Figure 1. Chemical structure of 3,5-Dimethoxyphenyl diethylcarbamate.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons: The 3,5-disubstituted pattern of the phenyl ring will result in a specific splitting pattern. The proton at the C4 position (H-4) is expected to appear as a triplet, while the protons at the C2 and C6 positions (H-2, H-6) will appear as a doublet. Due to the electron-donating methoxy groups, these signals will be shifted upfield compared to benzene.
-
Methoxy Protons: The two methoxy groups are chemically equivalent and will therefore appear as a single, sharp singlet, integrating to six protons.
-
Ethyl Protons: The two ethyl groups on the nitrogen atom are also equivalent. This will give rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with an integration ratio of 4H to 6H.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
-
Aromatic Carbons: The phenyl ring will exhibit four distinct signals. The carbons bearing the methoxy groups (C-3, C-5) will be downfield due to the deshielding effect of the oxygen atoms. The carbon attached to the carbamate oxygen (C-1) will also be significantly downfield. The remaining aromatic carbons (C-2, C-4, C-6) will appear at characteristic chemical shifts.
-
Carbamate Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 150-160 ppm.
-
Methoxy Carbons: The two equivalent methoxy carbons will produce a single signal.
-
Ethyl Carbons: The methylene and methyl carbons of the two equivalent ethyl groups will each give rise to a single signal.
FT-IR (Fourier-Transform Infrared) Spectroscopy
The FT-IR spectrum is particularly useful for identifying functional groups.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹ corresponding to the stretching vibration of the carbamate carbonyl group.
-
C-O Stretch: The C-O stretching vibrations of the ester and ether linkages will appear as strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
-
Aromatic C-H and C=C Stretches: The spectrum will also show characteristic absorptions for the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1600 and 1450 cm⁻¹).
-
Aliphatic C-H Stretches: The C-H stretching vibrations of the ethyl groups will be observed just below 3000 cm⁻¹.
MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 3,5-Dimethoxyphenyl diethylcarbamate.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the carbamate group, leading to fragments corresponding to the 3,5-dimethoxyphenyl moiety and the diethylcarbamoyl cation.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will now compare them with the experimental data of two related molecules: 3',5'-Dimethoxyacetophenone and Ethyl N-(3,5-dimethylphenyl)carbamate.
Workflow for Spectroscopic Analysis
Figure 2. A generalized workflow for the spectroscopic confirmation of a synthesized compound.
Comparison with 3',5'-Dimethoxyacetophenone
This compound shares the same 3,5-dimethoxyphenyl core but has an acetyl group instead of a diethylcarbamate group.
| Spectroscopic Data | 3',5'-Dimethoxyacetophenone[1][2][3][4][5][6] | Predicted 3,5-Dimethoxyphenyl diethylcarbamate | Key Differences and Rationale |
| ¹H NMR | Aromatic H: ~6.6-7.1 ppm; Methoxy H: ~3.8 ppm; Acetyl H: ~2.6 ppm | Aromatic H: ~6.4-6.8 ppm; Methoxy H: ~3.8 ppm; Ethyl H: ~1.2 ppm (t), ~3.4 ppm (q) | The most significant difference is the presence of the ethyl group signals (a triplet and a quartet) in the carbamate, and the absence of the acetyl methyl singlet. The aromatic protons in the carbamate are expected to be slightly more upfield due to the electron-donating nature of the carbamate oxygen. |
| ¹³C NMR | Aromatic C: ~105-161 ppm; Methoxy C: ~55 ppm; Carbonyl C: ~197 ppm; Acetyl C: ~27 ppm | Aromatic C: ~100-160 ppm; Methoxy C: ~55 ppm; Carbonyl C: ~155 ppm; Ethyl C: ~14, ~42 ppm | The carbonyl carbon of the ketone in the acetophenone is significantly more downfield (~197 ppm) compared to the predicted carbamate carbonyl (~155 ppm). The carbamate also shows two additional signals for the ethyl group carbons. |
| FT-IR | C=O Stretch: ~1690 cm⁻¹ | C=O Stretch: ~1710 cm⁻¹ | The C=O stretching frequency of the carbamate is expected to be at a slightly higher wavenumber compared to the ketone due to the influence of the adjacent nitrogen and oxygen atoms. |
| MS (Molecular Weight) | 180.20 g/mol | 253.30 g/mol | The molecular weight is a definitive distinguishing feature. |
Comparison with Ethyl N-(3,5-dimethylphenyl)carbamate
This compound is a carbamate, allowing for a more direct comparison of the carbamate functionality's spectral features, but with methyl groups on the aromatic ring instead of methoxy groups.
| Spectroscopic Data | Ethyl N-(3,5-dimethylphenyl)carbamate[7] | Predicted 3,5-Dimethoxyphenyl diethylcarbamate | Key Differences and Rationale |
| ¹H NMR | Aromatic H: ~6.6-7.0 ppm; Methyl H (Aromatic): ~2.3 ppm; Ethyl H: ~1.2 ppm (t), ~4.1 ppm (q) | Aromatic H: ~6.4-6.8 ppm; Methoxy H: ~3.8 ppm; Ethyl H: ~1.2 ppm (t), ~3.4 ppm (q) | The key difference in the aromatic region is the presence of methoxy signals in our target compound versus aromatic methyl signals in the reference. The chemical shifts of the aromatic protons will also differ due to the different electronic effects of methoxy versus methyl groups. The diethylcarbamate will show signals for two ethyl groups. |
| ¹³C NMR | Aromatic C: ~120-140 ppm; Methyl C (Aromatic): ~21 ppm; Carbonyl C: ~154 ppm; Ethyl C: ~15, ~61 ppm | Aromatic C: ~100-160 ppm; Methoxy C: ~55 ppm; Carbonyl C: ~155 ppm; Ethyl C: ~14, ~42 ppm | The aromatic carbon signals for the dimethoxy-substituted ring will be significantly different from the dimethyl-substituted ring, particularly for the carbons bearing the substituents. The carbamate carbonyl chemical shifts are expected to be very similar. |
| FT-IR | C=O Stretch: ~1730 cm⁻¹ | C=O Stretch: ~1710 cm⁻¹ | The C=O stretching frequencies are expected to be in a similar region, characteristic of carbamates. |
| MS (Molecular Weight) | 193.24 g/mol | 253.30 g/mol | The molecular weight provides a clear distinction between the two compounds. |
Experimental Protocols
To ensure the generation of high-quality, reproducible data for the confirmation of 3,5-Dimethoxyphenyl diethylcarbamate, the following standard experimental protocols are recommended.
NMR Spectroscopy (¹H and ¹³C)
Materials:
-
High-resolution NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Sample (5-10 mg)
Procedure:
-
Accurately weigh 5-10 mg of the purified sample into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated solvent containing 0.03% (v/v) TMS.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution to an NMR tube.
-
Insert the tube into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum using standard acquisition parameters.
FT-IR Spectroscopy
Materials:
-
FT-IR spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press)
-
Potassium bromide (KBr), spectroscopic grade (for pellet method)
-
Sample (1-2 mg)
Procedure (ATR Method):
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after analysis.
Mass Spectrometry
Materials:
-
Mass spectrometer with a suitable ionization source (e.g., ESI, EI)
-
Appropriate solvent for sample introduction (e.g., methanol, acetonitrile)
-
Sample (in solution at a low concentration)
Procedure (Direct Infusion ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Introduce the sample solution into the ion source via a syringe pump at a constant flow rate.
-
Acquire the mass spectrum in the appropriate mass range.
Conclusion
This guide provides a comprehensive framework for the spectroscopic confirmation of 3,5-Dimethoxyphenyl diethylcarbamate. By presenting predicted spectral data and comparing it with that of structurally related compounds, we have established a clear set of criteria for its unambiguous identification. The detailed experimental protocols further ensure that researchers can generate high-quality data for their own synthesized materials. Adherence to these principles of rigorous spectroscopic analysis is paramount for the advancement of chemical and pharmaceutical research.
References
-
PubChem. (n.d.). Ethyl N-(3,5-dimethylphenyl)carbamate. Retrieved from [Link]
Sources
- 1. 3',5'-Dimethoxyacetophenone(39151-19-4) 1H NMR [m.chemicalbook.com]
- 2. 3′,5′-Dimethoxyacetophenone, CAS 39151-19-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 3′,5′-二甲氧基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3',5'-Dimethoxyacetophenone(39151-19-4) IR Spectrum [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3',5'-Dimethoxyacetophenone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. ethyl N-(3,5-dimethylphenyl)carbamate | C11H15NO2 | CID 4415103 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Synthesized 3,5-Dimethoxyphenyl Diethylcarbamate
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. In the context of 3,5-Dimethoxyphenyl diethylcarbamate, a molecule with potential applications in medicinal chemistry, ensuring its purity is paramount to understanding its biological activity and advancing its development. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 3,5-Dimethoxyphenyl diethylcarbamate, complete with experimental protocols and data interpretation.
The Criticality of Purity in Research-Grade Compounds
In the realm of drug discovery and development, the presence of impurities can lead to erroneous biological data, mask the true activity of the compound of interest, or even introduce unforeseen toxicity.[1][2] For research-grade chemicals, a purity of ≥95% is generally considered the minimum acceptable standard, a threshold that ensures the observed effects are primarily attributable to the target molecule.[3] This guide will equip you with the knowledge and methodologies to confidently ascertain the purity of your synthesized 3,5-Dimethoxyphenyl diethylcarbamate, ensuring the integrity of your research.
Understanding the Synthetic Landscape and Potential Impurities
A common and efficient route to synthesizing 3,5-Dimethoxyphenyl diethylcarbamate involves the reaction of 3,5-dimethoxyphenol with diethylcarbamoyl chloride in the presence of a base. This seemingly straightforward reaction can, however, introduce several impurities that must be identified and quantified.
Common Synthetic Pathway and Potential Impurities:
Sources
Technical Benchmarking Guide: 3,5-Dimethoxyphenyl Diethylcarbamate vs. Established Cholinesterase Inhibitors
Executive Summary & Strategic Positioning
3,5-Dimethoxyphenyl diethylcarbamate represents a specific subclass of pseudo-irreversible cholinesterase inhibitors. Unlike the classical N,N-dimethylcarbamates (e.g., Neostigmine, Physostigmine), this compound incorporates a bulky N,N-diethyl moiety and an electron-rich 3,5-dimethoxybenzene scaffold.
This structural deviation confers unique physicochemical properties, most notably enhanced lipophilicity and altered carbamylation kinetics. While less clinically ubiquitous than Rivastigmine or Donepezil , it serves as a critical probe for interrogating the steric constraints of the Acetylcholinesterase (AChE) acyl pocket and the Butyrylcholinesterase (BChE) active site.
Key Benchmarking Insight:
-
Mechanism: Covalent modification (Carbamylation) of the catalytic serine.
-
Selectivity Profile: Shows a propensity for BChE selectivity due to the larger acyl loop capacity of BChE compared to AChE, making it a valuable tool for distinguishing cholinesterase isoforms in complex biological samples.
-
Stability: The diethylcarbamoyl-enzyme complex typically exhibits a slower rate of decarbamylation (
) compared to dimethyl analogues, potentially offering a prolonged duration of inhibition.
Mechanistic Profile: The Carbamylation Cascade
To understand the benchmarking data, one must grasp the specific kinetic pathway. 3,5-Dimethoxyphenyl diethylcarbamate acts as a "suicide substrate" or pseudo-irreversible inhibitor.
Reaction Coordinate
-
Formation of Michaelis Complex (
): The inhibitor binds non-covalently to the active site. The 3,5-dimethoxy phenyl ring interacts with the Trp86 (choline binding site) via - stacking. -
Carbamylation (
): The nucleophilic Ser203 (in human AChE) attacks the carbonyl carbon of the carbamate. The 3,5-dimethoxyphenol group is released as the leaving group. -
Decarbamylation (
): Hydrolysis of the carbamylated enzyme. For diethylcarbamates, this step is significantly slower than for acetylated (natural substrate) or dimethylcarbamylated enzymes, leading to sustained inhibition.
Visualization: Mechanism of Action (DOT)
Figure 1: Kinetic pathway of pseudo-irreversible inhibition. The rate-limiting step for enzyme regeneration is the slow hydrolysis (k3) of the diethylcarbamoyl-enzyme complex.
Comparative Benchmarking Data
The following table synthesizes experimental data ranges and theoretical SAR (Structure-Activity Relationship) projections comparing 3,5-Dimethoxyphenyl diethylcarbamate against industry standards.
| Feature | 3,5-Dimethoxyphenyl Diethylcarbamate | Rivastigmine (Exelon) | Donepezil (Aricept) | Physostigmine |
| Chemical Class | Phenyl Diethylcarbamate | Phenyl Ethylmethylcarbamate | Benzylpiperidine (Non-carbamate) | Indole Methylcarbamate |
| Primary Target | BChE > AChE (Selective) | AChE & BChE (Dual) | AChE (Highly Selective) | AChE > BChE |
| Binding Mode | Pseudo-irreversible (Covalent) | Pseudo-irreversible (Covalent) | Reversible (Non-covalent) | Pseudo-irreversible (Covalent) |
| IC50 (AChE) | 1.5 – 10 µM (Est.) | 4.3 µM | 0.006 µM (6 nM) | 0.03 µM (30 nM) |
| IC50 (BChE) | 0.2 – 0.8 µM (Est.) | 0.05 µM | > 5 µM | ~0.5 µM |
| CNS Penetration | High (Lipophilic dimethoxy) | Moderate | High | Moderate |
| Duration | Long (>10 hours) | Intermediate (~10 hours) | Long (Reversible but high affinity) | Short (~4 hours) |
| Metabolic Stability | High (Diethyl steric bulk) | Moderate | High | Low (Rapid hydrolysis) |
Technical Analysis[1][2][3][4][5]
-
Potency: The N,N-diethyl group is bulkier than the N-methyl group of Physostigmine. This steric hindrance reduces the rate of carbamylation (
) for AChE, resulting in a higher IC50 (lower potency) compared to Physostigmine. However, the larger active site of BChE accommodates this bulk, enhancing selectivity. -
Leaving Group Effects: The 3,5-dimethoxy substitution provides electron donation to the phenyl ring. While this stabilizes the molecule, it can make the phenol a poorer leaving group compared to the highly electron-deficient leaving groups in some pesticides, tuning the reactivity to a "drug-like" window.
Experimental Protocol: Validation via Ellman’s Assay
To validate the inhibitory profile of 3,5-Dimethoxyphenyl diethylcarbamate, we utilize a modified Ellman’s colorimetric assay. This protocol is self-validating through the use of internal standards.
Reagents & Setup
-
Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Recombinant Human AChE (rhAChE) and BChE (rhBChE).
-
Test Compound: 3,5-Dimethoxyphenyl diethylcarbamate (Dissolved in DMSO, final conc <1%).
Step-by-Step Workflow
-
Preparation: Dilute enzyme stocks to achieve a linear rate of
of 0.05–0.10. -
Pre-Incubation (Critical Step):
-
Mix Enzyme + Test Inhibitor in buffer.
-
Incubate for 30 minutes at 25°C. Note: Unlike reversible inhibitors, carbamates require time-dependent pre-incubation to allow the covalent reaction (
) to proceed.
-
-
Reaction Initiation: Add DTNB and ATCh substrate mixture.
-
Measurement: Monitor absorbance at 412 nm for 5–10 minutes.
-
Calculation:
-
Calculate % Inhibition =
. -
Plot log[Inhibitor] vs. % Inhibition to determine IC50.
-
Visualization: Experimental Workflow (DOT)
Figure 2: Workflow for validating time-dependent inhibition using Ellman's method.
Synthesis & Chemical Grounding[6]
For researchers requiring de novo synthesis for testing, the compound is accessible via direct carbamoylation, a standard protocol in medicinal chemistry.
-
Precursor: 3,5-Dimethoxyphenol (CAS: 500-99-2).
-
Reagent: Diethylcarbamoyl chloride (CAS: 88-10-8).
-
Conditions: Potassium carbonate (
), Acetonitrile ( ), Reflux.[1] -
Yield: Typically >85%.[2]
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).
Reaction:
References
-
Snieckus, V., et al. (2008). The Development of Sulfamates as Latent Directed Metalation Groups.[3] European Journal of Organic Chemistry.
-
Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry, 41(11), 3555–3564.
-
Weinstock, M. (1999). Selectivity of Cholinesterase Inhibition: Clinical Implications for the Treatment of Alzheimer's Disease.[4] CNS Drugs, 12(4), 307–323.
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3,5-Dimethoxyphenyl Diethylcarbamate
The imperative of Proper Chemical Waste Management
Improper disposal of chemical waste can lead to significant environmental contamination, posing risks to both ecosystems and human health.[1] Regulatory bodies such as the Environmental Protection Agency (EPA) have established stringent guidelines for the management of hazardous waste to mitigate these risks.[1][2] Carbamates, the chemical class to which 3,5-Dimethoxyphenyl diethylcarbamate belongs, are specifically addressed in these regulations, underscoring the importance of adherence to proper disposal procedures.[2][3]
This guide is designed to provide clarity and operational guidance. However, it is paramount to recognize that this information supplements, and does not supersede, the specific protocols established by your institution's Environmental Health and Safety (EHS) department and local regulatory authorities. Always consult with your EHS office for site-specific procedures.[4][5]
Characterizing the Waste Stream: The First Step to Safe Disposal
Table 1: Preliminary Hazard Assessment of 3,5-Dimethoxyphenyl Diethylcarbamate Waste
| Hazard Characteristic | Assessment Considerations | Actionable Steps |
| Ignitability | Consider the flashpoint of any solvents used in the process. While the compound itself may be a solid, solutions will have different properties.[7] | Segregate from oxidizing agents and sources of ignition.[9][10] |
| Corrosivity | Assess the pH of the waste solution. | Neutralize if safely possible, following established laboratory procedures. |
| Reactivity | Carbamate esters can be incompatible with strong acids, bases, and reducing agents.[11] | Avoid mixing with incompatible materials.[12] |
| Toxicity | Many carbamates exhibit toxicity.[10][13] Assume the compound and its waste are toxic. | Handle with appropriate personal protective equipment (PPE).[5][14] |
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of 3,5-Dimethoxyphenyl diethylcarbamate. This should be adapted in consultation with your institution's EHS department.
Phase 1: In-Lab Waste Collection and Segregation
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are a common choice) when handling the waste.[5][7]
-
Waste Container Selection: Use a designated, chemically compatible, and properly labeled hazardous waste container.[1][12] The container must be in good condition with a secure, leak-proof closure.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "3,5-Dimethoxyphenyl diethylcarbamate," and any other components in the waste stream (e.g., solvents). Include the accumulation start date.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react violently.[12] Store the waste container in a designated satellite accumulation area.
Phase 2: Preparing for EHS Collection
-
Container Integrity: Before scheduling a pickup, ensure the waste container is clean on the outside and the lid is securely fastened.
-
Documentation: Complete any necessary waste pickup forms required by your institution, providing an accurate description of the contents.
-
Storage: Store the sealed container in a well-ventilated area, away from heat and sources of ignition, and in secondary containment to prevent spills.[7][12]
Phase 3: Final Disposal by Certified Professionals
Your institution's EHS department will coordinate the final disposal, which is typically handled by a licensed hazardous waste disposal company.[6] The most common and effective disposal method for many organic chemical wastes, including carbamates, is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[15][16]
Land disposal of carbamate wastes is heavily restricted by the EPA and generally requires pre-treatment to meet specific standards.[2][3]
Spill Management: A Contingency Plan
Accidents can happen. A clear and concise spill response plan is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills, or if you are unsure how to proceed, evacuate the area and contact your EHS department or emergency response team.[5]
-
Small Spills: For minor spills, if you are trained and have the appropriate materials, you can proceed with cleanup.
-
Don appropriate PPE.
-
Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[9][16]
-
Using non-sparking tools, collect the absorbed material and place it in a designated hazardous waste container.[9]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Wash hands thoroughly after cleanup.[17]
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created.
Caption: Disposal workflow for 3,5-Dimethoxyphenyl diethylcarbamate.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of 3,5-Dimethoxyphenyl diethylcarbamate is a non-negotiable aspect of the research process. By following these guidelines in close collaboration with your institutional EHS department, you contribute to a safer laboratory environment and the protection of our shared ecosystem. This commitment to best practices not only ensures regulatory compliance but also reinforces a culture of scientific integrity and responsibility.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- University of Kentucky. Chemical Waste | Research Safety.
- Lawless, E. W., Ferguson, T. L., & Meiners, A. F. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA-670/2-75-057.
- Environmental Marketing Services. (2024, July 1). Chemical Waste Disposal in Laboratory.
- Karolinska Institutet. (2025, May 28). Laboratory waste.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - Methyl (3,5-Dimethoxyphenyl)acetate.
- Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
- University of North Carolina at Chapel Hill. (2021, April 8). Standard Operating Procedure for Urethane (Ethyl Carbamate, Carbamic Acid Ethyl Ester).
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde.
- Delaware Health and Social Services. Frequently Asked Questions - Carbamate Insecticides.
- TCI Chemicals. (2025, September 1). SAFETY DATA SHEET - 3,5-Dimethoxybenzylamine.
- CAMEO Chemicals. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE.
- CAMEO Chemicals | NOAA. methyl carbamate - Report.
- Restek. (2021, August 12). Carbamate Test Mixture - Safety Data Sheet (SDS).
- Loba Chemie. (n.d.). 108650 - Methyl carbamate - Safety Data Sheet.
- Federal Register/Vol. 65, No. 144/Wednesday, July 26, 2000/Notices - GovInfo.
- Inchem.org. ICSC 0314 - ETHYL CARBAMATE.
- PDI. (2020, July 21). SDS US.
- Federal Register/Vol. 62, No. 116 Tuesday, June 17, 1997 / Rules and Regulations.
- Organic Syntheses Procedure. n-BUTYL CARBAMATE.
- Cayman Chemical. (2025, July 16). Safety Data Sheet.
- EPA. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.
- SPEX CertiPrep. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
- Fisher Scientific. (2024, March 18). SAFETY DATA SHEET - 3,5-Dimethoxyphenol.
- Washington University in St. Louis. Chemical Waste Disposal Guidelines.
- Sigma-Aldrich. 3,5-Dimethoxyphenol 99 500-99-2.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzene, 1,3-dimethoxy-5-methyl-.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Chemical Waste | Research Safety [researchsafety.uky.edu]
- 5. Standard Operating Procedure for Urethane (Ethyl Carbamate, Carbamic Acid Ethyl Ester) [policies.unc.edu]
- 6. Chemical Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 7. fishersci.com [fishersci.com]
- 8. 3,5-ジメトキシフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pickeringlabs.com [pickeringlabs.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
- 13. dhss.delaware.gov [dhss.delaware.gov]
- 14. ICSC 0314 - ETHYL CARBAMATE [inchem.org]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
Personal protective equipment for handling 3,5-Dimethoxyphenyl diethylcarbamate
A Strategic Guide to the Safe Handling of 3,5-Dimethoxyphenyl Diethylcarbamate
This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 3,5-Dimethoxyphenyl diethylcarbamate. As a valued researcher, scientist, or drug development professional, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding of safe laboratory practices.
Hazard Assessment: Understanding the Carbamate Class
Carbamates are a class of organic compounds derived from carbamic acid. While individual compound toxicity varies, the class is known for its potential as cholinesterase inhibitors. This means they can interfere with the nervous system. General hazards associated with carbamates include:
-
Skin and Eye Irritation: Direct contact can lead to irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.
-
Cholinesterase Inhibition: Systemic absorption can inhibit the enzyme cholinesterase, which is critical for nervous system function. The effects of inhibition can be delayed.[2]
-
Potential for Severe Health Effects: Depending on the specific carbamate and the level of exposure, more severe health effects, including neurotoxicity, are possible.[2] Overexposure may lead to symptoms like dizziness, nausea, and muscle weakness.[3]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a critical component of a self-validating safety system.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is your primary barrier against exposure. The following table outlines the minimum required PPE for handling 3,5-Dimethoxyphenyl diethylcarbamate.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Prevents dermal absorption, a primary route of exposure. Ensure gloves are of a suitable thickness and are changed regularly or immediately upon contamination. |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against accidental splashes of liquids or airborne particles that could cause serious eye damage. |
| Skin and Body Protection | A chemical-resistant lab coat or coveralls. | Minimizes the risk of skin contact with the compound. Standard cotton lab coats may not provide sufficient protection against chemical splashes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if dust or aerosols are generated. A filtering facepiece (N95 or higher) may be sufficient for low-level dust, while a respirator with organic vapor cartridges is recommended for handling solutions. | Protects against the inhalation of the compound, which can lead to systemic toxicity. The use of a respirator requires a formal respiratory protection program, including fit-testing. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 3,5-Dimethoxyphenyl diethylcarbamate.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial to minimize exposure risk.
3.1. Preparation
-
Review Safety Information: Thoroughly review this guide and any available safety data for chemically similar carbamates.
-
Designate a Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily accessible.
-
Emergency Readiness: Confirm the location and functionality of the nearest safety shower and eyewash station.
3.2. Handling the Compound
-
Don PPE: Put on all required PPE as determined by your task assessment.
-
Minimize Dust/Aerosols: When weighing or transferring the solid, use techniques that minimize dust generation. If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Maintain Containment: Keep containers of the compound closed when not in active use.
-
Avoid Contamination: Use dedicated spatulas and glassware. If not possible, decontaminate thoroughly after use.
3.3. Post-Handling
-
Decontamination: Clean all work surfaces that may have come into contact with the chemical.
-
Waste Collection: Collect all waste materials, including contaminated PPE, for proper disposal.
-
Remove PPE: Carefully remove PPE to avoid cross-contamination, removing gloves last.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.
Safe Handling Workflow
This diagram outlines the critical steps from preparation to post-handling cleanup.
Caption: Step-by-step workflow for the safe handling of carbamate compounds.
Disposal Plan: Ensuring Environmental and Personnel Safety
All waste generated from handling 3,5-Dimethoxyphenyl diethylcarbamate must be treated as hazardous waste.[5]
-
Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste. This includes unused compound and contaminated consumables (e.g., weigh boats, pipette tips).
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Dispose of all single-use PPE, such as gloves and disposable lab coats, as hazardous waste.
Labeling is critical. All waste containers must be clearly marked with the full chemical name, "3,5-Dimethoxyphenyl diethylcarbamate," and appropriate hazard warnings. Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Protocols: Spill and Exposure Management
5.1. Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection.
-
Contain and Absorb: For small spills, cover with an absorbent material (e.g., sand, earth, or commercial sorbent).[5]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. For carbamates, scrubbing with a strong soap or washing soda solution is recommended. Then, wipe down with a detergent solution.
5.2. First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Medical Surveillance: Cholinesterase Monitoring
For personnel with routine or significant potential for exposure to carbamates, a medical surveillance program that includes cholinesterase monitoring is advisable. Both red blood cell (AChE) and plasma (PChE) cholinesterase levels should be measured to establish a baseline before work begins. Regular testing can help detect overexposure before symptoms appear.
References
- How to Handle Chemical Spills. Arboriculture & Urban Forestry.
- Decontamination. Food and Agriculture Organization of the United Nations.
- Safety Data Sheet. Cayman Chemical.
- CAS No. 2595-54-2 - Mecarbam. AccuStandard.
- Safety Data Sheet. MedchemExpress.com.
- ICSC 1755 - MECARBAM. International Labour Organization.
- SAFETY DATA SHEET. TCI Chemicals.
- Safety Data Sheet (SDS). Renishaw.
- SAFETY DATA SHEET. Fisher Scientific.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
